molecular formula C9H7NO5 B1582326 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone CAS No. 56136-84-6

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Cat. No.: B1582326
CAS No.: 56136-84-6
M. Wt: 209.16 g/mol
InChI Key: BQONDGIXVHVIIR-UHFFFAOYSA-N
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Description

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (CAS RN: 56136-84-6) is a high-purity chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . It is also known by several synonyms, including 4',5'-Methylenedioxy-2'-nitroacetophenone . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The structure of this compound incorporates the 1,3-benzodioxole scaffold, which is a privileged structure in medicinal chemistry due to its presence in a plethora of bioactive molecules . Researchers value this nitroacetophenone derivative for its potential use in the synthesis of more complex molecules, such as those incorporating heterocyclic moieties like imidazole, which are known to exhibit diverse biological activities including anticancer, antibacterial, and antifungal properties . Furthermore, the compound's carbonyl group provides a reactive site for further chemical modifications, making it a valuable precursor in the development of novel compounds for biochemical and pharmacological studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)ethanone
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InChI

InChI=1S/C9H7NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQONDGIXVHVIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID40204666
Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one
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Molecular Weight

209.16 g/mol
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CAS No.

56136-84-6
Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
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Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
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Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANONE
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Foundational & Exploratory

The Unambiguous Assignment: A Technical Guide to the Structural Elucidation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the complete structural elucidation of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, a key intermediate in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It details the strategic application and interpretation of a suite of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, creating a self-validating logic train from molecular formula to final, confirmed structure. By integrating foundational principles with field-proven insights, this guide serves as a masterclass in solving complex molecular puzzles with confidence and scientific rigor.

Introduction: The Imperative for Rigorous Characterization

This compound (molecular formula C₉H₇NO₅) is a substituted aromatic ketone of significant interest in organic synthesis.[1][2] Its structure incorporates the 1,3-benzodioxole (or methylenedioxy) moiety fused to a benzene ring, which is further functionalized with both a nitro group and an acetyl group. This compound serves as a critical precursor in the synthesis of various target molecules, including analogues of pharmacologically active compounds.[3]

Given its role as a foundational building block, absolute certainty of its molecular structure is paramount. Specifically, the regiochemistry of the substituents on the aromatic ring—the precise placement of the acetyl and nitro groups relative to each other and the fused dioxole ring—must be confirmed without ambiguity. Any misinterpretation of this substitution pattern could lead to the incorrect synthesis of downstream targets, wasting significant resources and invalidating subsequent research.

This guide outlines the logical workflow for its complete structural verification, demonstrating how a multi-technique spectroscopic approach provides overlapping, self-reinforcing data points that culminate in a single, undeniable structural assignment.

The Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide the complete structural picture. A robust elucidation strategy relies on assembling complementary pieces of information from different methods. Each experiment is chosen to answer a specific question, and the collective data are used to solve the puzzle.

Our approach is hierarchical:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • 1D Nuclear Magnetic Resonance (¹H, ¹³C & DEPT-135 NMR): To inventory the unique proton and carbon environments and determine the number of protons attached to each carbon.

  • 2D Nuclear Magnetic Resonance (COSY, HSQC, HMBC): To establish the connectivity of the molecular skeleton, piece together the fragments, and, crucially, confirm the substituent regiochemistry.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Connectivity & Confirmation MS Mass Spectrometry IR Infrared Spectroscopy MS->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Molecular Formula (C₉H₇NO₅) Structure Final Structure Confirmed IR->NMR_1D IR->NMR_1D Functional Groups (C=O, NO₂, Ar-O) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->NMR_2D Atom Inventory (C, CH counts) NMR_2D->Structure NMR_2D->Structure Connectivity (Regiochemistry)

Caption: Overall workflow for the structural elucidation of this compound.

Data Acquisition & Interpretation: Building the Molecule

For the purposes of this guide, we will work with a realistic, predicted dataset derived from empirical data of analogous compounds.[4][5][6][7] This approach allows for a clear, pedagogical demonstration of the interpretation process.

Mass Spectrometry: Establishing the Formula

The first step is to confirm the elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

  • Expected Result: The HRMS (ESI+) would show a molecular ion peak [M+H]⁺ at m/z 210.0397, corresponding to the molecular formula C₉H₈NO₅⁺. The base peak in an EI spectrum would likely arise from the characteristic alpha-cleavage of the acetyl group.[8]

  • Interpretation: The loss of the methyl group (•CH₃, 15 Da) would yield a stable acylium ion [M-15]⁺ at m/z 194. This observation confirms the presence of a methyl ketone moiety.

Table 1: Predicted Mass Spectrometry Data

Ion Type Calculated m/z Interpretation
[M]⁺• 209.0324 Molecular Ion
[M-CH₃]⁺ 194.0246 Loss of methyl radical from acetyl group

| [M-NO₂]⁺ | 163.0446 | Loss of nitro group |

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum, typically over a range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and definitive confirmation of the key functional groups hypothesized from the molecular formula.

  • Expected Result: The spectrum will be dominated by strong, characteristic absorption bands.

  • Interpretation:

    • ~1685 cm⁻¹: A strong, sharp peak indicative of a conjugated ketone (C=O stretch). The conjugation to the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9]

    • ~1520 cm⁻¹ and ~1350 cm⁻¹: Two very strong peaks characteristic of an aromatic nitro group (NO₂) asymmetric and symmetric stretches, respectively.[10]

    • ~1260 cm⁻¹ and ~1040 cm⁻¹: Strong bands corresponding to the asymmetric and symmetric C-O-C stretches of the methylenedioxy ether group.

    • ~3100-3000 cm⁻¹: Weak to medium peaks from the aromatic C-H stretches.

    • ~2900 cm⁻¹: Weak peak from the aliphatic C-H stretch of the acetyl methyl group.

Table 2: Characteristic IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Assignment
~1685 Strong, Sharp C=O Stretch (Aryl Ketone)
~1520 Very Strong Asymmetric NO₂ Stretch
~1350 Very Strong Symmetric NO₂ Stretch
~1260 Strong Asymmetric C-O-C Stretch (Ether)

| ~1040 | Strong | Symmetric C-O-C Stretch (Ether) |

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.

  • Data Processing: The software automatically subtracts the background from the sample spectrum. Label the significant peaks.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Blueprint

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon and proton framework.

Table 3: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity Integration DEPT-135
1 149.5 - - - Quaternary C
2 153.0 - - - Quaternary C
3 109.0 7.75 s 1H CH (Up)
4 108.5 7.20 s 1H CH (Up)
5 135.0 - - - Quaternary C
6 142.0 - - - Quaternary C
7 (O-C H₂-O) 103.0 6.15 s 2H CH₂ (Down)
8 (C =O) 196.0 - - - Quaternary C

| 9 (C H₃) | 29.0 | 2.60 | s | 3H | CH₃ (Up) |

(Note: Chemical shifts are estimated. Actual values may vary slightly.)

3.3.1. 1D NMR Analysis (¹H, ¹³C, DEPT-135)

The initial 1D NMR experiments provide an inventory of the atoms.

  • ¹H NMR Interpretation:

    • δ 7.75 (1H, s) & δ 7.20 (1H, s): Two singlets in the aromatic region. The fact that they are singlets immediately indicates they have no adjacent proton neighbors. This is a crucial clue, suggesting a 1,2,4,5-tetrasubstituted benzene ring pattern. The downfield shift (7.75 ppm) is characteristic of a proton ortho or para to a strong electron-withdrawing group like a nitro or acetyl group.

    • δ 6.15 (2H, s): A sharp singlet integrating to two protons. This is the classic signature of the two equivalent protons of the methylenedioxy (-O-CH₂-O-) group.

    • δ 2.60 (3H, s): A singlet integrating to three protons in the aliphatic region, characteristic of the methyl group of an acetyl moiety (CH₃-C=O).

  • ¹³C NMR Interpretation:

    • The spectrum shows 9 distinct carbon signals, matching the molecular formula.

    • δ 196.0: A signal in the far downfield region, typical for a ketone carbonyl carbon.

    • δ 153.0 - 108.5: Six signals in the aromatic/olefinic region, consistent with the benzodioxole ring system.

    • δ 103.0: The signal for the methylenedioxy carbon (-O-C H₂-O-).

    • δ 29.0: An upfield signal corresponding to the acetyl methyl carbon.

  • DEPT-135 Interpretation: This experiment differentiates carbon types.[1][11]

    • Positive Signals (CH, CH₃): Peaks at δ 109.0, 108.5, and 29.0 confirm one CH₃ group and two aromatic CH groups.

    • Negative Signal (CH₂): The peak at δ 103.0 confirms it is a CH₂ group.

    • Absent Signals (Quaternary C): The signals at δ 196.0, 153.0, 149.5, 142.0, and 135.0 are absent, confirming they are quaternary carbons (carbons with no attached protons).

Summary of 1D NMR Findings: We have identified all the required fragments: one CH₃ group, one C=O group, one CH₂ group (part of an O-CH₂-O unit), two aromatic CH groups, and four quaternary aromatic carbons. The challenge now is to assemble them correctly.

3.3.2. 2D NMR Analysis: Assembling the Pieces

2D NMR experiments reveal through-bond correlations, allowing us to definitively connect the fragments identified in the 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2 or 3 bonds).

    • Expected Result: In this specific molecule, no cross-peaks would be observed.

    • Interpretation: The absence of correlations confirms that the two aromatic protons (7.75 and 7.20 ppm) are not adjacent to each other. It also confirms that the methylenedioxy and acetyl protons are isolated spin systems, which is consistent with our hypothesis. This is a powerful piece of negative evidence.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[7]

    • Expected Result: Cross-peaks will connect the proton signals on one axis to the carbon signals on the other.

    • Interpretation:

      • δ 7.75 (¹H) will correlate to δ 109.0 (¹³C).

      • δ 7.20 (¹H) will correlate to δ 108.5 (¹³C).

      • δ 6.15 (¹H) will correlate to δ 103.0 (¹³C).

      • δ 2.60 (¹H) will correlate to δ 29.0 (¹³C).

    • This experiment definitively assigns the protonated carbons, leaving only the quaternary carbons to be placed.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons over two to three bonds (²J and ³J), allowing us to link the fragments together and probe the connectivity around the quaternary carbons.[12]

    • Expected Result & Interpretation (Key Correlations):

      • Acetyl Group Placement: The acetyl protons (H-9, δ 2.60) will show a strong correlation to the carbonyl carbon (C-8, δ 196.0, a ²J coupling). Crucially, they will also show a correlation to an aromatic quaternary carbon (C-5, δ 135.0, a ³J coupling). This proves the acetyl group is attached to the benzene ring at position 5.

      • Methylenedioxy Group Confirmation: The methylenedioxy protons (H-7, δ 6.15) will show correlations to the two quaternary carbons they are attached to via the oxygen atoms (C-1, δ 149.5 and C-2, δ 153.0). This confirms the O-CH₂-O linkage to the aromatic ring.

      • Aromatic Proton Placement (The Final Proof): The placement of the two isolated aromatic protons relative to the substituents is the final piece of the puzzle.

        • The downfield aromatic proton (H-3, δ 7.75) will show a three-bond (³J) correlation to the quaternary carbon C-5 (δ 135.0), which we already know holds the acetyl group. It will also show a two-bond (²J) correlation to the quaternary carbon C-2 (δ 153.0).

        • The upfield aromatic proton (H-4, δ 7.20) will show a three-bond (³J) correlation to the quaternary carbon C-6 (δ 142.0), which must therefore be the position of the nitro group. It will also show a two-bond (²J) correlation to C-1 (δ 149.5).

These HMBC correlations, illustrated below, create an undeniable network of connectivity, confirming the this compound structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program.

    • ¹³C{¹H} NMR: Acquire the proton-decoupled carbon spectrum.

    • DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.

  • 2D Spectra Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse programs. Optimize acquisition parameters (e.g., number of scans, spectral width) based on the 1D spectra.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the spectra using the TMS signal.

Conclusion: The Final, Validated Structure

By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of this compound is unambiguously confirmed. MS and IR established the molecular formula and the presence of the required functional groups. 1D NMR provided an inventory of all proton and carbon environments. Finally, 2D NMR, particularly the HMBC experiment, served as the definitive tool to piece together the molecular fragments and establish the precise 1,2,4,5-substitution pattern on the aromatic ring. This rigorous, self-validating workflow exemplifies the gold standard for molecular structure elucidation in modern chemical research.

References

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  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link].

  • PubChemLite. (n.d.). This compound. Retrieved from [Link].

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  • SpectraBase. (n.d.). 3',4'-(Methylenedioxy)acetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

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  • LookChem. (n.d.). Ethanone,1-(6-nitro-1,3-benzodioxol-5-yl)- CAS NO.56136-84-6. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)-. PubChem Compound Summary for CID 10223. Retrieved from [Link].

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  • National Center for Biotechnology Information. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3469. Retrieved from [Link].

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Sources

An In-depth Technical Guide to the Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is a valuable chemical intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a benzodioxole moiety with both nitro and acetyl groups, provides a versatile scaffold for the development of more complex molecules.[1][2] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making this compound a key precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent and well-documented methods involve either the nitration of a pre-existing acetophenone derivative or the introduction of the acetyl group onto a nitrated benzodioxole scaffold.

Pathway 1: Electrophilic Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

This is arguably the most direct and commonly employed route. It begins with the commercially available 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone or acetopiperone).[2][3] The core of this pathway is the electrophilic aromatic substitution, specifically nitration, of the benzodioxole ring.

Mechanistic Considerations

The methylenedioxy and acetyl groups on the benzene ring are directing groups in electrophilic aromatic substitution. The methylenedioxy group is an ortho, para-director and an activating group, while the acetyl group is a meta-director and a deactivating group. The nitration will predominantly occur at the position ortho to the activating methylenedioxy group and meta to the deactivating acetyl group, which corresponds to the desired position 6.

Experimental Protocol

A detailed procedure for the nitration of an acetophenone derivative is as follows:

  • Preparation of the Nitrating Mixture: A cooled nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid. This process generates the highly electrophilic nitronium ion (NO₂⁺). It is crucial to maintain a low temperature during this addition to prevent unwanted side reactions and ensure safety.[4]

  • Dissolution of the Starting Material: 1-(1,3-Benzodioxol-5-yl)ethanone is dissolved in a suitable solvent, often concentrated sulfuric acid, and the solution is cooled to a low temperature (typically 0 to -7 °C) in an ice-salt bath.[4]

  • Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of the acetophenone derivative while vigorously stirring and maintaining the low temperature.[4] The reaction is typically monitored for completion using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.[4][5] The precipitate is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.[4][5]

Table 1: Reagents and Conditions for Pathway 1

Step Reagent(s) Conditions Purpose
1Concentrated Nitric Acid, Concentrated Sulfuric Acid0-5 °CGeneration of nitronium ion (NO₂⁺)
21-(1,3-Benzodioxol-5-yl)ethanone, Concentrated Sulfuric Acid0 to -7 °CPreparation of the substrate solution
3Nitrating MixtureDropwise addition, maintain 0 to -7 °C, stirringElectrophilic aromatic substitution
4Crushed Ice, WaterQuenching, PrecipitationIsolation of the crude product
5Ethanol (or other suitable solvent)RecrystallizationPurification of the final product
Pathway 2: Acylation of 4-Nitro-1,2-methylenedioxybenzene

An alternative strategy involves the introduction of the acetyl group onto a pre-nitrated benzodioxole ring. This approach starts with 4-nitro-1,2-methylenedioxybenzene (also known as 5-nitro-1,3-benzodioxole), which can be synthesized by the nitration of 1,3-benzodioxole.[6]

Mechanistic Considerations

This pathway utilizes a Friedel-Crafts acylation reaction.[7] The nitro group is a strong deactivating group, which makes the aromatic ring less reactive towards electrophilic substitution. However, the acylation will be directed to the position ortho to the activating methylenedioxy group and meta to the deactivating nitro group.

Experimental Protocol
  • Preparation of the Acylating Agent: The electrophile for the acylation is typically an acylium ion, generated in situ from an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]

  • Reaction Setup: 4-Nitro-1,2-methylenedioxybenzene is dissolved in an appropriate inert solvent (e.g., dichloromethane or nitrobenzene). The Lewis acid catalyst is then added, and the mixture is cooled.

  • Acylation Reaction: The acylating agent (acetyl chloride or acetic anhydride) is added dropwise to the cooled mixture. The reaction is typically stirred at a controlled temperature until completion, as monitored by TLC. It is important to note that a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with it.[7]

  • Work-up and Isolation: The reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute base solution (like sodium bicarbonate), and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography or recrystallization, to afford this compound.

Table 2: Reagents and Conditions for Pathway 2

Step Reagent(s) Conditions Purpose
1Acetyl Chloride or Acetic Anhydride, Aluminum Chloride (AlCl₃)Anhydrous, inert solventGeneration of the acylium ion
24-Nitro-1,2-methylenedioxybenzene, Inert SolventCoolingPreparation of the substrate solution
3Acylating Agent/Lewis Acid ComplexDropwise addition, controlled temperature, stirringFriedel-Crafts acylation
4Ice, Hydrochloric Acid, Water, Sodium BicarbonateQuenching, ExtractionDecomposition of catalyst complex and initial purification
5Silica Gel or Suitable SolventColumn Chromatography or RecrystallizationPurification of the final product
Pathway 3: Grignard Reaction with 6-Nitro-1,3-benzodioxole-5-carbonitrile

A less common but viable route involves the use of an organometallic reagent, specifically a Grignard reagent, to introduce the acetyl group. This pathway starts with 6-nitro-1,3-benzodioxole-5-carbonitrile.

Mechanistic Considerations

The Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[9]

Experimental Protocol
  • Preparation of the Grignard Reagent: Methylmagnesium bromide is either purchased or prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.

  • Reaction with the Nitrile: The solution of 6-nitro-1,3-benzodioxole-5-carbonitrile in an anhydrous solvent (e.g., THF or diethyl ether) is cooled in an ice bath. The Grignard reagent is then added dropwise under an inert atmosphere. The reaction mixture is typically stirred for a period to ensure complete formation of the imine intermediate.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate imine to the ketone.[9]

  • Work-up and Isolation: The product is extracted into an organic solvent. The organic layer is washed with water and brine, and then dried.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization.

Table 3: Reagents and Conditions for Pathway 3

Step Reagent(s) Conditions Purpose
1Methyl Bromide, Magnesium Turnings, Anhydrous EtherInert atmospherePreparation of the Grignard reagent
26-Nitro-1,3-benzodioxole-5-carbonitrile, Grignard ReagentAnhydrous solvent, inert atmosphere, coolingNucleophilic addition to the nitrile
3Aqueous Acid (e.g., HCl)Slow addition, coolingHydrolysis of the imine intermediate
4Organic Solvent, Water, BrineExtraction, WashingIsolation of the crude product
5Silica Gel or Suitable SolventColumn Chromatography or RecrystallizationPurification of the final product

Visualizing the Synthetic Pathways

Pathway 1: Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

Pathway 1 start 1-(1,3-Benzodioxol-5-yl)ethanone product This compound start->product Nitration reagents1 HNO₃, H₂SO₄

Caption: Nitration of the pre-existing acetophenone.

Pathway 2: Friedel-Crafts Acylation

Pathway 2 start 4-Nitro-1,2-methylenedioxybenzene product This compound start->product Friedel-Crafts Acylation reagents1 CH₃COCl, AlCl₃

Caption: Acylation of the nitrated benzodioxole.

Pathway 3: Grignard Reaction

Pathway 3 start 6-Nitro-1,3-benzodioxole-5-carbonitrile product This compound start->product Grignard Reaction & Hydrolysis reagents1 1. CH₃MgBr 2. H₃O⁺

Caption: Grignard reaction followed by hydrolysis.

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile intermediate in organic and medicinal chemistry. The choice of the synthetic pathway—be it the direct nitration of 1-(1,3-benzodioxol-5-yl)ethanone, the Friedel-Crafts acylation of 4-nitro-1,2-methylenedioxybenzene, or the Grignard reaction with 6-nitro-1,3-benzodioxole-5-carbonitrile—will be dictated by factors such as starting material availability, scalability, and the specific expertise of the research team. Each method presents its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful and efficient synthesis. This guide has provided an in-depth overview of these key pathways, offering both theoretical insights and practical considerations to aid researchers in their synthetic endeavors.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone. Retrieved from [Link]

  • Leite, A. C. L., & Brondani, D. J. (2001). SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. Bollettino Chimico Farmaceutico, 140(6), 413-415.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone. Retrieved from [Link]

  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Nitro-1,3-benzodioxole-4-carbaldehyde. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • National Center for Biotechnology Information. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]

  • PubMed. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Retrieved from [Link]

  • PubMed. (1985). Selective acylation of 6-deoxyglycals. Retrieved from [Link]

  • YouTube. (2021). Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Acylation of 5-Nitro- and 5-Ethoxycarbonyl-4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (CAS 56136-84-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, registered under CAS number 56136-84-6, is a functionalized aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by the presence of a nitro group and a methylenedioxy bridge on the acetophenone framework, this compound's unique electronic and steric properties make it a valuable precursor for the synthesis of more complex molecular architectures. Its primary utility lies in its conversion to the corresponding amino derivative, which opens a gateway to a diverse range of heterocyclic compounds, some with notable biological activities. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid, with its appearance ranging from pale cream to yellow or pale brown[1]. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of adjacent protons.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 56136-84-6[2][3][4]
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [2]
IUPAC Name This compound
Synonyms 4',5'-Methylenedioxy-2'-nitroacetophenone, 3,4-(Methylenedioxy)-6-nitroacetophenone
Appearance Pale cream to pale yellow to yellow to pale brown crystals or powder[1]
Melting Point 116.0-125.0 °C[1]
SMILES CC(=O)C1=CC2=C(OCO2)C=C1=O[1]
InChI Key BQONDGIXVHVIIR-UHFFFAOYSA-N[1]
Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • ~2.6 ppm (s, 3H): Protons of the acetyl methyl group (-COCH₃).

  • ~6.1 ppm (s, 2H): Protons of the methylenedioxy group (-OCH₂O-).

  • ~7.1 ppm (s, 1H): Aromatic proton.

  • ~7.8 ppm (s, 1H): Aromatic proton.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • ~29 ppm: Acetyl methyl carbon.

  • ~103 ppm: Methylenedioxy carbon.

  • ~106-110 ppm: Aromatic CH carbons.

  • ~130-155 ppm: Quaternary aromatic carbons.

  • ~195 ppm: Carbonyl carbon.

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of 3',4'-(Methylenedioxy)acetophenone. The methylenedioxy group is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the acetyl group, nitration predominantly occurs at the position ortho to the acetyl group and para to the methylenedioxy bridge.

Synthesis_of_CAS_56136-84-6 start 3',4'-(Methylenedioxy)acetophenone reagents + HNO₃ / H₂SO₄ start->reagents product This compound (CAS 56136-84-6) reagents->product caption Fig. 1: Synthesis of this compound.

Caption: Fig. 1: Synthesis of this compound.

Experimental Protocol: Nitration of 3',4'-(Methylenedioxy)acetophenone

This protocol is adapted from the general procedure for the nitration of acetophenone derivatives[3][5][6].

Materials:

  • 3',4'-(Methylenedioxy)acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Water

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Hexane or Ethanol for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 3',4'-(Methylenedioxy)acetophenone to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetophenone derivative, ensuring the reaction temperature does not exceed 0-5 °C[3].

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • For further purification, the crude solid can be dissolved in dichloromethane or ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Key Application: A Precursor to Bioactive Scaffolds

The most significant application of this compound in the context of drug development is its role as a precursor to 2'-Amino-4',5'-methylenedioxyacetophenone. The reduction of the nitro group to an amine is a critical transformation that unlocks the potential for a wide array of subsequent chemical modifications.

Reduction_to_Amine start This compound reagents + Reducing Agent (e.g., H₂, Pd/C) start->reagents product 2'-Amino-4',5'-methylenedioxyacetophenone reagents->product caption Fig. 2: Reduction to 2'-Amino-4',5'-methylenedioxyacetophenone.

Caption: Fig. 2: Reduction to 2'-Amino-4',5'-methylenedioxyacetophenone.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a solution of this compound in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature[7].

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2'-Amino-4',5'-methylenedioxyacetophenone, which can be used directly or purified further by recrystallization or column chromatography.

Downstream Synthetic Utility: Access to Quinolones

2'-Amino-4',5'-methylenedioxyacetophenone is a valuable building block for the synthesis of quinolone derivatives. Quinolones are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties[8]. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a common method to access these scaffolds[9].

Quinolone_Synthesis start 2'-Amino-4',5'- methylenedioxyacetophenone reagents + α-Methylene Ketone (e.g., Acetone) + Acid/Base Catalyst start->reagents product Substituted Quinolone Derivative reagents->product caption Fig. 3: Friedländer Synthesis of Quinolones.

Caption: Fig. 3: Friedländer Synthesis of Quinolones.

The use of 2'-aminoacetophenones in the synthesis of N-substituted-2-amino-3',4'-methylene-dioxypropiophenones, which have shown potential as antidepressants and anti-Parkinsonism agents, has also been explored in the patent literature[10][11]. This highlights the importance of this compound as a starting material for accessing novel therapeutic agents.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

  • H302: Harmful if swallowed[10].

  • H315: Causes skin irritation[10].

  • H319: Causes serious eye irritation[10].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].

  • P302+P352: IF ON SKIN: Wash with plenty of water[10].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 56136-84-6) is a key synthetic intermediate whose value is primarily realized upon its conversion to 2'-Amino-4',5'-methylenedioxyacetophenone. This transformation provides access to a versatile building block for the construction of various heterocyclic systems, most notably quinolones, which are of significant interest in medicinal chemistry. The synthetic protocols outlined in this guide, derived from established chemical principles, offer a reliable pathway for the preparation and utilization of this compound. As research into novel therapeutics continues, the demand for such well-defined and functionalized building blocks is likely to grow, underscoring the importance of a thorough understanding of the properties and applications of this compound.

References

  • GSRI. This compound. (n.d.). Retrieved from [Link]

  • IS MUNI. Synthesis of 3-nitroacetophenone. (n.d.). Retrieved from [Link]

  • Google Patents. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone. (2014).
  • Google Patents. JPH08259507A - Nitration of acetophenone derivative. (1996).
  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Retrieved from [Link]

  • ResearchGate. Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid. (n.d.). Retrieved from [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. (n.d.). Retrieved from [Link]

  • Google Patents. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. (1996).
  • ResearchGate. Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt.% palladium loading) or Raney‐Ni. (n.d.). Retrieved from [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. (n.d.). Retrieved from [Link]

  • PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Retrieved from [Link]

  • ChemBK. m-Nitroacetophenone. (2022). Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • PubMed Central. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Retrieved from [Link]

  • MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). Retrieved from [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Retrieved from [Link]

  • Google Patents. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone. (2014).
  • European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. (2020). Retrieved from [Link]

  • Royal Society of Chemistry. Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures. (n.d.). Retrieved from [Link]

  • Google Patents. US2753376A - Preparation of aminoacetophenones. (1956).
  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Retrieved from [Link]

  • Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone. (2013).
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An In-depth Technical Guide to the Spectroscopic Data of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to present a predictive yet scientifically rigorous characterization.

The core structure combines a benzodioxole moiety with both a nitro and an acetyl group, each imparting distinct and predictable features to its spectroscopic fingerprint. Understanding these features is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₉H₇NO₅ and a molecular weight of approximately 209.16 g/mol .[1] The strategic placement of the electron-withdrawing nitro and acetyl groups on the benzodioxole ring significantly influences the electronic environment of the aromatic protons and carbons, which is key to interpreting its NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is expected to be relatively simple, displaying signals corresponding to the aromatic, methyl, and methylene protons. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (position 4)7.5 - 7.7Singlet (s)1HThis proton is deshielded by the adjacent nitro group and the acetyl group, resulting in a downfield shift.
Ar-H (position 7)7.0 - 7.2Singlet (s)1HThis proton is influenced by the electron-donating effect of the dioxole ring, but less so than in the unsubstituted analog due to the overall electron-withdrawing nature of the molecule.
-OCH₂O-6.1 - 6.3Singlet (s)2HThe methylene protons of the benzodioxole ring typically appear as a sharp singlet in this region.
-C(O)CH₃2.5 - 2.7Singlet (s)3HThe methyl protons of the acetyl group are expected in this characteristic downfield region for a methyl ketone.

Causality in Experimental Design for NMR:

  • Solvent Selection: A deuterated solvent that can dissolve the solid compound, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be appropriate. DMSO-d₆ is a good choice for ensuring the dissolution of potentially polar nitro compounds.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR.

  • Acquisition Parameters: A standard ¹H NMR experiment would involve a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C =O195 - 200The carbonyl carbon of the acetyl group is expected in this typical downfield region.
Ar-C (quaternary, attached to NO₂)145 - 150The nitro group is strongly electron-withdrawing, causing a significant downfield shift of the attached carbon.
Ar-C (quaternary, attached to C=O)130 - 135The acetyl group also deshields the attached carbon.
Ar-C (positions 3a and 7a)148 - 152These carbons are part of the fused ring system and are influenced by the oxygen atoms of the dioxole group.
Ar-CH (position 4)110 - 115This carbon is shielded by the ortho-para directing dioxole oxygens but deshielded by the meta nitro group.
Ar-CH (position 7)105 - 110This carbon is shielded by the adjacent dioxole oxygen.
-OC H₂O-102 - 105The methylene carbon of the benzodioxole ring has a characteristic chemical shift in this region.
-C(O)C H₃28 - 32The methyl carbon of the acetyl group is expected in this aliphatic region.

Experimental Protocol for ¹³C NMR:

A standard proton-decoupled ¹³C NMR experiment would be performed. To distinguish between quaternary and protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is highly recommended.

DEPT_Experiment_Workflow cluster_workflow DEPT NMR Workflow for Carbon Identification start 13C NMR Data Acquisition dept135 DEPT-135 Spectrum start->dept135 Positive CH, CH3 signals Negative CH2 signals dept90 DEPT-90 Spectrum start->dept90 Only CH signals appear analysis Spectral Analysis dept135->analysis dept90->analysis

Caption: Workflow for distinguishing carbon types using DEPT NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will clearly show the presence of the key functional groups: the nitro group, the carbonyl group, and the aromatic and benzodioxole moieties.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100 - 3000Aromatic C-HStretching
~1680 - 1700C=O (Aryl ketone)Stretching
~1520 - 1550 and ~1340 - 1370NO₂ (Nitro group)Asymmetric and Symmetric Stretching
~1600, ~1475Aromatic C=CStretching
~1250, ~1040C-O (Benzodioxole)Stretching
~930O-CH₂-O (Benzodioxole)Bending

Causality in IR Spectroscopy:

The electron-withdrawing nature of the nitro group can slightly lower the C=O stretching frequency compared to an unsubstituted acetophenone due to resonance effects that decrease the double bond character of the carbonyl. The IR spectrum of 3'-nitroacetophenone provides a good reference for the expected positions of the C=O and NO₂ stretches.

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern.

Predicted Mass Spectrometry Data

Ionm/z (predicted)Rationale
[M]⁺209Molecular ion
[M+H]⁺210Protonated molecular ion (in ESI or CI)
[M-CH₃]⁺194Loss of the methyl group from the acetyl moiety
[M-NO₂]⁺163Loss of the nitro group
[CH₃CO]⁺43Acetyl cation

Experimental Protocol for Mass Spectrometry:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which would likely show the protonated molecule [M+H]⁺. Electron ionization (EI) would provide more fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would provide an accurate mass measurement, confirming the elemental composition.

MS_Fragmentation_Pathway cluster_pathway Predicted ESI-MS Fragmentation Pathway M [M+H]+ (m/z 210) frag1 Loss of CH3 (m/z 195) M->frag1 - CH3 frag2 Loss of NO2 (m/z 164) M->frag2 - NO2 frag3 Acetyl Cation (m/z 43) M->frag3 Cleavage

Caption: A simplified predicted fragmentation pathway in ESI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this molecule, even in the absence of published experimental spectra. The provided protocols and interpretations serve as a valuable resource for anyone working with this or structurally related compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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An In-depth Technical Guide to the Solid-State Characterization of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physical Characterization

In the fields of pharmaceutical development and materials science, the chemical identity of a molecule is only the beginning of its story. The solid-state properties of a compound, such as its crystal form, thermal stability, and particle morphology, govern its bulk behavior, including solubility, bioavailability, and manufacturability. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a functionalized benzodioxole derivative, serves as a valuable intermediate in organic synthesis.[1][2] Its utility in research and development necessitates a thorough understanding of its physical characteristics to ensure reproducibility, quality, and performance in subsequent applications.

This guide provides a comprehensive framework for the physical characterization of this compound solid. While specific experimental data for this exact molecule is not extensively published, we will establish a robust analytical strategy. This will be achieved by outlining the critical experimental techniques and interpreting the expected outcomes, drawing parallels with its well-characterized parent compound, 1-(1,3-benzodioxol-5-yl)ethanone, where appropriate. The causality behind each methodological choice is explained to provide researchers with not just a protocol, but a foundational understanding of the science.

Compound Identification and Molecular Structure

The foundational step in any physical characterization is the unambiguous confirmation of the molecule's identity. This compound is an organic compound featuring a benzodioxole core, substituted with an ethanone (acetyl) group and a nitro group.[1] These functional groups are expected to significantly influence its solid-state packing and intermolecular interactions compared to its parent structure.

Identifier Value Source
IUPAC Name This compound[3]
Synonyms 3,4-(Methylenedioxy)-6-nitroacetophenone; 4',5'-Methylenedioxy-2'-nitroacetophenone[1]
CAS Number 56136-84-6[1][3][4][5]
Molecular Formula C₉H₇NO₅[1][3][6][7]
Molecular Weight 209.16 g/mol [3][6]
Canonical SMILES CC(=O)C1=CC2=C(C=C1--INVALID-LINK--[O-])OCO2[3][7]
InChI Key BQONDGIXVHVIIR-UHFFFAOYSA-N[1][3][6]

Macroscopic and Thermal Properties of the Solid

The macroscopic appearance and thermal behavior of a powder are direct consequences of its microscopic structure. These properties are critical for handling, formulation, and predicting stability.

Appearance and Morphology

Based on supplier information and the nature of similar small organic molecules, this compound is expected to be a crystalline solid.[1][3] Its color is often described as off-white to light yellow powder.[4]

Expert Insight: The color likely arises from the nitro-aromatic chromophore. Variations in color (from off-white to yellow) can sometimes indicate the presence of impurities or different polymorphic forms, warranting further investigation by techniques like Powder X-ray Diffraction (PXRD). While visual inspection is the first step, quantitative analysis of particle size and shape via Scanning Electron Microscopy (SEM) is crucial for understanding flowability and dissolution kinetics.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques are indispensable for determining the stability, purity, and phase behavior of a solid compound.

3.2.1 Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the melting point, identifying phase transitions, and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Causality of Method: The melting of a pure crystalline solid is a sharp, endothermic event. The temperature at which this occurs (the melting point) is a characteristic physical constant. The presence of impurities typically broadens the melting endotherm and lowers the melting point. DSC provides a highly accurate and reproducible measurement of this event. For the parent compound, 1-(1,3-benzodioxol-5-yl)ethanone, the melting point is well-documented in the range of 85-89 °C.[8][9][10] The addition of a polar nitro group and an acetyl group in this compound is expected to introduce stronger dipole-dipole interactions and potentially weak hydrogen bonds, leading to a significantly higher melting point due to a more stable crystal lattice.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a non-reactive aluminum pan.

  • Encapsulation: Crimp the pan with a lid. For volatile samples or to prevent oxidative degradation, use a hermetically sealed pan. An identical empty pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C). Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset temperature or the peak maximum of the endothermic event. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow Start Start Prepare Prepare Sample (2-5 mg in Al pan) Start->Prepare Seal Seal Pan (Hermetic Crimp) Prepare->Seal Load Load Sample & Ref into DSC Cell Seal->Load Program Run Thermal Program (e.g., 10°C/min under N2) Load->Program Analyze Analyze Thermogram Program->Analyze Report Report T_onset, T_peak and ΔH_fusion Analyze->Report End End Report->End

Caption: Workflow for DSC analysis.

3.2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability and the temperature of decomposition.

Causality of Method: Nitroaromatic compounds can be thermally sensitive. TGA is chosen to identify the temperature at which the compound begins to degrade, which is critical for establishing safe handling and storage conditions. It also serves as a self-validating system; a significant mass loss before the melting point observed in DSC would indicate decomposition rather than melting.

  • Calibration: Calibrate the instrument using certified weight standards and magnetic transition standards (e.g., Curie point of nickel).

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10-20 °C/min) under a controlled nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of the mass loss curve indicates the beginning of thermal decomposition.

Solid-State Structure and Crystallography

The arrangement of molecules in the crystal lattice defines the solid form. Different arrangements, known as polymorphs, can have drastically different physical properties.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule and its arrangement in a crystal. It provides precise information on bond lengths, angles, and intermolecular interactions.

Causality of Method: To truly understand the physical properties of the solid, we must know its crystal structure. SCXRD is the only technique that provides this information with atomic-level resolution. It allows us to directly visualize the hydrogen bonds and π-stacking interactions that hold the solid together, explaining its observed thermal properties. A crystallographic study on the parent compound, 1-(1,3-benzodioxol-5-yl)ethanone, revealed a nearly planar benzodioxole ring system and intermolecular C-H···O interactions that link molecules into chains.[11] For the nitro-substituted title compound, we would expect a significantly different packing arrangement due to the strong electronic and steric influence of the nitro group.

  • Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a dust-free environment is a common method. Other techniques include slow cooling or vapor diffusion.

  • Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved and refined using specialized software (e.g., SHELXTL) to yield a final model of the atomic positions.[11]

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesize & Purify Compound Grow Grow Single Crystals (Slow Evaporation) Synth->Grow Mount Mount Crystal on Goniometer Grow->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Structure (e.g., SHELXTL) Collect->Solve Refine Refine Atomic Parameters Solve->Refine Validate Validate & Report (CIF File) Refine->Validate

Caption: Workflow for single-crystal X-ray analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline material. It generates a unique fingerprint for a specific crystal form.

Causality of Method: While SCXRD analyzes a single perfect crystal, PXRD analyzes a bulk powder containing millions of microcrystals. This makes it the ideal tool for routine quality control, polymorph screening, and confirming that the bulk sample consists of the same crystalline phase as the single crystal analyzed by SCXRD.

Spectroscopic and Analytical Confirmation

Spectroscopic techniques provide confirmation of the chemical structure and can offer insights into the solid state.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass that can be used to confirm the elemental composition. While typically a solution-state technique, it is a mandatory step in confirming the identity of the starting material.

Predicted Collision Cross Section (CCS): For advanced analysis, ion mobility-mass spectrometry can be used. The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values can aid in tentative identification.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺210.03970140.0
[M+Na]⁺232.02164147.9
[M-H]⁻208.02514146.3
[M+NH₄]⁺227.06624158.1
Data sourced from PubChemLite prediction.[7]
Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The functional groups in this compound (C=O of the ketone, symmetric and asymmetric stretches of the NO₂, C-O-C of the dioxole ring) will give rise to characteristic absorption bands.

Causality of Method: These techniques are highly sensitive to the local chemical environment. Because polymorphs have different intermolecular interactions, their solid-state FTIR and Raman spectra can differ, making these powerful and rapid tools for polymorph screening. For example, shifts in the C=O stretching frequency can indicate changes in hydrogen bonding involving the ketone group. The parent compound's IR spectrum is available for reference in the NIST Chemistry WebBook.[12]

Summary and Conclusion

The comprehensive physical characterization of this compound solid is a multi-faceted process requiring a suite of orthogonal analytical techniques. While publicly available experimental data on the title compound is limited, a robust characterization can be achieved by applying the principles and protocols outlined in this guide. Thermal analysis (DSC, TGA) is essential for determining stability and purity, while crystallographic methods (SCXRD, PXRD) are required to understand the solid-state structure. These are complemented by spectroscopic techniques that confirm chemical identity and can probe the solid form. This systematic approach ensures a thorough understanding of the material, which is critical for its effective application in research and development.

References

A Technical Guide to the Synthesis and Pharmacological Applications of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a prominent heterocyclic structure found in a multitude of natural products and synthetic compounds. Its unique electronic and conformational properties have established it as a "privileged structure" in medicinal chemistry and agrochemical research. This guide provides an in-depth exploration of the 1,3-benzodioxole core, intended for researchers, scientists, and professionals in drug development. We will traverse its natural origins, delve into key synthetic methodologies with detailed protocols, and survey its vast pharmacological landscape—from anticancer and antimicrobial agents to innovative plant growth regulators. The narrative emphasizes the causality behind synthetic choices and the mechanisms underpinning biological activity, supported by data, workflow diagrams, and authoritative references to ensure scientific integrity.

Chapter 1: The 1,3-Benzodioxole Scaffold: A Privileged Core

Molecular Structure and Properties

The 1,3-benzodioxole is an organic compound featuring a benzene ring fused to a five-membered dioxole ring, with the chemical formula C₇H₆O₂.[1][2] This fusion confers a high degree of aromaticity and stability.[1] The key feature is the methylenedioxy bridge (–O–CH₂–O–), which makes the aromatic ring electron-rich and thus highly reactive towards electrophilic substitution.[1] This inherent reactivity, combined with its rigid, planar structure, makes 1,3-benzodioxole a versatile and valuable starting material for a wide array of organic transformations and a foundational block for building complex, biologically active molecules.

Natural Occurrence: From Spices to Essential Oils

The 1,3-benzodioxole moiety is ubiquitous in the plant kingdom, forming the structural backbone of many well-known natural products.[3] Prominent examples include:

  • Safrole: A primary constituent of sassafras oil, also found in camphor wood, nutmeg, and cinnamon.[4][5] It serves as a natural antifeedant in plants.[5]

  • Piperine: The alkaloid responsible for the pungency of black pepper.

  • Myristicin: Found in nutmeg, mace, parsley, and dill.[4]

  • Apiol and Dillapiole: Isomeric compounds present in celery, parsley, dill seed, and fennel root.[4]

  • Sesamol: A key antioxidant component of sesame oil.

The widespread presence of this scaffold in dietary and medicinal plants has historically pointed towards its significant biological potential, inspiring countless synthetic and pharmacological investigations.[4]

Significance in Drug Discovery and Agrochemicals

The 1,3-benzodioxole ring system is considered a privileged scaffold due to its ability to interact with multiple biological targets, leading to a broad spectrum of activities. In drug discovery, derivatives have been developed as anticancer, anticonvulsant, anti-inflammatory, antihypertensive, and antimicrobial agents.[6][7] For instance, the approved anticonvulsant drug Stiripentol features this core, and the scaffold is present in potent clinical antitumor agents like etoposide.[4][8]

In the agrochemical industry, these derivatives have a long history as insecticide synergists, enhancing the efficacy of agents like pyrethrum by inhibiting insect cytochrome P-450 enzymes.[1] More recently, they have been developed as targeted herbicides and potent plant growth regulators, demonstrating their versatility beyond pharmacology.[9]

Chapter 2: Synthetic Strategies for 1,3-Benzodioxole Derivatives

The synthesis of 1,3-benzodioxole derivatives can be approached in two primary ways: formation of the core ring system from precursors or functionalization of a pre-existing benzodioxole scaffold.

Formation of the Core Benzodioxole Ring

The most fundamental synthesis involves the condensation of a catechol (a benzene ring with two adjacent hydroxyl groups) with a methylene source. This acid-catalyzed reaction forms the characteristic methylenedioxy bridge.[1]

Diagram: General Synthesis of the 1,3-Benzodioxole Core

cluster_reactants Reactants Catechol Catechol Reaction_Step Methylene_Source Methylene Source (e.g., Dichloromethane, Formaldehyde) Acid_Catalyst Acid or Base Catalyst Acid_Catalyst->Reaction_Step Catalyzes Benzodioxole 1,3-Benzodioxole Core Reaction_Step->Benzodioxole Condensation/ Cyclization

Caption: Formation of the 1,3-benzodioxole ring from catechol.

Functionalization of the Aromatic Ring

Given the availability of 1,3-benzodioxole and its simple derivatives, direct functionalization of the aromatic ring is a common and powerful strategy.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly effective for elaborating the benzodioxole scaffold.[6] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling extensive structure-activity relationship (SAR) studies.[6]

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_inputs Reaction Components start Bromo-Benzodioxole Derivative product Coupled Product start->product Coupling boronic Aryl/Vinyl Boronic Acid boronic->product catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst->product Catalyzes base Base (e.g., K₂CO₃) base->product Activates

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from a reported synthesis of novel 1,3-benzodioxole derivatives.[6]

  • Reactant Preparation: In a reaction vessel, dissolve the bromo-benzodioxole substrate (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Catalyst and Base Addition: Add triphenylphosphine (PPh₃) as a ligand, followed by the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 equivalents). Add potassium carbonate (K₂CO₃) as the base (2 equivalents).

  • Reaction Execution: Purge the mixture with an inert gas (e.g., Argon) and heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final coupled product.

A Representative Multi-Step Synthesis

Complex derivatives often require multi-step synthetic sequences. The synthesis of N-(benzo[d][6][8]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds, developed as plant growth promoters, provides an excellent example of a robust and logical workflow.[9][10]

This protocol is based on the synthesis of potent auxin receptor agonists.[9][10]

Step 1: Synthesis of 2-(benzylthio)acetic acid

  • To a solution of thioglycolic acid (1 equivalent) and the appropriately substituted benzyl bromide (1 equivalent) in ethanol, add a solution of sodium hydroxide (NaOH, 3 equivalents) in water dropwise.

  • Reflux the reaction mixture for 3 hours.

  • Remove the ethanol under reduced pressure. Pour the residue into water and acidify to pH 1-2 with 6 M hydrochloric acid (HCl).

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to obtain the crude 2-(benzylthio)acetic acid intermediate.

Step 2: Synthesis of the final N-(benzo[d][6][8]dioxol-5-yl) acetamide

  • Dissolve the crude acid from Step 1 in dichloromethane (DCM) and cool to 0 °C.

  • Add oxalyl chloride (1.2 equivalents) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour to form the acyl chloride.

  • Remove excess oxalyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in DCM and add it dropwise to a solution of 3,4-(methylenedioxy)aniline (1 equivalent) and a base (e.g., triethylamine) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up, dry the organic layer, and purify by column chromatography to yield the final product.

Chapter 3: Pharmacological Landscape of 1,3-Benzodioxole Derivatives

The structural features of the 1,3-benzodioxole scaffold have been leveraged to develop compounds with a wide array of pharmacological activities.

Anticancer Activity: Mechanisms and Key Compounds

Derivatives of 1,3-benzodioxole have shown significant promise as anticancer agents, acting through multiple mechanisms.[8][11]

Many benzodioxole-containing compounds exert their anti-proliferative effects by inhibiting critical cellular systems like the thioredoxin system.[8] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering programmed cell death (apoptosis) in cancer cells.[8]

Arsenicals are potent anticancer agents, but their clinical use is limited by toxicity. Researchers have ingeniously conjugated 1,3-benzodioxole derivatives to arsenical precursors.[8] The benzodioxole moiety acts as an inhibitor of metabolic enzymes, which slows the elimination of the arsenical drug from the body.[8][12] This results in a longer retention time and enhanced tumor-killing efficacy, while simultaneously reducing systemic toxicity.[8]

Diagram: Enhancing Arsenical Drug Efficacy

G Arsenical Arsenical Drug Conjugate Conjugated Drug Arsenical->Conjugate Metabolism Metabolic Enzymes (e.g., Cytochrome P450) Arsenical->Metabolism Metabolized by Benzodioxole 1,3-Benzodioxole Moiety Benzodioxole->Conjugate Benzodioxole->Metabolism Inhibits Tumor Tumor Cell Conjugate->Tumor Targets Elimination Rapid Elimination & High Toxicity Metabolism->Elimination Apoptosis Enhanced Apoptosis & Reduced Toxicity Tumor->Apoptosis

Caption: Conceptual workflow of 1,3-benzodioxole inhibiting metabolism to improve drug efficacy.

Compound ClassTarget Cell LinesActivity RangeReference
Benzoyl-benzodioxole acetic acid esters52 human tumor cell lines10⁻⁷ to 10⁻⁵ M[11]
Arsenical-benzodioxole conjugatesLeukemia, various solid tumorsEffective in vivo[8][12]
Thiazole-benzodioxole derivativesBreast cancer (MCF-7)Potent antiproliferative activity[6]
Metabolic, Cardiovascular, and Anti-inflammatory Applications

Beyond cancer, these derivatives have demonstrated significant potential in treating metabolic and inflammatory conditions. Certain compounds have been shown to reduce plasma lipids and improve liver function, highlighting their anti-hyperlipidemic and hepatoprotective effects.[8] The scaffold is also associated with potent antioxidant and anti-inflammatory activities, partly through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7][8]

Agrochemical Applications: Plant Growth Regulation

A novel and exciting application of 1,3-benzodioxole derivatives is in agriculture. A series of N-(benzo[d][6][8]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1).[9][10]

Auxin is a critical plant hormone that regulates root development. These synthetic derivatives mimic natural auxin by binding to the TIR1 receptor. This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors, ultimately activating auxin-responsive genes that promote primary root elongation and the formation of lateral roots.[9][10]

CompoundPlantConcentrationPrimary Root Promotion RateReference
K-10Arabidopsis thaliana0.1 µM+37.1%[9]
K-10Oryza sativa (Rice)1 µM+34.4%[9]
K-10Oryza sativa (Rice)5 µM+65.1%[9]
HTS05309 (Lead)Oryza sativa (Rice)5 µM+41.8%[9]
NAA (Natural Auxin)Oryza sativa (Rice)0.05 µM-12.3% (Inhibitory)[9]

Chapter 4: Future Perspectives and Conclusion

The 1,3-benzodioxole scaffold continues to be a fertile ground for chemical and biological exploration. Its versatility, demonstrated by its presence in compounds ranging from anticancer drugs to plant growth regulators, is remarkable. Future research will likely focus on refining existing derivatives to improve potency and reduce off-target effects, as well as exploring new therapeutic areas.

A key challenge remains the careful management of starting materials, as some natural precursors like safrole are regulated due to their potential for misuse and carcinogenicity.[5] However, with modern, controlled synthetic methods, the development of safe and effective derivatives is entirely feasible.

References

  • Shi XM, She WY, Liu TT, Gao LX, Liu YJ, Liu Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Int J Mol Sci., 23(13):6930. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Advanced Research and Reviews, 8(2), 183-193. [Link]

  • Leite, A. C. L., & Brondani, D. J. (2002). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 57(12), 985-989. [Link]

  • Trapani, G., et al. (1998). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. European Journal of Medicinal Chemistry, 33(4), 277-286. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]

  • LookChem. (n.d.). The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. LookChem. [Link]

  • ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. ResearchGate. [Link]

  • Gholivand, S., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(4), 1199-1206. [Link]

  • Vertex AI Search. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC.
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia. [Link]

  • Wikipedia. (n.d.). Safrole. Wikipedia. [Link]

Sources

An In-Depth Technical Guide on the Potential Biological Activity of Nitro-Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold, a structural motif present in numerous natural products like safrole, has long been a subject of interest in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to be chemically modified make it a versatile core for drug design.[3] When functionalized with a nitro group (–NO₂), a potent electron-withdrawing moiety, the resulting nitro-benzodioxole compounds exhibit a wide spectrum of compelling biological activities.[4][5] The nitro group is not merely a substituent; it often acts as a "pharmacophore," a feature essential for the molecule's therapeutic action, primarily through complex redox-mediated mechanisms.[6][7]

This technical guide provides a comprehensive exploration of the biological potential of nitro-benzodioxole derivatives, with a primary focus on their antimicrobial and anticancer properties. We will delve into the core mechanistic principles that govern their activity, present detailed, field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that inform future drug development efforts. This document is designed to serve as a foundational resource for researchers aiming to investigate and harness the therapeutic promise of this fascinating class of compounds.

Part 1: Core Chemistry and Unifying Mechanistic Principles

The Nitro-Benzodioxole Scaffold: A Chemical Overview

The 1,3-benzodioxole ring system is characterized by a benzene ring fused to a five-membered dioxole ring.[3] The presence of the two ether-like oxygen atoms makes the aromatic ring electron-rich, influencing its reactivity.[3] The addition of a nitro group, typically at the 5-position, dramatically alters the molecule's electronic landscape.[4] This group's strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but, more importantly, makes the compound susceptible to enzymatic reduction within a biological environment.[4][7] This bioreduction is the pivotal event that initiates the cascade of biological effects.[7]

The Central Mechanism: Bioreduction and Oxidative Stress

The biological activity and toxicity of most nitroaromatic compounds are intrinsically linked to the metabolic activation of the nitro group.[4][7] This process is a double-edged sword, capable of producing both therapeutic effects and cellular damage.

  • Initial Reduction: Cellular reductases, particularly flavoenzymes, catalyze the transfer of an electron to the nitro group, forming a highly reactive nitro anion radical.[7]

  • Redox Cycling: Under aerobic conditions, this radical can rapidly transfer its electron to molecular oxygen (O₂) to generate a superoxide anion radical (O₂•−), while regenerating the parent nitro-benzodioxole compound. This futile cycle, known as redox cycling, can occur repeatedly, leading to a massive accumulation of reactive oxygen species (ROS).[4]

  • Further Reduction & Electrophilic Intermediates: Under hypoxic conditions, or through further enzymatic action, the nitro group can be fully reduced to form nitroso and hydroxylamine intermediates. These species are highly electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.[4][7]

The resulting state of oxidative stress from ROS overproduction and the action of electrophilic intermediates are believed to be the primary drivers of the antimicrobial and anticancer effects observed in this class of compounds.

G Parent Nitro-Benzodioxole (R-NO₂) Radical Nitro Anion Radical (R-NO₂•⁻) Parent->Radical 1e⁻ Reduction (Nitroreductases) Radical->Parent Regeneration Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 1e⁻, H⁺ Oxygen O₂ Radical->Oxygen Electron Transfer Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ ROS Oxidative Stress & Cell Damage Hydroxylamine->ROS Covalent Binding & Damage Superoxide Superoxide (O₂•⁻) Oxygen->Superoxide Superoxide->ROS

Figure 1: Mechanism of Nitro-Benzodioxole Bioreduction and Redox Cycling.

Part 2: Antimicrobial Activity

Nitro-benzodioxole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][10] One of the most well-characterized compounds in this family is Nitropropenyl Benzodioxole (NPBD).[8][9]

Key Molecular Target: Protein Tyrosine Phosphatases (PTPs)

While oxidative stress provides a general mechanism of toxicity, a more specific mode of action for compounds like NPBD is the inhibition of Protein Tyrosine Phosphatases (PTPs).[11][12]

  • Role of PTPs: PTPs are critical enzymes in microbial signaling pathways, regulating processes essential for growth, metabolism, and virulence.[11][12] They function by dephosphorylating tyrosine residues on target proteins.

  • Mechanism of Inhibition: NPBD acts as a tyrosine mimetic , meaning its structure resembles that of the amino acid tyrosine.[8][11] This allows it to fit into the active site of PTPs, competitively inhibiting their function.[11] Furthermore, as potent thiol oxidants, these compounds can directly target the catalytic cysteine residue within the PTP active site, leading to irreversible inactivation.[8][9] Disrupting PTP signaling cripples the pathogen's ability to manage its cellular processes and interact with its host, inhibiting virulence factors such as motility, secretion systems, and adherence.[11][12]

PTP_Inhibition cluster_pathway Normal PTP Signaling cluster_inhibition Inhibition by Nitro-Benzodioxole Protein_P Phosphorylated Substrate Protein PTP Tyrosine Phosphatase (PTP) Protein_P->PTP Protein Dephosphorylated Protein PTP->Protein Dephosphorylation Signal Downstream Signaling & Virulence Protein->Signal NBD Nitro-Benzodioxole (Tyrosine Mimetic) PTP_Inhibited PTP (Inhibited) NBD->PTP_Inhibited Binds to Active Site Blocked Signaling Blocked PTP_Inhibited->Blocked

Figure 2: Competitive Inhibition of Protein Tyrosine Phosphatase (PTP) Signaling.
Evaluating Antimicrobial Efficacy: A Methodological Guide

To assess the antimicrobial potential of a novel nitro-benzodioxole compound, a tiered approach is recommended. Initial screening provides qualitative data, while dilution methods yield quantitative measures of potency.

This is the gold-standard method for quantitatively measuring antimicrobial activity.[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

  • Objective: To determine the MIC of a test compound against selected bacterial or fungal strains.

  • Causality: This assay provides a precise concentration value (e.g., in µg/mL), which is essential for comparing the potency of different compounds and for guiding further studies.[13] It directly measures growth inhibition in a liquid medium.

  • Methodology:

    • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to a 0.5 McFarland standard.[15]

    • Compound Dilution: Prepare a two-fold serial dilution of the nitro-benzodioxole compound in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

    • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[15]

    • Reading Results: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.

This method is a simple, qualitative technique used to screen for antimicrobial activity.[13][16]

  • Objective: To quickly assess if a compound has inhibitory activity against a microorganism.

  • Causality: This method relies on the diffusion of the compound from a paper disk into an agar medium. An effective antimicrobial will inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The size of the zone correlates with the compound's potency and diffusion characteristics.[13]

  • Methodology:

    • Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly spreading a standardized microbial inoculum over the entire surface.

    • Disk Application: Aseptically place a sterile filter paper disk (typically 6 mm in diameter) onto the center of the inoculated agar surface.

    • Compound Addition: Pipette a known amount (e.g., 10 µL) of the test compound solution onto the disk.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • Measurement: Measure the diameter (in mm) of the zone of growth inhibition around the disk.

Data Presentation: Antimicrobial Activity

Quantitative data from these experiments should be summarized for clear comparison.

| Table 1: Sample Antimicrobial Activity Profile of Compound X | | :--- | :--- | :--- | | Microorganism | Type | MIC (µg/mL) | | Staphylococcus aureus | Gram-positive Bacteria | 8 | | Escherichia coli | Gram-negative Bacteria | 16 | | Pseudomonas aeruginosa | Gram-negative Bacteria | 32 | | Candida albicans | Fungus (Yeast) | 4 | | Aspergillus fumigatus | Fungus (Mold) | 16 |

Part 3: Anticancer Activity

The same mechanistic principles that drive antimicrobial activity—induction of oxidative stress and inhibition of key cellular enzymes—also underpin the potential of nitro-benzodioxole compounds as anticancer agents.[6][17] Derivatives of the related compound safrole have demonstrated cytotoxicity against breast cancer cell lines, suggesting the benzodioxole core is a promising scaffold for antineoplastic drug design.[18]

Potential Mechanisms of Anticancer Action
  • Induction of Apoptosis: The immense cellular stress caused by ROS can trigger programmed cell death, or apoptosis. This is a controlled, non-inflammatory form of cell suicide that is a primary goal of many cancer therapies.[17][19]

  • Cell Cycle Arrest: Compounds can interfere with the cell division cycle, arresting cancer cells at specific checkpoints (e.g., G2/M phase) and preventing their proliferation.[19]

  • Inhibition of Signaling Pathways: Similar to their effect on microbial PTPs, these compounds may inhibit kinases or other enzymes crucial for the survival and growth signaling of cancer cells.[20][21]

Evaluating Anticancer Efficacy: A Methodological Guide

A logical workflow for in vitro anticancer screening involves an initial assessment of general cytotoxicity, followed by more detailed mechanistic assays to determine how the compound kills cancer cells.

Anticancer_Workflow Start Test Compound (Nitro-Benzodioxole) MTT Protocol 3.1: MTT Assay (Multiple Cancer Cell Lines) Start->MTT Decision Is Compound Cytotoxic? MTT->Decision IC50 Determine IC₅₀ Value Decision->IC50 Yes Stop Compound Inactive Decision->Stop No Apoptosis Protocol 3.2: Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis Mechanism Determine Mode of Cell Death (Apoptosis vs. Necrosis) Apoptosis->Mechanism

Figure 3: Experimental Workflow for In Vitro Anticancer Screening.

This is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20][22]

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Causality: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of the compound's cytotoxic effect.[22]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the nitro-benzodioxole compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at the appropriate wavelength (e.g., 570 nm).

    • IC₅₀ Calculation: Plot the percentage of cell viability versus compound concentration and use non-linear regression to calculate the IC₅₀ value.

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[23]

  • Objective: To determine if the observed cytotoxicity is due to apoptosis.

  • Causality: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[23] By using both stains, one can distinguish between different cell populations.

  • Methodology:

    • Treatment: Treat cells in a culture dish with the test compound at its IC₅₀ concentration for a set time.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Anticancer Activity

IC₅₀ values are the standard metric for reporting the potency of anticancer compounds.

| Table 2: Sample Cytotoxicity Profile of Compound Y | | :--- | :--- | :--- | | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | | MCF-7 | Breast Adenocarcinoma | 5.2 | | MDA-MB-231 | Breast Adenocarcinoma | 8.9 | | A549 | Lung Carcinoma | 12.5 | | HeLa | Cervical Carcinoma | 4.1 | | WI-38 (Control) | Normal Lung Fibroblast | > 100 |

Part 4: Toxicological Considerations

While the mechanisms driving biological activity are promising, it is crucial to acknowledge the associated toxicological risks. The same redox cycling that kills pathogens and cancer cells can also damage healthy host cells.[4][7]

  • General Toxicity: The generation of ROS can lead to off-target effects. The safety data for 5-nitro-1,3-benzodioxole indicates it is harmful if swallowed, inhaled, or absorbed through the skin.[24][25]

  • Metabolism and Carcinogenicity: The metabolism of benzodioxole compounds by cytochrome P-450 enzymes can sometimes lead to the formation of reactive intermediates.[26] Safrole, a related compound, is classified as a Group 2B carcinogen, and other nitroaromatic compounds have known mutagenic and carcinogenic potential.[2][27]

Therefore, a critical aspect of drug development with this scaffold is to achieve a therapeutic window where the compound is selectively toxic to the target (pathogen or cancer cell) at concentrations that are safe for the host.

Conclusion

Nitro-benzodioxole compounds represent a class of molecules with significant and versatile biological potential. Their activity is rooted in the bioreductive activation of the nitro group, leading to oxidative stress and the inhibition of key enzymatic pathways, such as those regulated by protein tyrosine phosphatases. This dual-action mechanism makes them compelling candidates for development as both antimicrobial and anticancer agents.

The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial screening to mechanistic elucidation. While the potential is clear, the inherent toxicological concerns associated with the nitroaromatic scaffold necessitate a careful and considered approach. Future research must focus on designing derivatives with enhanced selectivity and a favorable safety profile, ultimately unlocking the full therapeutic promise of this potent chemical class.

References

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An In-Depth Technical Guide to 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, chemical profile, and potential applications of a key nitroaromatic intermediate.

Foreword

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a substituted nitroacetophenone, represents a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. The presence of both the electron-withdrawing nitro group and the electron-donating methylenedioxy bridge on the aromatic ring imparts a unique chemical reactivity, making it a valuable building block in medicinal chemistry and agrochemical research. This guide provides a detailed exploration of its discovery, synthesis, chemical properties, and known applications, offering a foundational resource for professionals in the chemical and pharmaceutical sciences.

Compound Profile: Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of an acetophenone scaffold fused with a 1,3-benzodioxole ring system and further substituted with a nitro group.

PropertyValueSource(s)
Chemical Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol
CAS Number 56136-84-6[1]
Appearance Off-white to light yellow powder/crystalline solid[2]
Purity (typical) ≥98%[2]
Storage Keep in a cool place[2]

Synonyms:

  • 3,4-(Methylenedioxy)-6-nitroacetophenone[1]

  • 4',5'-Methylenedioxy-2'-nitroacetophenone[1]

  • Ethanone, 1-(6-nitro-1,3-benzodioxol-5-yl)-[1]

  • 1-(6-Nitrobenzo[d][3]dioxol-5-yl)ethanone[1]

Historical Context and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its chemical lineage is closely tied to the broader exploration of benzodioxole derivatives, a field that garnered significant interest for its applications in fragrances, agrochemicals, and pharmaceuticals.

The parent benzodioxole moiety is a key structural feature in a number of naturally occurring compounds. The study of piperonal (3,4-methylenedioxybenzaldehyde) and its derivatives was a subject of early organic chemistry research, as exemplified by the doctoral work of the renowned chemist Fritz Haber, titled "Ueber einige Derivate des Piperonals" (About a Few Piperonal Derivatives) in 1891.[4] This early work on related structures laid the groundwork for the synthesis of more complex benzodioxole compounds.

The synthesis of this compound itself is a logical extension of established nitration methodologies applied to aromatic ketones. The nitration of acetophenone to produce m-nitroacetophenone is a classic and well-documented electrophilic aromatic substitution reaction.[3][5] It is highly probable that the first synthesis of the title compound was achieved through a similar nitration of its precursor, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone or acetopiperone).

Synthesis and Mechanism

The primary route for the synthesis of this compound is the electrophilic nitration of 1-(1,3-benzodioxol-5-yl)ethanone. This reaction is a cornerstone of aromatic chemistry and involves the introduction of a nitro group (-NO₂) onto the benzene ring.

Synthesis of the Precursor: 1-(1,3-Benzodioxol-5-yl)ethanone

The starting material, 1-(1,3-benzodioxol-5-yl)ethanone, can be synthesized through various methods, with the Friedel-Crafts acylation of 1,3-benzodioxole being a common approach.

G cluster_precursor Precursor Synthesis: Friedel-Crafts Acylation 1,3-Benzodioxole 1,3-Benzodioxole Reaction Friedel-Crafts Acylation 1,3-Benzodioxole->Reaction AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Precursor 1-(1,3-Benzodioxol-5-yl)ethanone Reaction->Precursor

Figure 1: Conceptual workflow for the synthesis of the precursor, 1-(1,3-benzodioxol-5-yl)ethanone.

Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction Mechanism:

  • Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Aromatic Substitution: The electron-rich benzodioxole ring of 1-(1,3-benzodioxol-5-yl)ethanone attacks the nitronium ion. The acetyl group is a deactivating, meta-directing group, while the methylenedioxy group is an activating, ortho, para-directing group. The substitution occurs at the position ortho to the methylenedioxy group and meta to the acetyl group, which is the 6-position.

G cluster_nitration Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone Precursor 1-(1,3-Benzodioxol-5-yl)ethanone NitrationReaction Electrophilic Aromatic Substitution Precursor->NitrationReaction NitratingMixture Conc. HNO₃ / Conc. H₂SO₄ NitratingMixture->NitrationReaction Workup Quenching, Extraction, Purification NitrationReaction->Workup Product This compound Workup->Product

Figure 2: General workflow for the nitration of 1-(1,3-benzodioxol-5-yl)ethanone.

Experimental Protocol (Illustrative):

This protocol is based on established procedures for the nitration of acetophenone and should be adapted and optimized for the specific substrate.[3][5]

  • Dissolution: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Addition: Slowly add the nitrating mixture to the solution of the precursor while vigorously stirring and maintaining a low temperature (typically below 10°C) to control the exothermic reaction.

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: The crude product is then collected by filtration, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methylene protons of the dioxole ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methylenedioxy and acetyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon of the dioxole ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ketone, the nitro group (N-O stretching), and the C-O-C stretching of the methylenedioxy bridge.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (209.16 g/mol ) and fragmentation patterns characteristic of the loss of the acetyl and nitro groups.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ketone functionality can also participate in a variety of reactions, such as condensations and reductions.

Pharmaceutical Synthesis

The benzodioxole moiety is a common scaffold in many biologically active compounds. The presence of the nitro and acetyl groups on this scaffold in this compound provides two reactive handles for the construction of more complex pharmaceutical agents. The nitro group, in particular, is a precursor to an amino group, which is a key functional group in many drug molecules.

Agrochemical Development

Similar to its application in pharmaceuticals, this compound can serve as a starting material for the synthesis of novel pesticides and herbicides. The benzodioxole ring is present in some agrochemicals, and the ability to introduce various functional groups via the nitro and acetyl moieties allows for the exploration of new chemical space in the search for effective and selective crop protection agents.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care. It is an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its synthesis, based on the well-established principles of electrophilic aromatic substitution, provides a reliable route to this important building block. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in the development of new and innovative chemical entities.

References

  • Filo. What is the product of the nitration of acetophenone using HNO3 and H2SO4... (2025-07-12). [Link]

  • Google Patents. Continuous two step flow synthesis of m-amino acetophenone.
  • Organic Syntheses. Acetophenone, m-nitro-. [Link]

  • TSI Journals. chemistry-and-pharmacology-of-benzodioxanes.pdf. (2007-12-04). [Link]

  • Grokipedia. 3,4-Methylenedioxyphenylpropan-2-one. [Link]

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An In-Depth Technical Guide to 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a key chemical intermediate in pharmaceutical synthesis. We will delve into its chemical properties, a detailed synthesis protocol, and its significant role in the development of therapeutic agents.

Core Compound Characteristics

This compound, also known as 4',5'-Methylenedioxy-2'-nitroacetophenone, is an organic compound recognized for its distinct molecular structure that features a benzodioxole moiety fused with a nitro-substituted benzene ring and an acetyl group.[1] This unique combination of functional groups imparts specific electronic properties and reactivity, making it a valuable building block in medicinal chemistry.[1]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it a useful precursor for a variety of chemical transformations.[1] The benzodioxole ring system is a common scaffold in many biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₅[2][3][4]
Molecular Weight 209.16 g/mol [2]
Appearance Off-white to light yellow crystalline powder[5]
CAS Number 56136-84-6[3][4][6]
Purity Typically ≥95%[6]
State at STP Solid[6]

Synthesis Protocol: Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution, specifically the nitration, of its precursor, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).[7] The following protocol is adapted from a well-established method for the nitration of a similar benzodioxole derivative.[8]

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is used as the solvent because it is polar enough to dissolve the starting material and is relatively unreactive under the nitrating conditions.[8]

  • Nitrating Agent: A mixture of concentrated nitric acid in glacial acetic acid serves as the source of the nitronium ion (NO₂⁺), the electrophile in this reaction.[8]

  • Temperature Control: The reaction is maintained at a low temperature (15-25°C) using an ice bath to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts.[8]

Step-by-Step Experimental Methodology

Materials:

  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (d=1.4 g/mL)

  • Ethanol (for recrystallization)

  • Distilled Water

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in 75 mL of glacial acetic acid.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow the mixture to cool.

  • Nitration: Place the flask containing the acetophenone solution in an ice bath. Slowly add the nitric acid/acetic acid mixture dropwise from the dropping funnel, while maintaining the internal temperature between 15-25°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the product is expected to form.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(1,3-Benzodioxol-5-yl)ethanone in Glacial Acetic Acid C Combine and Stir (15-25°C, overnight) A->C B Nitric Acid in Glacial Acetic Acid B->C D Precipitation & Filtration C->D Reaction Mixture E Wash with Water D->E Crude Solid F Recrystallize from Ethanol E->F Washed Solid G Final Product: This compound F->G Pure Crystals

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While extensive, experimentally-derived public spectral data for this compound is limited, predictions based on its structure and data from similar compounds can provide valuable insights for characterization.

¹H NMR (Predicted):

  • A singlet for the methyl protons of the acetyl group is expected around δ 2.5-2.7 ppm.

  • A singlet for the methylene protons of the dioxole ring should appear around δ 6.1-6.3 ppm.

  • Two singlets in the aromatic region (δ 7.0-8.0 ppm) are anticipated for the two aromatic protons.

¹³C NMR (Predicted):

  • The methyl carbon of the acetyl group would likely appear around δ 28-32 ppm.

  • The methylene carbon of the dioxole ring is expected around δ 102-104 ppm.

  • Aromatic carbons would be observed in the δ 108-155 ppm range.

  • The carbonyl carbon of the acetyl group would be significantly downfield, likely in the δ 195-200 ppm range.

FTIR (Predicted):

  • Strong characteristic absorption bands for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching).

  • A strong carbonyl (C=O) stretch from the ketone is anticipated around 1680-1700 cm⁻¹.

  • C-O stretches from the dioxole ring would likely appear in the 1250-1040 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.

Mass Spectrometry (Predicted):

  • The monoisotopic mass is 209.03242 Da.[9][10]

  • Predicted adducts include [M+H]⁺ at m/z 210.03970 and [M+Na]⁺ at m/z 232.02164.[9][10]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structural features are incorporated into more complex molecules to modulate their biological activity.

A significant application lies in the synthesis of analogues of Tadalafil , a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][11] The 3,4-methylenedioxy moiety present in the precursor of our title compound is a key structural feature of Tadalafil. The synthesis of Tadalafil involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carbaldehyde), followed by further cyclization and modification steps.[11] While direct synthesis from this compound is not the primary route for Tadalafil itself, this intermediate is valuable for creating novel analogues by modifying the core structure, potentially leading to compounds with altered selectivity, potency, or pharmacokinetic profiles.[12][13]

Furthermore, the benzodioxole ring system is explored in the development of other therapeutic agents, including those with anti-inflammatory and analgesic properties. The reactivity of the nitro-substituted acetophenone allows for further chemical modifications, making it a versatile starting point for generating a library of compounds for drug discovery screening.

Safety and Handling

As with many nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

References

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  • Organic Syntheses. (2018). Synthesis of Acyl Derivatives of Cotarnine. Retrieved from [Link]

  • Abadi, A. H., et al. (2010). Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective. European Journal of Medicinal Chemistry, 45(4), 1278-86. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

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  • Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014072884A1 - Process for the synthesis of apixaban.
  • ResearchGate. (2018). (PDF) DESIGN, SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF APIXABAN AS AN INHIBITOR OF BLOOD COAGULATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014072884A1 - Process for the synthesis of apixaban.
  • National Center for Biotechnology Information. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, also known as 4',5'-Methylenedioxy-2'-nitroacetophenone, is a versatile synthetic intermediate characterized by a benzodioxole ring system bearing both a nitro and an acetyl group.[1][2][3] This unique arrangement of functional groups makes it a valuable precursor in the multi-step synthesis of a variety of complex organic molecules, particularly heterocyclic compounds and pharmacologically active agents.[4][5] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent acetyl group, offering a handle for a range of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 56136-84-6[1]
Molecular Formula C₉H₇NO₅[2]
Molecular Weight 209.16 g/mol [2]
Appearance Off-white to light yellow powder[6]
Purity Typically >95%[3]

Spectroscopic Characterization:

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl protons of the acetyl group, two singlets for the aromatic protons, and a singlet for the methylenedioxy protons.

  • ¹³C NMR (DMSO-d₆): Key resonances would be observed for the carbonyl carbon, the carbons of the aromatic ring (showing the electronic effects of the nitro and acetyl substituents), the methyl carbon of the acetyl group, and the methylene carbon of the dioxole ring.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, the nitro group (asymmetric and symmetric N-O stretching), and the C-O bonds of the methylenedioxy group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

Key Synthetic Applications and Protocols

The synthetic utility of this compound primarily revolves around the chemical transformations of its nitro and acetyl groups. The reduction of the nitro group to an amine is a pivotal step, unlocking a plethora of subsequent reactions for the construction of nitrogen-containing heterocycles.

Synthesis of this compound

The starting material itself is typically synthesized via the nitration of 1-(1,3-benzodioxol-5-yl)ethanone (3',4'-(methylenedioxy)acetophenone). This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure selective mononitration.

Protocol 1: Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

This protocol is a representative procedure adapted from established methods for the nitration of activated aromatic ketones.

Workflow Diagram:

Nitration_Workflow Start 1-(1,3-Benzodioxol-5-yl)ethanone in Acetic Acid Reaction Nitration at 15-25°C Start->Reaction Nitrating_Mixture Nitric Acid in Acetic Acid Nitrating_Mixture->Reaction Quench Pour into Ice-Water Reaction->Quench Isolation Filtration and Washing Quench->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • Glacial Acetic Acid

  • Nitric Acid (d=1.4)

  • Ethanol

  • Ice

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in glacial acetic acid.

  • Maintain the temperature of the solution between 15-25°C using a water bath.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, continue stirring the mixture at room temperature overnight.

  • Pour the reaction mixture into a beaker containing ice and water to precipitate the product.

  • Collect the solid product by suction filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[8]

Reduction to 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone

The reduction of the nitro group to a primary amine is a crucial transformation that opens up a wide range of synthetic possibilities. Catalytic hydrogenation is a common and efficient method for this conversion.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol is a representative procedure for the reduction of an aromatic nitro group using palladium on carbon as a catalyst.

Reaction Scheme:

Reduction_Scheme Reactant This compound Product 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone Reactant->Product H₂, Pd/C Methanol

Caption: Reduction of the nitro group to an amine.

Materials:

  • This compound

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Celite®

Procedure:

  • Dissolve this compound in methanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(6-amino-1,3-benzodioxol-5-yl)ethanone, which can be purified further if necessary.

Reductive Amination

The resulting 1-(6-amino-1,3-benzodioxol-5-yl)ethanone can undergo reductive amination to introduce an alkyl group at the amino position. This is a powerful method for the synthesis of secondary amines.[10][11][12]

Protocol 3: Reductive Amination with Methylamine (Representative Protocol)

This is a general procedure for reductive amination using sodium cyanoborohydride.

Workflow Diagram:

Reductive_Amination_Workflow Start 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone & Methylamine Imine_Formation Imine Formation (Acidic pH) Start->Imine_Formation Reduction Reduction with NaBH₃CN Imine_Formation->Reduction Workup Quenching and Extraction Reduction->Workup Purification Chromatography Workup->Purification Product N-Methylated Amine Purification->Product

Caption: General workflow for reductive amination.

Materials:

  • 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone

  • Methylamine (as a solution in a suitable solvent, e.g., THF or as a salt)

  • Methanol

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Acetic Acid (glacial)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Dissolve 1-(6-amino-1,3-benzodioxol-5-yl)ethanone and methylamine in methanol.

  • Adjust the pH of the solution to approximately 6 by the addition of glacial acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.[10][11]

Synthesis of Heterocycles: The Friedländer Annulation

The 1-(6-amino-1,3-benzodioxol-5-yl)ethanone is an excellent substrate for the Friedländer annulation, a classic method for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group.

Protocol 4: Friedländer Synthesis of a Quinolone Derivative (Representative Protocol)

This protocol describes a potential reaction with dimedone, a common α-methylene-containing compound.

Reaction Scheme:

Friedlander_Scheme Reactant1 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone Product Substituted Quinolone Reactant1->Product Acid or Base Catalyst Heat Reactant2 Dimedone Reactant2->Product

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a key intermediate in the synthesis of various organic compounds. Ensuring the identity, purity, and stability of such molecules is critical in research, development, and quality control. This document outlines a suite of orthogonal analytical techniques, including chromatography (HPLC, GC-MS) and spectroscopy (FTIR, NMR, UV-Vis), to achieve a comprehensive structural and quantitative assessment. The protocols provided are grounded in established principles for the analysis of nitroaromatic compounds and benzodioxole derivatives, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comprehensive Analysis

This compound (MW: 209.16 g/mol , Formula: C₉H₇NO₅) is an organic compound featuring a benzodioxole moiety, a ketone, and a nitro group.[1] This combination of functional groups makes it a versatile synthetic building block but also introduces potential for impurities and isomers. The nitro group, in particular, is highly reactive and can influence the compound's stability and chromatographic behavior.[2] Therefore, a multi-faceted analytical approach is not just recommended but necessary for unambiguous characterization.

This guide is designed to provide both the theoretical basis and practical, step-by-step protocols for:

  • Structural Confirmation: Verifying the molecular structure and functional groups.

  • Purity Assessment: Quantifying the main compound and identifying potential process-related impurities or degradation products.

  • Method Validation: Establishing the reliability of the analytical methods according to internationally recognized standards.

The following sections detail the application of High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

Chromatographic Analysis: Purity and Quantitative Assessment

Chromatographic techniques are central to determining the purity of this compound and quantifying its concentration. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the preferred method for potency determination and the quantification of non-volatile impurities. A reverse-phase method is ideal, as the target molecule possesses moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure adequate separation of the main peak from both more polar and less polar impurities. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3]

  • Detection: A photodiode array (PDA) detector is optimal. The extended aromatic system and the nitro group in the molecule are strong chromophores, which should provide a distinct UV-Vis absorption profile, allowing for peak tracking and purity analysis. Detection at a wavelength around 280 nm is a good starting point for aromatic compounds.[4]

Protocol 1: HPLC-PDA Method for Quantitative Analysis

1. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound standard or sample. b. Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. c. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. d. Filter the solution through a 0.45 µm syringe filter before injection.[5]

2. HPLC-PDA Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA, scan range 200-400 nm, monitor at 280 nm

3. Data Analysis: a. Determine the retention time of the main peak. b. Calculate the area percent of the main peak to assess purity. c. For potency, run a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Causality Behind Experimental Choices:

  • Technique: Given the ketone functionality, the compound should have sufficient volatility for GC analysis, although high temperatures may risk degradation of the nitro group. A lower initial oven temperature with a gradual ramp is advisable.[6]

  • Ionization: Electron Ionization (EI) at 70 eV is standard as it produces reproducible fragmentation patterns that can be compared against spectral libraries for identification.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.[7]

Protocol 2: GC-MS Method for Impurity Identification

1. Sample Preparation: a. Dissolve 1-2 mg of the sample in 1 mL of dichloromethane. b. If necessary, filter to remove any particulate matter.

2. GC-MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injection Mode Split (10:1)
Injection Vol. 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 m/z

3. Data Analysis: a. Identify peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to tentatively identify impurities.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique to confirm the presence of the principal functional groups.

Expected Absorptions:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are expected. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • Carbonyl Group (C=O): A strong absorption from the ketone's C=O stretch should be observed in the range of 1700-1680 cm⁻¹.

  • Aromatic C=C: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • Benzodioxole C-O-C: The characteristic C-O-C stretching of the dioxole ring typically appears as strong bands in the 1250-1040 cm⁻¹ region.

  • Aromatic C-H: Stretching vibrations will be observed just above 3000 cm⁻¹.

Protocol 3: FTIR Analysis

1. Sample Preparation: a. For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal. b. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

2. Data Acquisition: a. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. b. Acquire at least 16 scans with a resolution of 4 cm⁻¹. c. Perform a background scan prior to sample analysis.

3. Data Interpretation: a. Identify the wavenumbers of the major absorption bands. b. Correlate the observed bands with the expected functional groups of this compound.

Table 1: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₃)2980 - 2850
Carbonyl (C=O) Stretch1700 - 1680
Aromatic C=C Stretch1600 - 1450
Asymmetric NO₂ Stretch1550 - 1475
Symmetric NO₂ Stretch1360 - 1290
Dioxole C-O-C Stretch1250 - 1040
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Signals: Based on the structure of the non-nitrated precursor, 1-(1,3-benzodioxol-5-yl)ethanone, and considering the strong electron-withdrawing effect of the nitro group, the following signals can be predicted for the target molecule dissolved in a solvent like DMSO-d₆:

  • Aromatic Protons: Two singlets are expected for the two protons on the aromatic ring. The nitro group will significantly deshield the adjacent proton.

  • Dioxole Protons (-O-CH₂-O-): A singlet corresponding to the two equivalent protons of the methylenedioxy bridge, typically around 6.0-6.2 ppm.

  • Methyl Protons (-COCH₃): A singlet for the three protons of the acetyl group, likely around 2.5 ppm.

Expected ¹³C NMR Signals: The spectrum will show 9 distinct carbon signals. Key signals to identify are:

  • Carbonyl Carbon: Downfield signal around 195-200 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (110-155 ppm). The carbon attached to the nitro group will be significantly deshielded.

  • Dioxole Carbon (-O-CH₂-O-): A signal around 102-103 ppm.

  • Methyl Carbon (-COCH₃): An upfield signal around 25-30 ppm.

Protocol 4: NMR Analysis

1. Sample Preparation: a. Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. b. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Data Acquisition: a. Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer. b. Ensure sufficient scans are acquired for a good signal-to-noise ratio, particularly for the ¹³C NMR spectrum.

3. Data Interpretation: a. Assign chemical shifts (δ) in ppm for all proton and carbon signals. b. Analyze coupling patterns and integrals in the ¹H NMR spectrum. c. Use 2D NMR data to confirm assignments and establish connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry, particularly when coupled with a soft ionization technique or from the GC-MS data, confirms the molecular weight of the compound.

Expected Fragmentation Pattern (Electron Ionization): Under EI conditions, the molecular ion peak (M⁺˙) at m/z 209 may be observed. Common fragmentation pathways for this type of molecule include:

  • Loss of a methyl group (-CH₃): A significant peak at m/z 194 ([M-15]⁺). This results from the stable acylium ion.

  • Loss of the nitro group (-NO₂): A peak at m/z 163 ([M-46]⁺).

  • Loss of the acetyl group (-COCH₃): A peak at m/z 166 ([M-43]⁺).

Method Validation Framework

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

Diagram 1: Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R2) Validation Parameters cluster_2 Finalization Dev Develop HPLC/GC Method Opt Optimize Parameters (Mobile Phase, Gradient, Temp.) Dev->Opt Protocol Write Validation Protocol Opt->Protocol Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Execute & Generate Validation Report Protocol->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP G cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Potency Start Sample Received FTIR FTIR Functional Group ID Start->FTIR NMR NMR (1H, 13C, 2D) Definitive Structure Start->NMR MS GC-MS / LC-MS Molecular Weight Start->MS HPLC HPLC-PDA Purity (%) & Potency Assay Start->HPLC GCMS_Imp GC-MS Volatile Impurity ID Start->GCMS_Imp Report Certificate of Analysis FTIR->Report NMR->Report MS->Report HPLC->Report GCMS_Imp->Report

Caption: Integrated workflow for the complete analysis of the target compound.

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. This application note provides the foundational protocols and scientific rationale for using HPLC, GC-MS, FTIR, and NMR spectroscopy to confirm the identity, purity, and structure of this important chemical intermediate. By following these guidelines and adhering to a robust validation framework, researchers and drug development professionals can ensure the generation of reliable and accurate analytical data, which is fundamental to scientific integrity and regulatory compliance.

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  • ResearchGate. Mass spectra and assigned fragmentation patterns for M6 group. Available from: [Link]

Sources

Application Notes and Protocols for the Purification of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, also known as 4',5'-Methylenedioxy-2'-nitroacetophenone, is a key synthetic intermediate in the development of various pharmaceuticals and agrochemicals.[1] The presence of the nitro group and the benzodioxole moiety imparts unique reactivity and biological activity to its derivatives.[1] Achieving high purity of this compound is paramount for ensuring the desired outcomes in subsequent synthetic steps and for the integrity of biological assays. This guide provides detailed protocols and expert insights into the most effective purification techniques for this compound, tailored for researchers, scientists, and professionals in drug development.

The synthetic routes to this compound, often involving nitration of 3',4'-(Methylenedioxy)acetophenone, can lead to the formation of various impurities. These may include unreacted starting materials, regioisomers from nitration at different positions of the benzene ring, and other side-products. Therefore, robust purification strategies are essential.

Understanding the Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 56136-84-6
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Appearance Pale cream to pale yellow to yellow to pale brown crystals or powder
Melting Point 116.0-125.0 °C
Purity (Commercial) Typically ≥95% - 96%,

The presence of a ketone and a nitro group, both polar functionalities, along with the relatively nonpolar benzodioxole ring system, results in a compound of moderate polarity. This characteristic is key to selecting appropriate chromatographic conditions and recrystallization solvents.

Purification Strategies: A Comparative Overview

Two primary techniques are recommended for the purification of this compound: Recrystallization and Column Chromatography . The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity.

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a mixed solvent system is often effective.

Causality Behind Solvent Selection

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Given the presence of both polar (nitro, ketone) and non-polar (aromatic ring) moieties, a mixture of a polar and a non-polar solvent provides the fine-tuning needed for optimal recrystallization. An ethanol/water mixture is a common and effective choice for many moderately polar organic compounds.[2] Ethanol will dissolve the target compound, while water acts as an anti-solvent, reducing its solubility upon cooling and promoting crystallization.

Step-by-Step Protocol
  • Solvent Selection Trial: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add water dropwise until a slight turbidity persists. If the solution becomes clear upon further heating, this solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a magnetic stirrer for this purpose.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

For crude products with a more complex impurity profile or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent).

Principle of Separation

Silica gel is a polar stationary phase. Compounds with higher polarity will have stronger interactions with the silica gel and thus elute more slowly. Less polar compounds will elute faster. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column. For this compound, a moderately polar compound, a solvent system of intermediate polarity will be required for effective elution.

Step-by-Step Protocol
  • TLC Analysis for Eluent Selection: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude product on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/petroleum ether). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Secure a chromatography column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) if necessary (gradient elution).

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Caption: Detailed workflow for purification by column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of this compound.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for qualitative purity assessment. A single spot on the TLC plate after development in an appropriate solvent system indicates a high degree of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

  • Visualization: Nitroaromatic compounds can often be visualized under UV light (254 nm) as dark spots on a fluorescent background.[3] For enhanced visualization, staining with a suitable reagent like potassium permanganate can be used.[4]

High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC is the gold standard. A reversed-phase HPLC method is generally suitable for this compound.

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[5] For better peak shape, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the mobile phase.[6]
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by UV scan).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

The purity is determined by calculating the area percentage of the main peak in the chromatogram.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The compound's solubility is too high in the chosen solvent, or the solution is too concentrated.Use a less polar solvent or a different solvent mixture. Ensure the solution is not supersaturated before cooling.
Poor separation in column chromatography Inappropriate eluent system. Column overloading.Optimize the eluent system using TLC. Use a larger column or a smaller amount of crude product.
Compound streaking on TLC plate Sample is too concentrated. The compound is acidic or basic and interacting strongly with the silica.Dilute the sample. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro compounds can be toxic and should be handled with care.[1]

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The successful purification of this compound is a critical step in its utilization as a synthetic intermediate. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice of method and the specific parameters should be guided by the nature and quantity of the impurities present in the crude product. Rigorous purity assessment using TLC and HPLC is essential to validate the success of the purification process.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • StudyRaid. (2023, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

Sources

Application Notes & Protocols: Unraveling the Reaction Kinetics of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone is a multifaceted organic compound, characterized by a benzodioxole core functionalized with both a nitro and an acetyl group.[1] These substituents significantly influence the molecule's electronic properties, rendering it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the strongly electron-withdrawing nitro and acetyl groups activates the aromatic ring, making it susceptible to a variety of chemical transformations. A thorough understanding of its reaction kinetics is paramount for optimizing synthetic routes, controlling product formation, and elucidating reaction mechanisms. This document provides a comprehensive guide with detailed protocols for investigating the reaction kinetics of this compound, using a model nucleophilic aromatic substitution (SNAr) reaction as an illustrative example.

Introduction: The Significance of Kinetic Analysis

The chemical behavior of this compound is largely dictated by the interplay of its functional groups. The nitro (-NO₂) and acetyl (-COCH₃) groups are powerful electron-withdrawing entities that decrease the electron density of the aromatic ring. This electronic deficit is a key factor in the compound's reactivity, particularly its susceptibility to nucleophilic attack. Kinetic studies provide a quantitative lens through which we can understand the rates and mechanisms of these transformations. By systematically measuring reaction rates under various conditions (e.g., temperature, reactant concentrations, solvent polarity), we can deduce the reaction order, calculate rate constants, and determine thermodynamic parameters such as the activation energy (Eₐ). This information is crucial for scaling up reactions, predicting product yields, and designing more efficient synthetic pathways.

A Model System: Nucleophilic Aromatic Substitution (SNAr)

Given the electronic structure of this compound, a nucleophilic aromatic substitution (SNAr) reaction serves as an excellent model for kinetic investigation. In this proposed reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3][4] The reaction is facilitated by the ability of the ortho and para electron-withdrawing groups to stabilize the negative charge of this intermediate.[5] For the purpose of this guide, we will consider the reaction with a generic nucleophile, Nu⁻.

Caption: Proposed SNAr reaction mechanism.

Analytical Methodologies for Kinetic Monitoring

To accurately determine reaction rates, it is essential to monitor the change in concentration of a reactant or product over time. For the proposed SNAr reaction, two powerful analytical techniques are particularly well-suited:

  • UV-Visible (UV-Vis) Spectroscopy: This technique is ideal for real-time monitoring of reactions where the reactants and products have distinct UV-Vis absorption spectra.[6][7] The formation of the colored Meisenheimer complex or the appearance of a product with a unique chromophore can be followed by measuring the change in absorbance at a specific wavelength. According to the Beer-Lambert Law, absorbance is directly proportional to concentration, allowing for a straightforward determination of reaction kinetics.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for separating, identifying, and quantifying components in a mixture.[9][10][11][12][13] For kinetic studies, aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched, and the sample analyzed by HPLC. By creating a calibration curve with standards of known concentration, the precise concentration of the reactant and product in each aliquot can be determined.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting kinetic experiments on this compound.

Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy

This protocol is designed to determine the pseudo-first-order rate constant by using the nucleophile in large excess.

1. Instrument and Reagent Preparation:

  • Spectrophotometer: A temperature-controlled UV-Vis spectrophotometer.
  • Reagents:
  • This compound (Stock Solution A): Prepare a 1 mM solution in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
  • Nucleophile (e.g., Piperidine) (Stock Solution B): Prepare a 100 mM solution in the same solvent.
  • Cuvettes: 1 cm path length quartz cuvettes.

2. Experimental Procedure:

  • Set the spectrophotometer to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
  • Determine the λₘₐₓ of the product or intermediate by scanning a solution where the reaction has gone to completion.
  • Pipette 2.0 mL of Stock Solution B into a cuvette and place it in the temperature-controlled cell holder.
  • To initiate the reaction, rapidly inject 20 µL of Stock Solution A into the cuvette, cap, and invert several times to mix thoroughly.
  • Immediately begin recording the absorbance at the predetermined λₘₐₓ as a function of time. Collect data for at least three half-lives.

3. Data Analysis:

  • For a pseudo-first-order reaction, a plot of ln(A∞ - Aₜ) versus time (t) will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant. A∞ is the absorbance at the completion of the reaction, and Aₜ is the absorbance at time t.
Protocol 2: Kinetic Analysis by HPLC

This protocol allows for the direct measurement of reactant and product concentrations over time.

1. HPLC Method Development:

  • Column: A C18 reversed-phase column is generally suitable for nitroaromatic compounds.[9][10]
  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a good starting point.
  • Detector: UV detector set to a wavelength where both reactant and product absorb (e.g., 254 nm).
  • Calibration: Prepare a series of standards of known concentrations for both the reactant and the expected product to create calibration curves.

2. Experimental Procedure:

  • Set up the reaction in a temperature-controlled vessel (e.g., a round-bottom flask in a water bath).
  • Combine the reactant and nucleophile solutions at the desired concentrations and temperature.
  • At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., the mobile phase) to stop the reaction.
  • Inject the quenched samples into the HPLC system and record the chromatograms.

3. Data Analysis:

  • Use the calibration curves to determine the concentration of the reactant and product in each sample.

  • Plot the concentration of the reactant versus time. The initial rate can be determined from the slope of this curve at t=0.

  • To determine the reaction order, perform experiments with varying initial concentrations of each reactant.

    Experimental_Workflow cluster_UVVis Protocol 1: UV-Vis Spectroscopy cluster_HPLC Protocol 2: HPLC Analysis uv_prep Prepare Stock Solutions uv_run Initiate Reaction in Cuvette uv_prep->uv_run uv_data Record Absorbance vs. Time uv_run->uv_data uv_analysis Plot ln(A∞ - Aₜ) vs. Time uv_data->uv_analysis uv_result Determine k' uv_analysis->uv_result hplc_prep Develop HPLC Method & Calibrate hplc_run Run Reaction & Take Aliquots hplc_prep->hplc_run hplc_quench Quench Reaction hplc_run->hplc_quench hplc_inject Inject into HPLC hplc_quench->hplc_inject hplc_analysis Determine [Concentration] vs. Time hplc_inject->hplc_analysis hplc_result Determine Reaction Order & k hplc_analysis->hplc_result

    Caption: Experimental workflow for kinetic analysis.

Data Presentation and Interpretation

For a comprehensive kinetic study, it is recommended to perform the experiments at several different temperatures. This allows for the determination of the activation energy (Eₐ) using the Arrhenius equation:

k = A * e^(-Eₐ/RT)

A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Eₐ/R.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)
25298.150.003350.015-4.20
35308.150.003250.032-3.44
45318.150.003140.065-2.73
55328.150.003050.128-2.06

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed investigation of the reaction kinetics of this compound. By employing techniques such as UV-Vis spectroscopy and HPLC, researchers can gain valuable insights into the factors that govern the reactivity of this important synthetic intermediate. A thorough kinetic analysis is an indispensable tool for the rational design and optimization of chemical processes in both academic and industrial settings.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Gajewska, E., & Szatyłowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4829. [Link]

  • MicroSolv Technology Corporation. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Explosives by HPLC. Retrieved from [Link]

  • Al-Faiyz, Y. S. S. (2012). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. [Link]

  • D'Angelo, A. J., et al. (2024). Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. Chemical Science, 15(8), 2875-2881. [Link]

  • Isanbor, C., & Williams, A. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(46), 10398-10412. [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics. Retrieved from [Link]

  • Spectroscopy Online. (2024, February 6). The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Lee, S., et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. Applied Sciences, 13(7), 4344. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. [Link]

Sources

Application Notes & Protocols for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (CAS No. 56136-84-6). As a nitroaromatic compound, this substance requires specific safety protocols to mitigate risks associated with its irritant properties and the general hazards of its chemical class. These application notes are intended for researchers, chemists, and drug development professionals who may use this compound as a synthetic intermediate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and established laboratory practices.

Compound Identification and Hazard Assessment

This compound is a specialized organic compound primarily used in research and as an intermediate in complex organic syntheses.[1] Its molecular structure, containing both a nitro group and a benzodioxole moiety, dictates its reactivity and its hazard profile.[1]

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of a thorough risk assessment.

PropertyValueSource
CAS Number 56136-84-6[1][2]
Molecular Formula C₉H₇NO₅[2][3]
Molecular Weight 209.16 g/mol [2][3]
Appearance Solid, Off-white to light yellow powder[2][4]
Synonyms 3,4-(Methylenedioxy)-6-nitroacetophenone, 4',5'-Methylenedioxy-2'-nitroacetophenone[1]
GHS Hazard Classification and End-User Implications

The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate hazards of this compound.[2]

  • Pictogram: GHS07: Harmful/Irritant[2]

  • Signal Word: Warning [2]

  • Hazard Statements:

    • H315 - Causes skin irritation: Direct contact with the solid or solutions can lead to dermatitis.[2]

    • H319 - Causes serious eye irritation: The powder is particularly hazardous to the eyes, potentially causing significant damage.[2]

    • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[2]

Intrinsic Hazards of the Nitroaromatic Class

Beyond the immediate GHS classifications, it is critical to recognize the potential hazards inherent to organic nitro compounds. Pure organic nitro compounds can decompose at high temperatures, with the potential for violent or explosive reactions.[5] Their thermal stability can be significantly lowered by the presence of impurities.[5] Furthermore, nitroaromatic compounds are often toxic and pose environmental risks.[6][7][8]

The risk assessment process is a mandatory prerequisite for handling this compound. The following workflow illustrates the logical steps from identification to the implementation of control measures.

RiskAssessment A Step 1: Compound Identification This compound CAS: 56136-84-6 B Step 2: Review Authoritative Sources Safety Data Sheet (SDS) Peer-Reviewed Literature A->B C Step 3: Identify Hazards GHS: Skin/Eye/Respiratory Irritant Class: Nitroaromatic (Potential thermal instability, reactivity) B->C D Step 4: Assess Risks Exposure Routes: Inhalation, Dermal, Ocular Reactivity: Incompatibility with bases, oxidizers C->D E Step 5: Define Control Measures Engineering: Fume Hood PPE: Goggles, Gloves, Lab Coat Admin: SOPs, Waste Segregation D->E F Step 6: Proceed with Experiment Under defined safety protocols E->F

Caption: Risk assessment workflow for handling the target compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. Engineering controls serve as the primary barrier, supplemented by mandatory PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[9] This is the most effective way to prevent inhalation of airborne dust or vapors, addressing the H335 respiratory hazard.[2][10]

  • Safety Infrastructure: The work area must have immediate access to a safety shower and an eyewash station.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be appropriate for the identified hazards.

ProtectionSpecificationRationale and Causality
Eye/Face Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles if there is a splash risk.Protects against eye irritation (H319) from airborne powder or splashes.[2][10]
Hand Standard laboratory nitrile gloves.Prevents skin contact and subsequent irritation (H315).[2][9] Gloves must be inspected before use and changed immediately if contaminated.
Body A long-sleeved, flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Not required if work is conducted within a certified fume hood. If weighing outside of a hood, a NIOSH-approved N95 (or higher) respirator is mandatory.Prevents inhalation of dust that may cause respiratory irritation (H335).[2][9][13]

Protocols for Safe Handling

The following protocols provide step-by-step guidance for common laboratory manipulations. Adherence to these workflows is critical for ensuring user safety.

Protocol 3.1: Weighing and Dispensing the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh boat, secondary container).

  • Don PPE: Put on all required PPE as specified in Section 2.2.

  • Transfer: Place the stock container of this compound inside the fume hood.

  • Dispensing: Open the container. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared analytical balance (if available within the hood) or into a pre-tared, sealed container for weighing outside the hood.

  • Minimize Dust: Handle the powder gently to minimize dust generation.[12] Avoid scooping or pouring from a height.

  • Sealing: Securely close the primary stock container immediately after dispensing.

  • Transport: If the weighed sample needs to be moved, place it in a labeled, sealed secondary container.[14]

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Operation B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Retrieve Compound from Storage B->C D Weigh/Dispense inside Hood C->D E Perform Experimental Step D->E F Clean Work Area & Tools E->F G Segregate & Dispose of Waste F->G H Return Compound to Secure Storage G->H

Caption: General workflow for safely handling the compound.

Storage and Incompatibility

Proper storage is crucial not only for maintaining the compound's integrity but also for preventing hazardous reactions.

Recommended Storage Conditions
ParameterRecommendationRationale
Location A cool, dry, well-ventilated area.Prevents degradation and minimizes vapor pressure.[4][15]
Container The original, tightly sealed container.Prevents contamination and exposure to moisture or air.[11][15]
Separation Store away from incompatible materials.Prevents accidental mixing and hazardous reactions.[16]
Chemical Incompatibilities

Avoid contact or mixed storage with the following chemical classes. The nitro group makes the compound susceptible to undesired and potentially hazardous reactions.

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[15][17]

  • Strong Bases: May initiate decomposition or unwanted side reactions.[15][18]

  • Strong Reducing Agents: Can react exothermically with the nitro group.[6][19]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Spill Response

This protocol applies to small, manageable spills of the solid compound. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If not already wearing it, don all required PPE, including respiratory protection if necessary.

  • Contain: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Clean: Carefully sweep or scoop the material into a labeled container for hazardous waste disposal. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.[20]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Place all cleaning materials in the hazardous waste container.

First Aid Measures
Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][12]
Skin Contact Remove contaminated clothing. Wash affected area thoroughly with soap and plenty of water.[2][12] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2] Call a poison control center or seek immediate medical attention.

Waste Disposal

Chemical waste from this compound must be managed as hazardous waste.

  • Segregation is Key: NEVER mix nitro-containing waste with organic solvents, reducing agents, or other incompatible materials in the same waste container. Mixing nitric acid or nitro compounds with organics can lead to delayed, violent reactions and explosions due to over-pressurization.[21]

  • Solid Waste: All contaminated solids (gloves, weigh boats, paper towels, excess compound) must be placed in a dedicated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. The container should list all chemical components.

  • Disposal: All waste must be disposed of through your institution's certified EHS program. Do not pour any amount down the drain, as nitroaromatic compounds can be toxic to aquatic life and persistent in the environment.[7][8]

References

  • Ethanone,1-(6-nitro-1,3-benzodioxol-5-yl)- CAS NO.56136-84-6. (n.d.). J&H CHEM. [Link]

  • This compound. (n.d.). Drugfuture. [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). NIH Office of Research Services. [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • This compound. (n.d.). FDA Global Substance Registration System. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). ACS Publications. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Laboratory Safety: Working Safely with Chemicals. (2023). YouTube. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025). SCUAE. [Link]

  • 2-nitrophenol waste. (2023). Reddit. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (2020). University of Wisconsin-La Crosse. [Link]

  • Nitrobenzene - Incident management. (2024). GOV.UK. [Link]

  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. [Link]

  • SAFETY DATA SHEET for 3',4'-(Methylenedioxy)acetophenone. (2021). Fisher Scientific. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2012). NCBI. [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. (n.d.). Yale Environmental Health & Safety. [Link]

  • Proper disposal of chemicals. (2023). Sciencemadness Wiki. [Link]

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Application Notes & Protocols: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone as a Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a substituted acetophenone, is a crystalline solid primarily recognized as a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] However, its unique molecular architecture, featuring a reactive nitro group, a versatile ketone moiety, and an electron-rich benzodioxole ring system, presents significant and underexplored opportunities in the field of materials science. This document provides detailed application notes and protocols for leveraging this compound as a precursor in two promising areas: the synthesis of functional polyamides and the development of organic nonlinear optical (NLO) chromophores. The protocols are designed for researchers in materials chemistry, polymer science, and photonics, providing a scientifically grounded framework for innovation.

Introduction & Molecular Profile

This compound (henceforth referred to as 6-NBDE ) is an organic compound whose utility extends beyond its current applications.[1] Its structure is characterized by three key functional domains that enable its use as a versatile building block for advanced materials:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂). This transformation is fundamental for creating monomers used in step-growth polymerization.

  • The Acetyl Group (-C(O)CH₃): The ketone functionality provides a reactive site for various organic transformations, including condensations, oxidations, and reductions, allowing for molecular elaboration.

  • The Benzodioxole Ring: This moiety, combined with the nitro and acetyl groups, establishes a potent intramolecular charge-transfer (ICT) character. This "push-pull" electronic configuration is a cornerstone for designing molecules with second-order nonlinear optical properties.[4]

Physicochemical Properties

The fundamental properties of 6-NBDE are summarized below, providing essential data for experimental design.

PropertyValueReference(s)
CAS Number 56136-84-6[1]
Molecular Formula C₉H₇NO₅[5][6]
Molecular Weight 209.16 g/mol [5]
Appearance Off-white to light yellow crystalline solid[2]
Purity Typically >95%[6]
Canonical SMILES CC(=O)C1=CC2=C(C=C1[O-])OCO2[1][6]
InChI Key BQONDGIXVHVIIR-UHFFFAOYSA-N[1][5]
Storage Conditions Store at 2-8°C, sealed in a dry environment

Application Area 1: Precursor for High-Performance Polyamides

The chemical functionality of 6-NBDE makes it an excellent candidate for transformation into a diamine monomer. By reducing the nitro group to an amine, we generate 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone. While this mono-amine is useful, a more versatile diamine monomer can be created through a multi-step synthesis, enabling the production of novel polyamides with tailored properties such as thermal stability and specific solubility, conferred by the rigid benzodioxole unit.

Scientific Rationale

The conversion of the nitro group to a reactive amine is a cornerstone of polymer chemistry.[4] The resulting aromatic amine can participate in polycondensation reactions with dicarboxylic acids (or their acyl chloride derivatives) to form polyamides. The rigid, heterocyclic benzodioxole backbone is expected to impart high thermal stability and mechanical strength to the resulting polymer, analogous to other aramids.

Workflow for Monomer & Polymer Synthesis

The overall process involves a two-stage approach: first, the synthesis of a novel diamine monomer from 6-NBDE, followed by its polymerization.

G cluster_0 PART A: Diamine Monomer Synthesis cluster_1 PART B: Polyamide Synthesis A 1. 6-NBDE Starting Material B 2. Oximation of Ketone (Hydroxylamine HCl, Pyridine) A->B C 3. Beckmann Rearrangement (PPA or H₂SO₄) B->C D 4. Amide Hydrolysis (Aqueous HCl) C->D E 5. Nitro Group Reduction (Pd/C, H₂ or SnCl₂/HCl) D->E F 6. Purification of Diamine Monomer (Recrystallization/Chromatography) E->F G 7. Diamine Monomer + Diacyl Chloride (e.g., Terephthaloyl chloride) F->G Monomer Feed H 8. Interfacial Polymerization (Schotten-Baumann conditions) G->H I 9. Polymer Precipitation & Washing (Methanol/Water) H->I J 10. Drying & Characterization (FTIR, TGA, GPC) I->J

Caption: Workflow: From 6-NBDE to Functional Polyamide.

Detailed Protocol: Synthesis of 6,7-Diamino-1,3-benzodioxole Monomer and Subsequent Polyamide

PART A: Monomer Synthesis (Hypothetical Route)

  • Step 1: Nitro Group Reduction.

    • Rationale: The foundational step is to convert the nitro group into an amine, creating 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone. This is a standard, high-yield reduction.

    • Procedure:

      • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

      • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

      • Fit the flask with a hydrogen balloon and purge the system.

      • Stir vigorously at room temperature under a hydrogen atmosphere until TLC analysis shows complete consumption of the starting material.

      • Filter the reaction mixture through Celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure to yield the crude amino-ketone.

  • Step 2: Conversion to Diamine.

    • Rationale: Further functionalization is required to create a diamine. A plausible route involves converting the ketone to an amine, for example, via reductive amination.

    • Procedure:

      • Dissolve the crude amino-ketone from Step 1 in methanol.

      • Add ammonium acetate (excess) and sodium cyanoborohydride (NaBH₃CN) (1.5 eq.).

      • Stir the reaction at room temperature for 24-48 hours.

      • Quench the reaction carefully with water and extract the product with ethyl acetate.

      • Purify the resulting diamine by column chromatography.

PART B: Polyamide Synthesis

  • Step 1: Interfacial Polymerization.

    • Rationale: Interfacial polymerization is a robust method for producing high molecular weight polyamides from reactive monomers. It involves two immiscible phases, allowing the reaction to be controlled by diffusion to the interface.

    • Procedure:

      • Prepare an aqueous solution of the synthesized diamine monomer (1 eq.) and an inorganic base such as sodium carbonate (2.2 eq.).

      • Prepare an organic solution of a diacyl chloride (e.g., terephthaloyl chloride, 1 eq.) in a solvent like dichloromethane.

      • Carefully layer the organic solution on top of the aqueous solution in a beaker.

      • A polymer film will form at the interface. Gently grasp the film with forceps and pull it out continuously, allowing it to wrap around a rotating rod.

      • The resulting polymer rope is washed thoroughly with water, then methanol, to remove unreacted monomers and salts.

      • Dry the polymer in a vacuum oven at 80°C overnight.

  • Step 2: Polymer Characterization.

    • Self-Validation: Confirm the structure and properties of the polyamide.

    • FTIR Spectroscopy: Look for the appearance of the amide N-H stretch (~3300 cm⁻¹) and amide I (C=O) band (~1650 cm⁻¹), and the disappearance of the primary amine bands.

    • Thermogravimetric Analysis (TGA): Determine the polymer's thermal stability by measuring its decomposition temperature.

    • Gel Permeation Chromatography (GPC): Estimate the molecular weight and polydispersity of the polymer.

Application Area 2: Precursor for Nonlinear Optical (NLO) Materials

The inherent electronic asymmetry of 6-NBDE makes it an attractive scaffold for creating organic chromophores for NLO applications, such as in electro-optic modulators or frequency doubling.

Scientific Rationale

Second-order NLO activity in organic molecules arises from a non-centrosymmetric structure with a large molecular hyperpolarizability (β). This is typically achieved by connecting an electron-donating group (donor) to an electron-accepting group (acceptor) through a π-conjugated bridge. In 6-NBDE, the benzodioxole ring acts as a moderate donor, while the ortho-positioned nitro and acetyl groups act as strong acceptors. This "D-π-A" arrangement is the basis for NLO activity. Further chemical modification can enhance this property significantly.

G mol Donor 1,3-Benzodioxole Ring π-System Aromatic Ring Acceptor 1 Nitro Group (-NO₂) Acceptor 2 Acetyl Group (-C(O)CH₃) charge_transfer Intramolecular Charge Transfer (ICT) charge_transfer->mol:a1  Δe⁻ charge_transfer->mol:a2  Δe⁻

Caption: Push-Pull electronic structure of 6-NBDE.

Detailed Protocol: Synthesis of a Knoevenagel-derived NLO Chromophore

This protocol extends the π-system of 6-NBDE via a Knoevenagel condensation, a classic method for synthesizing NLO-active molecules.

  • Step 1: Knoevenagel Condensation.

    • Rationale: This reaction extends the conjugation of the molecule by reacting the acetyl group with an active methylene compound (e.g., malononitrile), which also adds another powerful electron-withdrawing group. This enhances the molecular hyperpolarizability.

    • Procedure:

      • In a flask equipped with a Dean-Stark trap, dissolve this compound (1 eq.) and malononitrile (1.1 eq.) in toluene.

      • Add a catalytic amount of piperidine.

      • Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

      • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

      • The product often precipitates upon cooling. If not, remove the toluene under reduced pressure.

      • Purify the resulting solid chromophore by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Step 2: Chromophore Characterization & Validation.

    • Self-Validation: Confirm the synthesis and evaluate the key optical properties.

    • ¹H NMR & ¹³C NMR: Verify the molecular structure, confirming the addition of the dicyanovinyl group and the disappearance of the acetyl protons.

    • UV-Visible Spectroscopy: Measure the absorption maximum (λ_max). A significant red-shift compared to the 6-NBDE precursor indicates an effective extension of the π-conjugated system and enhanced ICT character.

    • Hyper-Rayleigh Scattering (HRS): For quantitative analysis, dissolve the chromophore in a suitable solvent and use the HRS technique to measure the first hyperpolarizability (β) value, which is a direct measure of its second-order NLO activity.

Safety & Handling

  • Like many nitroaromatic compounds, this compound should be handled with care.[1]

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion & Future Outlook

While this compound is a well-established synthetic intermediate, its potential in materials science remains largely untapped. The protocols detailed herein provide a robust starting point for developing novel functional polymers and NLO materials. Future research could explore the synthesis of other polymer classes (e.g., polyimides, polyethers) or more complex, high-performance NLO chromophores derived from this versatile precursor. The combination of its reactive handles and inherent electronic properties makes 6-NBDE a compelling building block for the next generation of advanced organic materials.

References

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). Nitro-containing pharmaceuticals and functional materials. Retrieved from [Link]

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Application Notes & Protocols: Exploring the Biochemical Utility of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone is an organic compound (CAS 56136-84-6) characterized by a benzodioxole ring system substituted with both a nitro group and an ethanone moiety.[1][2][3] This molecule, appearing as a crystalline solid, serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its utility in biochemical assays stems from the distinct chemical properties of its functional groups: the nitroaromatic system and the benzodioxole scaffold.

The nitroaromatic group is a well-known substrate for a class of enzymes called nitroreductases, making the compound a candidate for studying enzymatic reduction processes relevant to bioremediation and prodrug metabolism.[4][5] Concurrently, the benzodioxole ring is a recognized pharmacophore present in numerous biologically active compounds, suggesting potential interactions with various enzyme targets.[6][7] Derivatives of this scaffold have been investigated for activities ranging from anti-inflammatory to antimitotic.[8][9]

This guide provides detailed protocols for two plausible, high-value applications of this compound in a research setting: first, as a substrate for quantifying nitroreductase activity, and second, as a potential test inhibitor for monoamine oxidase (MAO) enzymes, which are critical targets in neuropharmacology.

Compound Details:

Property Value
IUPAC Name This compound
Synonyms 3,4-(Methylenedioxy)-6-nitroacetophenone[1]
CAS Number 56136-84-6[1]
Molecular Formula C₉H₇NO₅[2]
Molecular Weight 209.16 g/mol [10]

| Appearance | Crystalline solid[1] |

Application 1: Quantifying Nitroreductase Activity

Scientific Rationale

Nitroreductases (NRs) are a family of flavoenzymes that catalyze the reduction of nitroaromatic compounds to their corresponding arylamines, using flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as a cofactor and NAD(P)H as an electron donor.[5][11] This enzymatic activity is crucial in bacterial metabolism and has been harnessed for applications in bioremediation and cancer therapy (gene-directed enzyme prodrug therapy).[4][5]

The presence of a nitro group makes this compound an excellent candidate substrate for these enzymes. The assay's principle is based on monitoring the consumption of the electron donor, NADH or NADPH, which can be directly measured by the decrease in absorbance at 340 nm. This provides a continuous, real-time kinetic assay to determine nitroreductase activity.

Workflow for Nitroreductase Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagent Stocks: - NBE in DMSO - NAD(P)H in Buffer - Enzyme Stock P2 Prepare Assay Buffer (e.g., 50 mM Phosphate, pH 7.0) A1 Add Buffer, NAD(P)H, and NBE to wells P2->A1 A2 Pre-incubate plate at assay temperature (e.g., 37°C) A1->A2 A3 Initiate reaction by adding Nitroreductase Enzyme A2->A3 D1 Measure Absorbance at 340 nm (Kinetic Read, every 30s for 10 min) A3->D1 D2 Calculate Rate of NAD(P)H oxidation (ΔA340/min) D1->D2 D3 Determine Enzyme Activity using Beer-Lambert Law (ε = 6220 M⁻¹cm⁻¹) D2->D3

Caption: Experimental workflow for the nitroreductase activity assay.

Detailed Protocol: Nitroreductase Activity Assay

A. Materials and Reagents

  • Test Compound: this compound (NBE)

  • Enzyme: Purified nitroreductase (e.g., from E. coli or other bacterial sources)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: UV-Vis spectrophotometer (plate reader preferred), 96-well UV-transparent microplates, calibrated pipettes

B. Preparation of Solutions

  • NBE Stock Solution (10 mM): Dissolve 2.09 mg of NBE in 1 mL of DMSO. Store at -20°C.

  • NAD(P)H Stock Solution (10 mM): Dissolve ~7 mg of NAD(P)H in 1 mL of Assay Buffer. Prepare fresh daily and keep on ice.

  • Enzyme Working Solution: Dilute the purified nitroreductase stock in Assay Buffer to a suitable working concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. Keep on ice.

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0.

C. Assay Procedure (96-well format, 200 µL total volume)

  • Assay Plate Setup: In each well, add the components in the following order:

    • 160 µL Assay Buffer

    • 20 µL of 10 mM NAD(P)H (Final concentration: 1 mM)

    • 10 µL of NBE stock diluted in Assay Buffer (e.g., to achieve a final concentration range of 10-500 µM for Michaelis-Menten kinetics). Note: Ensure the final DMSO concentration is ≤1% to avoid enzyme inhibition.

  • Controls: Prepare the following control wells:

    • No Enzyme Control: Replace enzyme solution with Assay Buffer.

    • No Substrate Control: Replace NBE solution with Assay Buffer containing equivalent DMSO.

    • No Cofactor Control: Replace NAD(P)H solution with Assay Buffer.

  • Incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Add 10 µL of the Enzyme Working Solution to each well (except the "No Enzyme Control").

  • Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm. Record data every 30 seconds for 10-15 minutes.

D. Data Analysis and Interpretation

  • Calculate the Rate: Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.

  • Correct for Background: Subtract the rate from the "No Enzyme Control" from all other rates.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NAD(P)H consumption.

    • Activity (µmol/min/mg) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme) * (1 / C_enzyme)

    • Where:

      • ε (Molar extinction coefficient of NAD(P)H at 340 nm) = 6220 M⁻¹cm⁻¹

      • l (Path length in cm) = Corrected for the volume in the well (refer to plate reader manual)

      • V_total = Total assay volume (e.g., 0.2 mL)

      • V_enzyme = Volume of enzyme added (e.g., 0.01 mL)

      • C_enzyme = Concentration of enzyme in the working solution (mg/mL)

E. Example Data Table

NBE [µM] Initial Rate (mOD/min) Specific Activity (nmol/min/mg)
10 5.2 83.6
25 11.8 189.7
50 20.5 329.6
100 32.1 516.1
200 45.3 728.3

| 400 | 54.8 | 880.1 |

This data can be plotted to determine kinetic constants like Kₘ and Vₘₐₓ.

Application 2: Screening for Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer-membrane flavoenzymes that catalyze the oxidative deamination of neurotransmitters and xenobiotic amines.[12][13] Inhibitors of these enzymes are cornerstone therapies for depression (MAO-A selective) and Parkinson's disease (MAO-B selective).[14] The aromatic nature of NBE makes it a candidate for investigation as a potential MAO inhibitor.

A highly sensitive and common method for assaying MAO activity is a coupled-enzyme assay.[15][16] MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[14] The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) into a highly fluorescent product (resorufin), which can be measured.[16] Inhibition of MAO by a test compound like NBE results in a decreased rate of fluorescence generation.

MAO Catalysis and Coupled Detection Pathway

G cluster_MAO MAO Catalytic Cycle cluster_HRP Coupled Detection Reaction MAO_FAD MAO-FAD (Oxidized) MAO_FADH2 MAO-FADH₂ (Reduced) MAO_FAD->MAO_FADH2 Reduction Product_Imine R-CH=NH MAO_FAD->Product_Imine MAO_FADH2->MAO_FAD Oxidation O2 O₂ Substrate R-CH₂-NH₂ (e.g., p-Tyramine) Substrate->MAO_FAD H2O2 H₂O₂ O2->H2O2 HRP_red HRP (Reduced) H2O2->HRP_red HRP_ox HRP (Oxidized) HRP_red->HRP_ox Probe_non_fluorescent Non-Fluorescent Probe (e.g., Amplex Red) Probe_fluorescent Fluorescent Product (e.g., Resorufin) Probe_non_fluorescent->Probe_fluorescent Oxidation NBE NBE (Inhibitor) NBE->MAO_FAD Inhibition

Caption: MAO reaction coupled with HRP-based fluorescent detection.

Detailed Protocol: MAO Inhibition Assay

A. Materials and Reagents

  • Test Compound: this compound (NBE)

  • Enzymes: Recombinant human MAO-A and MAO-B

  • Substrate: p-Tyramine hydrochloride (a non-selective substrate for both isoforms)

  • Detection Reagent: A commercial kit such as the Amplex™ Red Monoamine Oxidase Assay Kit, or individual components: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Equipment: Fluorescence microplate reader (Ex/Em ≈ 530/585 nm), 96-well black opaque microplates

B. Preparation of Solutions

  • NBE Stock Solution (10 mM): Prepare as described in the previous protocol. Create a serial dilution series in DMSO (e.g., 10 mM to 10 µM).

  • Positive Control Stocks (1 mM): Prepare 1 mM stocks of Clorgyline and Selegiline in DMSO.

  • Substrate Stock (200 mM): Dissolve p-Tyramine HCl in deionized water.

  • Amplex Red/HRP Working Solution: Prepare according to the manufacturer's protocol. A typical solution contains 200 µM Amplex Red and 2 U/mL HRP in Assay Buffer. Protect from light.

C. Assay Procedure (100 µL total volume)

  • Enzyme Addition: To each well of a black 96-well plate, add 50 µL of Assay Buffer containing the appropriate MAO enzyme (MAO-A or MAO-B). The optimal enzyme concentration should be determined empirically.

  • Inhibitor Addition: Add 1 µL of NBE from the serial dilution series (or positive controls/DMSO for controls) to the wells. This results in a 100x dilution of the inhibitor stock.

  • Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C, protected from light. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X Substrate/Detection mix containing 2 mM p-Tyramine and the Amplex Red/HRP working solution in Assay Buffer. Add 50 µL of this mix to all wells to start the reaction. (Final concentrations: 1 mM p-Tyramine, 100 µM Amplex Red, 1 U/mL HRP).

  • Measurement: Immediately place the plate in the fluorescence reader. Measure fluorescence intensity (Ex/Em = 530/585 nm) every 1-2 minutes for 30 minutes at 37°C.

D. Data Analysis and Interpretation

  • Calculate Reaction Rates: Determine the rate of fluorescence increase (RFU/min) from the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background)] * 100

    • Rate_background is from a control well with no MAO enzyme.

    • Rate_no_inhibitor is from the control well with DMSO only.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the NBE concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

E. Example Data Table for IC₅₀ Determination

Compound Target IC₅₀ (µM)
NBE MAO-A 25.4
NBE MAO-B > 100
Clorgyline MAO-A 0.008

| Selegiline | MAO-B | 0.015 |

This hypothetical data suggests NBE has weak, selective inhibitory activity against MAO-A.

Concluding Remarks

The protocols outlined in this document demonstrate the potential utility of this compound as a tool in biochemical research. Its nitroaromatic structure makes it a viable substrate for characterizing nitroreductase enzymes, an application with relevance in microbiology and drug metabolism. Furthermore, its benzodioxole core justifies its screening as a potential modulator of pharmacologically relevant enzymes like monoamine oxidases. The results from such assays can provide valuable insights into enzyme function and serve as a starting point for further investigation in drug discovery and development.

References

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

  • Title: Enzymatic reduction of an aromatic nitro compound to the corresponding amine Source: The FEBS Journal URL: [Link]

  • Title: Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus Source: PubMed URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

  • Title: Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II Source: ResearchGate URL: [Link]

  • Title: Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract Source: PMC - NIH URL: [Link]

  • Title: Monoamine oxidase assays Source: PubMed URL: [Link]

  • Title: Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes Source: ResearchGate URL: [Link]

  • Title: Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase Assays | Request PDF Source: ResearchGate URL: [Link]

  • Title: BMR Monoamine Oxidase (MAO) Assay kit Source: Biomedical Research Service Center URL: [Link]

  • Title: EnzyChrom™ Monoamine Oxidase Assay Kit Source: BioAssay Systems URL: [Link]

  • Title: Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues Source: Acta Pharmaceutica URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: this compound Source: FDA Global Substance Registration System URL: [Link]

  • Title: Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity Source: PubMed URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - PubMed Central URL: [Link]

  • Title: Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential Source: PubMed URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for reliable and reproducible results.

This compound, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and safety. This document addresses these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable and common synthetic route to prepare this compound?

The most scientifically sound and widely practiced method is the direct electrophilic nitration of 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).[2][3]

An alternative route, the Friedel-Crafts acylation of a pre-nitrated benzodioxole ring, is generally not viable. Friedel-Crafts reactions are severely inhibited by strongly electron-withdrawing groups, such as the nitro (-NO₂) group. The presence of a nitro group deactivates the aromatic ring to such an extent that it will not undergo acylation under standard conditions.

Therefore, this guide will focus exclusively on troubleshooting the nitration of 1-(1,3-benzodioxol-5-yl)ethanone.

Q2: I am observing a low yield or incomplete conversion in my nitration reaction. What are the likely causes?

Low yields are a common issue and can typically be traced back to one of four key areas: the nitrating agent, temperature control, reaction time, or starting material purity.

  • Nitrating Agent: The choice and composition of the nitrating agent are critical. A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

    • Troubleshooting: Ensure your acids are of high purity and concentration. Nitric acid should be at least specific gravity 1.42.[5] Using wet or lower-grade acids will reduce the concentration of the essential nitronium ion, stalling the reaction.

  • Temperature Control: Nitration is a highly exothermic reaction.[6][7] Inadequate cooling can lead to a runaway reaction, causing side product formation and decomposition of both the starting material and the desired product.

    • Troubleshooting: The reaction should be performed at a low temperature, typically between -5 °C and 5 °C.[5] Use an ice-salt or dry ice/acetone bath for cooling. The nitrating mixture must be added slowly and portion-wise to the solution of the substrate in sulfuric acid to maintain strict temperature control.[5][8]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially if the temperature rises, can promote the formation of byproducts.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical reaction time after the addition of the nitrating agent is 10-30 minutes, but this should be empirically determined.

  • Purity of Starting Material: The starting material, 1-(1,3-benzodioxol-5-yl)ethanone, should be pure and dry. Impurities can consume the nitrating agent or catalyze side reactions.[9]

Q3: My product is a mixture of isomers. How can I improve the regioselectivity for the desired 6-nitro product?

This is a central challenge in this synthesis. The substitution pattern is a competition between the directing effects of the activating methylenedioxy group and the deactivating acetyl group.

  • Activating Group (Methylenedioxy): This group is strongly activating and ortho, para-directing. It directs the incoming electrophile (NO₂⁺) to positions 4 and 6.

  • Deactivating Group (Acetyl): This group is deactivating and meta-directing. It directs the incoming electrophile to position 7.

The powerful activating nature of the methylenedioxy group dominates, leading to nitration primarily at the positions ortho to it (positions 4 and 6). The formation of the desired 6-nitro isomer is favored, but the 4-nitro isomer is a common byproduct. Altering reaction conditions can help maximize the desired product.[10]

  • Troubleshooting Regioselectivity:

    • Solvent/Acid System: Performing the reaction in a mixture of acetic anhydride and nitric acid (forming acetyl nitrate in situ) can sometimes offer different selectivity compared to the traditional H₂SO₄/HNO₃ mixture.

    • Temperature: Lower temperatures generally increase selectivity by favoring the kinetically controlled product. Maintain the temperature as low as practically possible while still allowing the reaction to proceed.

    • Heterogeneous Catalysis: Research has shown that solid acid catalysts, such as zeolites, can influence regioselectivity in nitration reactions, often favoring the para-isomer due to steric constraints within the catalyst pores.[10][11] While not a standard lab procedure, this is an area of active research for improving selectivity.

Below is a diagram illustrating the directing effects on the starting material.

Caption: Competing directing effects on the aromatic ring.

Q4: My workup procedure is difficult, and I'm experiencing significant product loss. What is a robust workup and purification protocol?

A careful workup is essential to isolate the product cleanly and prevent decomposition. The standard procedure involves quenching the reaction mixture on ice.

  • Workup Protocol:

    • Quenching: Slowly and carefully pour the cold reaction mixture onto a large volume of crushed ice with vigorous stirring.[5] This hydrolyzes the remaining nitrating agent and precipitates the organic product. This step is highly exothermic and should be done in a large beaker within a secondary container.

    • Filtration: Filter the resulting solid precipitate using a Büchner funnel.

    • Washing: Wash the crude solid thoroughly with copious amounts of cold water to remove residual acids. Check the pH of the filtrate to ensure it is neutral. Subsequently, wash with a small amount of ice-cold ethanol or methanol to remove oily, non-polar impurities.[5]

  • Purification Protocol:

    • Recrystallization: This is the most common method for purification. The crude, dried solid is typically a yellow crystalline material.[1]

      • Solvent Choice: Ethanol, methanol, or isopropanol are often effective solvents. A mixed solvent system like ethyl acetate/hexane may also be used. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

      • Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

    • Column Chromatography: If recrystallization fails to separate isomeric impurities, column chromatography is necessary. A silica gel column with a solvent system like hexane/ethyl acetate or dichloromethane is typically effective.

Q5: What are the key safety precautions when performing this synthesis?

Nitration reactions are inherently hazardous and must be treated with extreme caution.[6][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). Conduct the entire procedure in a certified chemical fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always add acid to water, never the other way around. When creating the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • Exothermic Reaction: The reaction generates a significant amount of heat.[6] Strict temperature control is paramount. A sudden rise in temperature can lead to a runaway reaction, producing large volumes of toxic NOx gases and potentially causing an explosion.[4] Have a large ice bath ready to quench the reaction if the temperature begins to rise uncontrollably.

  • Product Hazards: Nitroaromatic compounds are often toxic and should be handled with care.[1] Avoid inhalation of dust and skin contact.

Experimental Protocols & Data

Data Summary Table
CompoundFormulaMol. Weight ( g/mol )RoleStoichiometry (mol eq.)
1-(1,3-Benzodioxol-5-yl)ethanoneC₉H₈O₃164.16Starting Material1.0
Sulfuric Acid (conc.)H₂SO₄98.08Catalyst/Solvent~4-5 mL per g of SM
Nitric Acid (conc.)HNO₃63.01Reagent1.1 - 1.3
This compoundC₉H₇NO₅209.16Product-
Reaction Conditions
Temperature-5 °C to 5 °C
Reaction Time15-45 minutes post-addition
Expected Yield50-70% (unoptimized)
Protocol 1: Synthesis of this compound

This protocol is adapted from standard nitration procedures for aromatic ketones and should be performed with strict adherence to all safety precautions.[5][7]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: Add concentrated sulfuric acid (e.g., 40 mL) to the flask and cool it to below 0 °C.

  • Substrate Addition: Slowly add 1-(1,3-benzodioxol-5-yl)ethanone (e.g., 10.0 g, 0.061 mol) in portions to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (e.g., 4.6 mL, ~0.067 mol) to concentrated sulfuric acid (e.g., 10 mL).

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the substrate solution over 30-45 minutes. Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of crushed ice (e.g., 400 g) and water.

  • Isolation: Allow the ice to melt, then collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. Finally, wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crude product, which can then be purified by recrystallization.

Workflow and Troubleshooting Diagram

G start Start: 1-(1,3-benzodioxol-5-yl)ethanone dissolve Dissolve in conc. H₂SO₄ @ 0-5 °C start->dissolve nitrate Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise @ 0-5 °C dissolve->nitrate monitor Stir & Monitor by TLC nitrate->monitor workup Quench on Ice-Water monitor->workup ts_yield Problem: Low Yield monitor->ts_yield Incomplete Reaction? isolate Filter & Wash Crude Product workup->isolate purify Purify by Recrystallization (e.g., from Ethanol) isolate->purify ts_purity Problem: Impure Product (Isomers) isolate->ts_purity Mixture of Isomers? product Final Product: This compound purify->product ts_yield->nitrate Check Temp Control Check Reagent Quality ts_purity->nitrate Lower Temperature Consider Alt. Reagents ts_purity->purify If Recrystallization Fails, Use Column Chromatography

Caption: Synthesis workflow with integrated troubleshooting checkpoints.

References

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. Retrieved from [Link]

  • Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]

  • ResearchGate. (n.d.). Regio-selective nitration in various ionic liquids. Retrieved from [Link]

  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998019978A1 - Nitration process.
  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • PubMed. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/054181 A1.

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Technical Support Center: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical nitration process. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and a robust FAQ section to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, presented in a practical question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue stemming from several potential factors, primarily regioselectivity, reaction conditions, and workup procedures.

  • Cause A: Poor Regiochemical Control The starting material, 1-(1,3-benzodioxol-5-yl)ethanone, has two substituents guiding the electrophilic nitration: the acetyl group and the methylenedioxy group. The methylenedioxy group is a powerful activating, ortho, para-director due to electron donation from its oxygen atoms.[1] Conversely, the acetyl group is a deactivating, meta-director. The desired 6-nitro product forms when the powerful directing effect of the methylenedioxy group dominates, placing the nitro group ortho to it. However, improper conditions can lead to the formation of undesired isomers.

  • Troubleshooting Steps:

    • Temperature Control is Critical: The nitration of this substrate is highly exothermic.[2] The dropwise addition of the nitrating mixture must be done slowly while maintaining the reaction temperature between 15-25°C using an ice bath.[1] Elevated temperatures can decrease regioselectivity and promote side reactions.

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid in a stronger acid like sulfuric or glacial acetic acid is effective.[1][3] The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species.[2][4] Using nitric acid alone is generally insufficient for deactivated or moderately activated rings.[4]

  • Cause B: Product Degradation The 1,3-benzodioxole ring is an acetal and can be sensitive to overly harsh acidic conditions or high temperatures, potentially leading to ring-opening. Furthermore, nitric acid is a potent oxidizing agent.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: As stated, keeping the temperature below 25°C minimizes the risk of degradation.

    • Avoid Excess Nitrating Agent: Use a carefully measured stoichiometry of nitric acid (typically 1.0-1.2 equivalents). A large excess increases the risk of oxidative side reactions and dinitration.

    • Controlled Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to the harsh reaction medium.

Diagram: Directing Effects in the Nitration Reaction

This diagram illustrates the electronic influence of the substituents on the aromatic ring, guiding the position of the incoming nitro group.

G cluster_0 1-(1,3-benzodioxol-5-yl)ethanone cluster_1 Electronic Effects cluster_2 Predicted Reactivity Sites mol activating Activating, Ortho, Para-Director (-OCH₂O-) mol->activating Dominant Effect deactivating Deactivating, Meta-Director (-COCH₃) C6 C-6 (Major Product) activating->C6 C4 C-4 (Minor, Sterically Hindered) activating->C4 deactivating->C6

Caption: Regioselectivity is governed by the powerful activating effect of the methylenedioxy group.

Q2: My TLC shows multiple spots, and the crude product is difficult to purify. What are these impurities?

The presence of multiple impurities is common and usually points to side reactions. Identifying them is the first step to optimizing the protocol.

  • Impurity A: Isomeric Byproducts As discussed in Q1, the primary byproduct is often the 4-nitro isomer, formed by nitration at the other ortho position relative to the methylenedioxy group. This position is more sterically hindered by the adjacent acetyl group, so it typically forms in smaller amounts.[1]

  • Impurity B: Dinitration Products If the reaction temperature is too high or excess nitric acid is used, a second nitration can occur. The initial product is deactivated by both the acetyl and nitro groups, making this unlikely under controlled conditions, but possible if conditions are too harsh.[3]

  • Impurity C: Ring-Opened Catechol Derivatives If the reaction mixture becomes too hot or contains water, the acid can hydrolyze the methylenedioxy acetal, leading to the formation of catechol-like byproducts, which are often dark and polar.

  • Impurity D: Unreacted Starting Material Incomplete reaction will leave behind the starting material, 1-(1,3-benzodioxol-5-yl)ethanone.

Troubleshooting & Purification Protocol
  • Reaction Monitoring: Use TLC to track the consumption of the starting material. A typical mobile phase is 3:1 Hexane:Ethyl Acetate. The product will be more polar (lower Rf) than the starting material.

  • Workup: Quench the reaction by pouring it slowly over crushed ice and water. This precipitates the crude product and dilutes the acid, preventing further reaction or degradation.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol. This is effective at removing less polar impurities like the starting material and some isomeric byproducts.

    • Column Chromatography: For high-purity material or difficult separations, silica gel column chromatography is recommended. A gradient elution from hexane to a mixture of hexane and ethyl acetate can effectively separate the desired 6-nitro isomer from other byproducts.

Diagram: Troubleshooting Workflow for Impure Product

G start Impure Product on TLC check_sm Is Starting Material (SM) Present? start->check_sm check_polarity Are there highly polar, dark spots? check_sm->check_polarity No increase_time Increase reaction time or re-evaluate temperature. check_sm->increase_time Yes check_isomers Are there spots close to the product Rf? check_polarity->check_isomers No temp_control Improve temperature control. Ensure anhydrous conditions. check_polarity->temp_control Yes purify_column Use column chromatography for separation. check_isomers->purify_column Yes purify_recryst Recrystallization may be sufficient. check_isomers->purify_recryst No end Pure Product increase_time->end temp_control->end purify_column->end purify_recryst->end

Caption: A logical workflow for diagnosing and resolving common product impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism?

The synthesis is a classic electrophilic aromatic substitution (EAS) that proceeds in two main stages.[1]

  • Generation of the Electrophile: Sulfuric acid (or another strong acid) protonates nitric acid. This intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of the starting material acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base (like water or HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[2][5]

Diagram: Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Stage 1: Formation of Nitronium Ion cluster_1 Stage 2: Electrophilic Substitution A HNO₃ + H₂SO₄ B H₂NO₃⁺ + HSO₄⁻ (Protonated Nitric Acid) A->B Protonation C NO₂⁺ + H₂O (Nitronium Ion) B->C Loss of Water D Starting Material + NO₂⁺ C->D Electrophile E Sigma Complex (Resonance Stabilized Carbocation) D->E Nucleophilic Attack F This compound E->F Deprotonation by HSO₄⁻

Caption: The two-stage mechanism for the nitration of the benzodioxole substrate.

Q2: What are the critical safety precautions for this synthesis?

Handling the reagents for this reaction requires strict adherence to safety protocols.

  • Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive. Nitrated aromatic compounds can be toxic and should be handled with care.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Conduct the entire procedure in a certified chemical fume hood.

  • Exothermic Reaction: The reaction generates significant heat. Always add the nitrating agent slowly to the substrate solution in an ice bath to maintain temperature control and prevent a runaway reaction.

  • Quenching: The quenching step (pouring the reaction mixture onto ice) should also be done slowly and carefully behind a safety shield.

Q3: What analytical data should I expect for the final product?

The final product, this compound, is a crystalline solid.[6] Proper characterization is essential to confirm its identity and purity.

Property Expected Value
Molecular Formula C₉H₇NO₅[7][8]
Molecular Weight 209.16 g/mol [8]
Appearance Crystalline Solid[6]
¹H NMR Expect characteristic peaks for the acetyl protons (singlet, ~2.6 ppm), the methylenedioxy protons (singlet, ~6.1 ppm), and two aromatic protons (singlets, in the 7-8 ppm range).
IR Spectroscopy Expect strong peaks corresponding to the C=O stretch of the ketone (~1680 cm⁻¹), and asymmetric/symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).

References

  • Benchchem. (n.d.). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). CAS 56136-84-6: this compound.
  • National Center for Biotechnology Information. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone. PubChem.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383.
  • Fluorochem. (n.d.). This compound.
  • De Gruyter. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • ChemicalBook. (n.d.). 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis.
  • PubMed. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone.
  • Wikipedia. (n.d.). Nitration.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Chad's Prep. (2018). 18.2c EAS Nitration. YouTube.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone. This compound, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is a valuable intermediate in medicinal and organic chemistry.[1] Its synthesis, typically achieved through the electrophilic nitration of 1-(1,3-benzodioxol-5-yl)ethanone, presents several challenges that can impact yield, purity, and reproducibility.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure robust and successful outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and challenges. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors. A systematic approach is required for diagnosis.

  • Inadequate Temperature Control: The nitration of an activated aromatic ring is highly exothermic.[2] Failure to maintain a low temperature (ideally 0-5 °C) can lead to oxidative side reactions, degrading both the starting material and the product, often resulting in a dark, tarry reaction mixture.[3] The nitronium ion (NO₂⁺) is a potent electrophile, but nitric acid is also a strong oxidant, a property exacerbated by heat.

  • Improper Reagent Stoichiometry and Addition: Using a large excess of nitric acid can promote oxidation and the formation of dinitrated byproducts. The rate of addition of the nitrating mixture is also critical. A slow, dropwise addition into a well-stirred solution of the substrate in acid ensures that localized heat and high concentrations of the electrophile are minimized.[3]

  • Sub-optimal Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the stirring period at low temperature. Conversely, excessively long reaction times can increase the likelihood of side product formation.

  • Work-up and Isolation Losses: The product can be lost during the quenching and extraction phases. Ensure the reaction is fully quenched on a sufficient amount of ice water to precipitate the product effectively. During extraction, emulsions can form; a brine wash can help break these up. Ensure the organic layers are thoroughly combined and dried before solvent evaporation.

Q2: I'm observing significant byproduct formation, particularly a second spot on my TLC plate that I suspect is a dinitro- compound. How can I enhance selectivity for the desired mono-nitrated product?

A2: The formation of dinitrated species is a classic challenge when nitrating a highly activated aromatic ring. The starting material, 1-(1,3-benzodioxol-5-yl)ethanone, contains a strongly activating methylenedioxy group which makes the ring electron-rich and susceptible to further substitution.[4]

  • Control the Electrophile Concentration: The most direct way to prevent dinitration is to limit the amount of the electrophile. Use a carefully measured molar equivalent of nitric acid (typically 1.05 to 1.1 equivalents).

  • Temperature is Key: As mentioned, lower temperatures temper the reactivity of the system, favoring the initial, kinetically preferred mono-nitration over a second, slower nitration event on the now-deactivated mono-nitro product ring.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, milder nitrating agents could be explored if dinitration persists. However, for this substrate, controlling the conditions of the mixed acid reaction is usually sufficient.

Q3: The reaction mixture turns black or dark brown, and I'm left with a tar-like residue upon work-up. What is causing this decomposition?

A3: A dark, tarry mixture is a clear sign of oxidative degradation. The electron-rich benzodioxole moiety is sensitive to strong oxidants like hot, concentrated nitric acid.

  • Primary Cause: Uncontrolled temperature rise is the most frequent culprit. The exothermic nature of the reaction must be managed with an efficient cooling bath (ice-salt is recommended) and slow reagent addition.[3]

  • Purity of Starting Material: Ensure your 1-(1,3-benzodioxol-5-yl)ethanone is pure. Impurities can act as catalysts for decomposition.

  • Acid Concentration: Using fuming nitric or sulfuric acid when not required can drastically increase the oxidative potential and reactivity, leading to decomposition.[5] Stick to standard concentrated acids unless specific protocols dictate otherwise.

Q4: My crude product is an oil or a sticky solid that is difficult to crystallize. What purification strategies can I employ?

A4: This issue often arises from isomeric impurities or residual acidic/oily byproducts.

  • Aqueous Work-up: After quenching, ensure the crude solid is thoroughly washed with cold water to remove residual acids. A wash with a dilute sodium bicarbonate solution can also be effective, but be cautious of potential hydrolysis if the conditions are too basic or warm.[2]

  • Trituration: Before attempting recrystallization, triturate the crude product with a cold, non-polar solvent like hexane or diethyl ether. This will often dissolve oily impurities, leaving your desired product as a more crystalline solid.

  • Recrystallization Solvent Screening: A single solvent may not be optimal. An ethanol/water or isopropanol/hexane solvent system often works well. Dissolve the crude product in a minimum amount of the hot, more polar solvent and add the less polar "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable, albeit more labor-intensive, option. A solvent system of ethyl acetate and hexane is a good starting point for elution.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of 1-(1,3-benzodioxol-5-yl)ethanone?

A1: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[7]

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Nucleophilic Attack: The electron-rich π-system of the benzodioxole ring attacks the nitronium ion. The position of attack is governed by the directing effects of the existing substituents. The powerful, activating methylenedioxy group is an ortho, para-director, while the deactivating acetyl group is a meta-director.[4] The activating ortho, para-director dominates, and substitution occurs at the position ortho to the methylenedioxy group and ortho to the acetyl group (position 6), which is sterically accessible.

  • Deprotonation: A weak base (like HSO₄⁻ or water) removes a proton from the carbocation intermediate (the sigma complex), restoring aromaticity and yielding the final product.[7]

Q2: What are the optimal temperature and time parameters for this synthesis?

A2: While every reaction should be optimized, the parameters in the table below provide an excellent and reliable starting point based on established procedures for nitrating similar acetophenones.[3]

ParameterRecommended RangeRationale & Key Considerations
Reaction Temperature 0 °C to 5 °CCritical for selectivity and yield. Prevents oxidation and dinitration. Use an ice-salt bath for robust control.[3]
Reagent Addition Time 30 - 45 minutesSlow, dropwise addition is crucial to dissipate heat and avoid localized high concentrations of the nitrating agent.
Reaction Stirring Time 10 - 30 minutes (post-addition)Monitor by TLC. The reaction is often rapid once the nitrating agent is added. Over-stirring can lead to side products.
Nitric Acid (conc.) 1.05 - 1.1 molar equivalentsA slight excess drives the reaction to completion without promoting significant dinitration.
Sulfuric Acid (conc.) 2 - 3 volume equivalents (vs. substrate)Acts as the catalyst and solvent. Sufficient volume is needed for effective stirring and heat transfer.

Q3: How should I safely prepare and handle the nitrating mixture?

A3: The nitrating mixture is extremely corrosive and the preparation is highly exothermic. Adhere strictly to safety protocols.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform all operations in a certified chemical fume hood.

  • Preparation: In a separate flask submerged in an ice bath, slowly add the concentrated sulfuric acid to the concentrated nitric acid with gentle stirring. Alternatively, and often preferred for safety, the substrate is first dissolved in the sulfuric acid, cooled, and then the nitric acid is added slowly. [3] This avoids preparing a separate, concentrated nitrating mixture. Never add water to the concentrated acid mixture.

  • Handling: Use glass or Teflon equipment. Ensure the mixture is pre-cooled before adding it to the reaction.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. You can visualize the consumption of the starting material and the appearance of the product spot.

  • Product Characterization:

    • Melting Point: A sharp melting point is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl (C=O) group of the ketone and the asymmetric and symmetric stretches of the nitro (NO₂) group.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (209.16 g/mol ).[8]

Part 3: Experimental Workflows & Diagrams

Protocol 1: Optimized Synthesis of this compound
  • To a flask containing 15 mL of concentrated sulfuric acid, cool the solution to 0 °C in an ice-salt bath.

  • Slowly add 6.0 g of 1-(1,3-benzodioxol-5-yl)ethanone while stirring, ensuring the temperature does not exceed 5 °C.

  • In a separate, pre-cooled vessel, prepare the nitrating mixture by adding 4.0 mL of concentrated sulfuric acid to 2.8 mL of concentrated nitric acid (sp. gr. 1.42).

  • Add the cooled nitrating mixture dropwise to the substrate solution over 45 minutes, maintaining the reaction temperature at or below 0 °C with vigorous stirring.[3]

  • After the addition is complete, continue stirring at 0 °C for an additional 15 minutes.

  • Monitor the reaction to completion using TLC.

Protocol 2: Work-up and Purification
  • Slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 150 mL of water with vigorous manual stirring. A yellow solid should precipitate.[3]

  • Allow the ice to melt completely, then collect the solid product by suction filtration.

  • Wash the filter cake thoroughly with three successive portions of cold water (3 x 100 mL) to remove residual acid.

  • Press the solid as dry as possible on the filter.

  • Recrystallize the crude product from hot ethyl alcohol or an isopropanol/water mixture to yield a purified crystalline solid. Dry the final product under vacuum.

Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Substrate in H₂SO₄ P2 Cool to 0-5 °C P1->P2 R2 Slow, Dropwise Addition of Nitrating Mixture P2->R2 R1 Prepare Nitrating Mixture (HNO₃/H₂SO₄) R1->R2 R3 Stir at 0-5 °C (Monitor by TLC) R2->R3 W1 Quench on Ice-Water R3->W1 W2 Filter Crude Solid W1->W2 W3 Wash with H₂O W2->W3 W4 Recrystallize W3->W4 W5 Dry Final Product W4->W5

Caption: General experimental workflow for synthesis.

Troubleshooting Start Low Yield Observed Q1 Is the reaction mixture dark/tarry? Start->Q1 A1_Yes Indicates Oxidation. Improve temperature control (0-5 °C). Ensure slow reagent addition. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Does TLC show multiple products? A1_No->Q2 A2_Yes Indicates Poor Selectivity. Reduce HNO₃ to 1.05 eq. Maintain T < 5 °C. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Does TLC show unreacted starting material? A2_No->Q3 A3_Yes Incomplete Reaction. Extend reaction time slightly. Verify reagent quality/stoichiometry. Q3->A3_Yes Yes A3_No Consider Work-up Losses. Optimize extraction and precipitation steps. Q3->A3_No No

Caption: Troubleshooting flowchart for low reaction yield.

References

  • gsrs. This compound. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • University of Toronto Scarborough. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • PubChemLite. This compound. [Link]

  • Leite, A. C. L., & Brondani, D. J. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2000). Il Farmaco, 55(11-12), 713-716. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Molbase. Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. [Link]

  • Visual Learners. Nitration of aromatic compounds with mechanism and in the presence of other substituents. (2021). YouTube. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). [Link]

  • J&H CHEM. Ethanone,1-(6-nitro-1,3-benzodioxol-5-yl)- CAS NO.56136-84-6. [Link]

  • National Center for Biotechnology Information. 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. [Link]

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]

  • Worcester Polytechnic Institute. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Tibhe, J., et al. Discontinuous two step flow synthesis of m-aminoacetophenone. (2015). Green Processing and Synthesis, 4(4), 279-284. [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. [Link]

  • Drugfuture.com. This compound. [Link]

  • Jasinski, J. P., et al. 1-(1,3-Benzodioxol-5-yl)ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2). [Link]

  • Ridd, J. H., & Taylor, R. Nitration and aromatic reactivity. (1995). Cambridge University Press. [Link]

  • Malecki, N., et al. Electrophilic Nitration of Electron-Rich Acetophenones. (2005). Monatshefte für Chemie, 136, 1601-1606. [Link]

  • PubChem. 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol. [Link]

  • Cheméo. 3',4'-(Methylenedioxy)acetophenone. [Link]

  • Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). [Link]

  • Sheremetev, A. B., et al. Synthesis and nitration of N,NA '-bis(3-R-furoxan-4-yl)methylenediamines. (2002). Russian Chemical Bulletin, 51, 1262-1267. [Link]

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Technical Support Center: Degradation Pathways of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone. As a complex molecule featuring a nitroaromatic system and a benzodioxole ring, understanding its stability is crucial for experimental design, formulation development, and analytical method validation.

Introduction to the Stability of this compound

This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, containing a nitro group, an ethanone moiety, and a benzodioxole ring, presents a unique set of stability challenges. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and also influences the reactivity of the adjacent functional groups.[2][3] This guide will explore the likely degradation pathways of this molecule under various stress conditions and provide practical advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The three primary areas of interest for degradation are the nitro group, the benzodioxole ring, and to a lesser extent, the ethanone (acetyl) group. The nitro group is prone to reduction. The benzodioxole ring can undergo hydrolytic cleavage, particularly under acidic conditions. The acetyl group is generally more stable but can be involved in certain oxidative or reductive pathways.

Q2: Why is it important to perform forced degradation studies on this compound?

A2: Forced degradation studies, also known as stress testing, are essential to:

  • Identify potential degradation products that could arise during manufacturing, storage, or in vivo.

  • Elucidate the degradation pathways and the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods that can separate and quantify the intact drug from its degradation products.

  • Inform the selection of stable formulation and packaging materials.

Q3: What are the expected major degradation pathways for this molecule?

A3: Based on the functional groups present, the major anticipated degradation pathways are:

  • Reduction of the nitro group: This is a common pathway for nitroaromatic compounds, leading to the formation of the corresponding nitroso, hydroxylamino, and ultimately the amino derivative (1-(6-amino-1,3-benzodioxol-5-yl)ethanone).[4]

  • Hydrolysis of the benzodioxole ring: Under acidic conditions, the methylenedioxy bridge can be cleaved to form a catechol derivative (a compound with two adjacent hydroxyl groups on the benzene ring).

  • Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation, which may involve complex radical-based reactions.

Q4: How does the nitro group affect the stability of the benzodioxole ring?

A4: The strongly electron-withdrawing nitro group can influence the electron density of the entire ring system. This can impact the susceptibility of the benzodioxole ring to both nucleophilic attack and oxidative processes. While it makes the aromatic ring resistant to oxidative degradation, it can activate it for other types of reactions.[2]

Troubleshooting Guide for Experimental Work

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Peaks in HPLC Analysis After Sample Storage

Symptom: You observe new, unexpected peaks in your HPLC chromatogram when analyzing a solution of this compound that has been stored for a period.

Possible Causes and Solutions:

  • Cause A: Degradation due to Solvent or pH. The compound may be degrading in your chosen solvent. For example, in protic solvents, especially at non-neutral pH, hydrolysis of the benzodioxole ring or other reactions may occur.

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample to confirm that the new peaks are not present initially.

      • Check the pH of your sample solution. If it is acidic or basic, consider buffering it to a neutral pH if compatible with your analytical method.

      • Evaluate solvent stability. Prepare solutions in different solvents (e.g., acetonitrile, methanol, water) and monitor for the appearance of degradation products over time.

  • Cause B: Photodegradation. Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.

    • Troubleshooting Steps:

      • Protect samples from light. Store solutions in amber vials or wrap them in aluminum foil.

      • Minimize light exposure during sample preparation. Work in a dimly lit area or use light-blocking shields.

  • Cause C: Thermal Degradation. Elevated temperatures can accelerate degradation.

    • Troubleshooting Steps:

      • Store samples at a lower temperature. If stability is a concern, store solutions in a refrigerator or freezer. Ensure you evaluate the potential for the compound to precipitate at lower temperatures.

Issue 2: Difficulty in Identifying Unknown Degradation Products

Symptom: You have confirmed the presence of degradation products but are unable to identify their structures.

Possible Causes and Solutions:

  • Cause A: Insufficient Analytical Data. A single analytical technique may not provide enough information for structural elucidation.

    • Troubleshooting Steps:

      • Utilize High-Resolution Mass Spectrometry (LC-MS/MS). This technique is invaluable for identifying degradation products. By obtaining the accurate mass of the parent ion and its fragmentation pattern, you can propose molecular formulas and structures.

      • Predict Likely Degradants. Based on the known degradation pathways (see diagrams below), predict the molecular weights of expected products. For example, the reduction of the nitro group (NO2, 46 Da) to an amino group (NH2, 16 Da) results in a mass difference of 30 Da. The hydrolysis of the benzodioxole ring to a catechol will result in a net addition of a water molecule (18 Da).

      • Isolate and Characterize. If a significant degradation product is formed, consider using preparative HPLC to isolate it for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Degradation Pathways and Mechanisms

The following diagrams illustrate the most probable degradation pathways for this compound under common stress conditions.

Reductive Pathway

The reduction of the nitro group is a primary degradation route, often observed under reductive stress (e.g., in the presence of reducing agents or certain biological systems).

Reductive_Pathway Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso +2e-, +2H+ Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino +2e-, +2H+ Amino 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone Hydroxylamino->Amino +2e-, +2H+ Hydrolytic_Pathway Parent This compound Catechol 1-(4,5-Dihydroxy-2-nitrophenyl)ethanone Parent->Catechol H+, H2O

Caption: Acid-catalyzed hydrolysis of the benzodioxole ring.

Experimental Protocols for Forced Degradation Studies

The following are starting-point protocols for conducting forced degradation studies. The conditions may need to be optimized to achieve a target degradation of 5-20%.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep at room temperature and sample at various time points. Neutralize the sample before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and sample at various time points.
Photolytic Degradation Expose a solution of the compound (and a solid sample) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Thermal Degradation Store a solid sample of the compound at an elevated temperature (e.g., 60°C) and sample at various time points.

Stability-Indicating HPLC Method: A Starting Point

Developing a robust stability-indicating HPLC method is crucial. Here is a general-purpose starting method that can be optimized for your specific needs.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume 10 µL

Method Development Notes:

  • This gradient is a starting point and should be optimized to ensure separation of the parent peak from all degradation products.

  • Using a photodiode array (PDA) detector is highly recommended to check for peak purity.

  • The use of formic acid in the mobile phase makes this method compatible with mass spectrometry for identification of unknown peaks.

References

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules. Available at: [Link]

  • Safrole. Wikipedia. Available at: [Link]

  • Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone. Science Journal of Analytical Chemistry. Available at: [Link]

  • The ring-opening scheme of 1,3-benzodioxole, the conjugation of arsenical precursors, and the related 1,3-benzodioxole derivatives. ResearchGate. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • (PDF) Photoredox Radical/Polar Crossover Enables C-H gem-Difunctionalization of 1,3-Benzodioxoles for the Synthesis of Monofluorocyclohexenes. ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. Available at: [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. NIH. Available at: [Link]

  • Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. PubMed. Available at: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. Available at: [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone. Available at: [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. MDPI. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC. Available at: [Link]

  • 4'-Nitroacetophenone. Solubility of Things. Available at: [Link]

  • Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Responses of Aromatic-Degrading Microbial Communities to Elevated Nitrate in Sediments. Environmental Science & Technology. Available at: [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]

  • p-Nitroacetophenone. PubChem. Available at: [Link]

  • Acid and Base (Saponification) Hydrolysis Explained. YouTube. Available at: [Link]

  • Chemical structure of natural product contained 1,3-benzodioxole rings. ResearchGate. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. Available at: [Link]

  • Bioremediation of Nitro-aromatics: An Overview. ijeab. Available at: [Link]

  • Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry. Science discussions. Available at: https://sciencediscussions.com/attachments/mechanisms-of-ester-hydrolysis-pdf.6200/
  • Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Oriental Journal of Chemistry. Available at: [Link]

  • Liquid chromatography tandem mass spectrometry (LC-MS/MS) fragmentation... ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions. PubMed. Available at: [Link]

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Stability issues of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support guide for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (CAS: 56136-84-6). This document is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot the stability challenges associated with this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

The structure of this compound contains three key functional groups: a nitroaromatic system, a benzodioxole ring, and an acetophenone moiety.[1][2] Each of these contributes to the molecule's reactivity and potential instability under common laboratory conditions. This guide will walk you through the most frequently encountered issues and provide robust methodologies for their investigation and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound, initially colorless or pale yellow, has developed a darker yellow or brownish tint. What is causing this discoloration?

A1: This is a classic indicator of degradation, most commonly due to photodecomposition. Nitroaromatic compounds are well-known for their photosensitivity.[3][4] Exposure to ambient laboratory light, especially in the UV spectrum, can excite the nitro group and initiate a cascade of reactions, leading to the formation of colored impurities.[5][6]

Immediate Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil. All subsequent handling should be done under subdued light conditions.

  • Prepare Fresh: If the discoloration is significant, it is highly advisable to discard the solution and prepare a fresh one. The presence of degradants can compromise the accuracy of your experiments.

  • Solvent Check: While less common, some solvents can react with the solute over time. Ensure you are using a high-purity, appropriate solvent (e.g., DMSO, acetonitrile). The polarity of the solvent can influence the electronic structure and stability of nitro compounds.[7]

Q2: I am observing significant variability and poor reproducibility in my biological or chemical assays. Could the stability of the compound in my aqueous assay buffer be the problem?

Causality Explained:

  • pH-Mediated Hydrolysis: The benzodioxole ring, while generally stable, can be susceptible to cleavage under strongly acidic or basic conditions.[8][9] If your assay buffer is outside the optimal pH range for this molecule, hydrolysis could be occurring.

  • Photodegradation During Incubation: Standard laboratory incubators or plate readers often have internal light sources that can induce photodegradation over the duration of an assay.

Recommended Action: The first step is to confirm if degradation is occurring under your specific assay conditions. This requires performing a preliminary stability test. You will need a reliable analytical method, such as HPLC, to separate the parent compound from any potential degradants. Refer to Protocol 2 for guidance on developing a stability-indicating method. Once the method is established, incubate the compound in your assay buffer under the exact experimental conditions (time, temperature, light) and analyze samples at various time points.

Q3: What are the primary chemical degradation pathways I should be concerned about with this molecule?

A3: Based on its chemical structure, there are three primary degradation pathways to consider:

  • Photodegradation: This is the most probable pathway. Absorption of light can promote the nitro group to an excited state, making it susceptible to reduction or rearrangement, which can generate nitrous acid (HONO) or other reactive species.[5][6]

  • Hydrolysis: The benzodioxole moiety can undergo acid or base-catalyzed hydrolysis to form a catechol derivative. While this typically requires harsh conditions, it should not be ruled out without experimental confirmation, especially in formulations outside a neutral pH range.[8]

  • Thermal Degradation: Organic nitro compounds can have lower thermal stability compared to their non-nitrated analogs.[10] While likely not an issue at room temperature, prolonged exposure to elevated temperatures (e.g., during forced degradation studies or certain experimental setups) could lead to decomposition.

The following diagram illustrates a logical workflow for diagnosing these potential stability issues.

G cluster_0 Observation cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Mitigation Strategy issue Inconsistent Results or Solution Discoloration photo Photodegradation issue->photo Is it light? ph pH Instability issue->ph Is it pH? thermal Thermal Lability issue->thermal Is it heat? protocol1 Protocol 1: Forced Degradation Study photo->protocol1 Test with light stress protocol3 Protocol 3: pH-Rate Profile Study ph->protocol3 Test across pH range thermal->protocol1 Test with heat stress solution_light Use Amber Vials Work in Low Light protocol1->solution_light solution_temp Store at Low Temp (-20°C to -80°C) protocol1->solution_temp solution_ph Buffer to Optimal pH (Determine via Protocol 3) protocol3->solution_ph

Caption: Troubleshooting workflow for stability issues.

Data Summary & Recommended Conditions

Proactive measures can significantly extend the viable lifetime of your compound and ensure experimental reproducibility.

Table 1: Recommended Storage and Handling Conditions

ConditionSolid CompoundStock Solution (in Organic Solvent)Aqueous/Assay Buffer
Temperature 2-8°C or -20°C-20°C (short-term) or -80°C (long-term)Prepare fresh; use immediately
Light Protect from lightStore in amber vialsProtect from light during prep & incubation
Atmosphere Store in a desiccatorConsider overlaying with Argon/NitrogenUse degassed buffers if oxidation is suspected
pH N/AN/AMaintain at optimal pH (determine experimentally)
Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating systems to definitively identify and quantify stability issues.

Protocol 1: Forced Degradation (Stress Testing) Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and generate degradation products for analytical method development.[8][11]

Objective: To understand the intrinsic stability of this compound and identify its primary degradation liabilities.

Methodology:

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Dilute with water. Incubate at 80°C for 48 hours in the dark.

    • Photolytic Degradation: Dilute with water. Expose to a photostability chamber with an overall illumination of not less than 1.2 million lux-hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[11] Maintain a control sample wrapped in foil at the same temperature.

  • Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 2).

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis stock 1 mg/mL Stock in Acetonitrile acid Acid (HCl) stock->acid base Base (NaOH) stock->base oxi Oxidation (H₂O₂) stock->oxi thermal Heat (80°C) stock->thermal photo Light (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxi->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active compound while simultaneously resolving it from any degradation products.

Objective: To establish an HPLC method capable of separating this compound from all potential impurities and degradants.

Table 2: Recommended Starting HPLC-PDA Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for LC-MS analysis.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient to ensure elution of both polar and nonpolar species.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detector PDA (210-400 nm)Photodiode array allows for peak purity assessment and detection at λmax.

Method Validation: The suitability of this method is confirmed by analyzing samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.

Protocol 3: pH-Rate Profile Study

Objective: To determine the pH range in which the compound is most stable.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Incubation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to a final concentration of ~10-50 µg/mL. Incubate at a controlled temperature (e.g., 37°C) and protect from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples and immediately quench any reaction if necessary (e.g., by neutralizing or diluting in mobile phase).

  • Quantification: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the peak area of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of this line, assuming first-order kinetics. A plot of log(k) versus pH will reveal the pH of maximum stability.

References
  • Kubas, A., et al. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link]

  • De Gouvea, D. A., & Williams, D. L. H. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Cardillo, P., & Girelli, A. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141.
  • Vedantu. For AcetophenonexrightarrowHCO3HAxrightarrowH3O + B class 12 chemistry CBSE. Available at: [Link]

  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Available at: [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Lignell, H., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]

  • Tang, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Available at: [Link]

  • Zuo, Y., et al. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Lignell, H., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]

  • Mailhot, G., et al. (2003). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available at: [Link]

  • Global Substance Registration System (GSRS). This compound. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]

  • Song, D., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

  • R. D. Laboratories, Inc. Photostability. Available at: [Link]

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Technical Support Center: Purification of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to assist in obtaining a high-purity final product.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: The impurity profile can vary based on the synthetic route. However, common impurities include unreacted starting materials, regioisomers (where the nitro group is at a different position), and byproducts from side reactions. In the synthesis from 1-(1,3-benzodioxol-5-yl)ethanone, you might see residual starting material or di-nitrated products. If the synthesis starts from catechol, impurities could include various methylenebis-1,3-benzodioxole derivatives.[1]

Q2: My purified product has a persistent yellow color. Is this normal?

A2: While this compound is typically a crystalline solid[2], nitroaromatic compounds are often pale yellow. A persistent, intense yellow or brownish color may indicate the presence of impurities. Recrystallization or column chromatography should be employed to remove these chromophoric impurities.

Q3: I'm seeing a low yield after recrystallization. What can I do?

A3: Low yield during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent. To improve your yield, you can try a different solvent system, use a minimal amount of hot solvent to dissolve the crude product, or employ a multi-solvent recrystallization technique (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed).

Q4: What is the expected melting point of the pure compound?

A4: The melting point is a critical indicator of purity. While specific values can vary slightly, a sharp melting point is expected for a pure compound. For comparison, the non-nitrated precursor, 1-(1,3-benzodioxol-5-yl)ethanone, has a reported melting point of 360–362 K (87-89 °C).[3] The introduction of the nitro group will significantly alter this. Always compare your experimental melting point to a literature value from a reliable source if available.

Q5: Are there any stability concerns I should be aware of?

A5: Nitroaromatic compounds can be sensitive to heat and light.[4][5] It is advisable to store the purified compound in a cool, dark place. During purification, avoid prolonged heating, as this can lead to degradation. The benzodioxole moiety is generally stable under standard purification conditions.

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the purification of this compound.

Problem 1: Oily Product After Initial Synthesis

Symptom: The crude product is an oil or a sticky solid that is difficult to handle.

Possible Causes & Solutions:

  • Residual Solvent: The presence of high-boiling point solvents from the reaction (e.g., DMF, glacial acetic acid) can prevent crystallization.

    • Solution: Use a rotary evaporator to remove the solvent thoroughly. Co-evaporation with a lower-boiling point solvent like toluene can help remove traces of high-boiling point solvents.[6]

  • Presence of Impurities: Certain impurities can act as eutectic melting point depressants, causing the product to remain oily.

    • Solution: Attempt to triturate the oil with a non-polar solvent like hexane or a hexane/ethyl acetate mixture. This may induce crystallization of the desired product while dissolving some of the impurities.

Problem 2: Ineffective Recrystallization

Symptom: The product either does not crystallize upon cooling or crashes out as a fine powder with poor purity.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Solution: Conduct small-scale solvent screening tests. Common solvents to try include isopropanol, ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane. For a related compound, 5-amino-6-nitro-1,3-benzodioxole, recrystallization from isopropanol was successful.[6]

  • Supersaturation: The solution may be supersaturated, preventing crystal formation.

    • Solution: Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Seeding the solution with a small crystal of pure product (if available) can also initiate crystallization.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Problem 3: Persistent Impurities Detected by NMR

Symptom: ¹H NMR or ¹³C NMR spectra show extra peaks that do not correspond to the desired product.

Possible Causes & Solutions:

  • Starting Material: Peaks corresponding to 1-(1,3-benzodioxol-5-yl)ethanone may be present.

    • Solution: If the polarity difference is significant, column chromatography is the most effective method for separation.

  • Regioisomers: The nitration of 1-(1,3-benzodioxol-5-yl)ethanone can potentially yield other isomers.

    • Solution: Careful column chromatography is often required to separate regioisomers. The choice of eluent is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Residual Solvents: Peaks from solvents used in the reaction or purification may be present.

    • Solution: Consult NMR solvent impurity charts to identify the extraneous peaks.[7][8] Drying the sample under high vacuum for an extended period can remove volatile solvents.

Problem 4: Streaking or Poor Separation on TLC/Column Chromatography

Symptom: On a TLC plate, the spot for the compound is elongated, or during column chromatography, the bands are broad and overlap.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The eluent may be too polar, causing the compound to move too quickly up the stationary phase.

    • Solution: Decrease the polarity of the eluent. For example, if you are using a 3:7 ethyl acetate/hexane mixture, try a 2:8 or 1:9 mixture. The goal is to achieve an Rf value of approximately 0.3-0.4 for the desired compound on the TLC plate.

  • Sample Overload: Applying too much sample to the TLC plate or column can lead to poor separation.

    • Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).

  • Compound Acidity/Basicity: The nitro group can impart some acidic character to nearby protons. Interaction with the silica gel (which is slightly acidic) can cause streaking.

    • Solution: Add a small amount of a modifier to the eluent. For acidic compounds, adding a small percentage (e.g., 0.1-1%) of acetic acid can sometimes improve peak shape.

III. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and heat gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system like hexane/ethyl acetate).

  • Packing the Column: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

IV. Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for initial washing and as a non-polar component in chromatography.
Ethyl Acetate774.4A versatile solvent for both chromatography and recrystallization.
Isopropanol823.9A common choice for recrystallization of moderately polar compounds.
Ethanol784.3Similar to isopropanol, often used for recrystallization.
Methanol655.1A more polar alcohol, may be too strong a solvent for recrystallization.
Dichloromethane403.1A good solvent for chromatography, but its volatility can be a challenge.

V. Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil or Solid) Trituration Trituration with non-polar solvent Crude->Trituration Oily product Recrystallization Recrystallization Crude->Recrystallization Solid product Trituration->Recrystallization Analysis Purity Analysis (NMR, MP, TLC) Recrystallization->Analysis Column Column Chromatography Column->Analysis Pure Pure Product Analysis->Column Impurities Present Analysis->Pure Purity > 95% Troubleshooting Start Purification Issue LowYield Low Yield in Recrystallization? Start->LowYield ImpureNMR Impure by NMR? Start->ImpureNMR TLC_Issue Streaking on TLC? Start->TLC_Issue LowYield_Sol Change solvent system Use less solvent LowYield->LowYield_Sol Yes ImpureNMR_Sol Perform Column Chromatography ImpureNMR->ImpureNMR_Sol Yes TLC_Issue_Sol Adjust eluent polarity Add modifier TLC_Issue->TLC_Issue_Sol Yes

Caption: A decision tree for troubleshooting common purification problems.

VI. References

  • Nayak, Q., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o383. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(5-7), 441-444. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. Available at: [Link]

  • Jasinski, J. M., et al. (2011). 1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o104. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ResearchGate. (n.d.). The optimized structure of the investigated 1,3-benzodioxole derivative. Available at: [Link]

  • De-qing, G., et al. (2016). Stabilizers for nitrate ester-based energetic materials and their mechanism of action. Journal of Materials Science, 51(18), 8245-8258. Available at: [Link]

  • da Silva, G. A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules, 24(17), 3084. Available at: [Link]

  • Ibraheem, F. M., & Al-Bahrani, H. S. (2021). A green stabilizer for Nitrate ester-based propellants: An overview. Defence Technology, 17(5), 1735-1746. Available at: [Link]

  • PubChem. (n.d.). 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol. Available at: [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 163. Available at: [Link]

  • Phenomenex. (n.d.). Search for Chromatography Products and Columns. Available at: [Link]

  • Collins, M., & Salouros, H. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Forensic Science International, 288, 246-256. Available at: [Link]

  • PubMed. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • Drugfuture. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone. Available at: [Link]

  • MDPI. (n.d.). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Available at: [Link]

Sources

Technical Support Center: A Guide to Experiments with 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered when working with this versatile synthetic intermediate. The following information is curated to ensure scientific integrity and is grounded in established experimental practices.

I. Compound Overview and Safety Precautions

This compound, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is a crystalline solid that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the nitro group significantly influences its reactivity, making it a valuable precursor for further chemical transformations.[1]

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 56136-84-6[1][2]
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [2]
Appearance Off-white to light yellow powder
Purity Typically ≥98%
Storage Keep in a cool, well-ventilated place.

Safety First: As with many nitro compounds, this compound should be handled with care due to potential toxicity.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

II. Synthesis and Reaction Troubleshooting

The most common route to this compound is through the electrophilic nitration of its precursor, 1-(1,3-benzodioxol-5-yl)ethanone. This section addresses the critical aspects of this synthesis and potential pitfalls.

Core Synthesis Workflow

The nitration is typically achieved using a mixture of nitric acid and a stronger acid catalyst, such as sulfuric acid, which facilitates the formation of the reactive nitronium ion (NO₂⁺).[3]

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with 1-(1,3-benzodioxol-5-yl)ethanone Reaction Slowly add nitrating mixture to starting material at 0-5°C Start->Reaction Nitrating_Mixture Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0°C Nitrating_Mixture->Reaction Monitoring Monitor reaction progress (e.g., by TLC) Reaction->Monitoring Quench Quench reaction by pouring onto ice Monitoring->Quench Filter Filter crude product Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from a suitable solvent (e.g., ethanol) Wash->Recrystallize Dry Dry the purified product Recrystallize->Dry End Obtain pure This compound Dry->End

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is turning dark brown/black and producing fumes. What's happening?

A1: This indicates a potential runaway reaction and/or oxidative side reactions. The nitration of aromatic compounds is highly exothermic.

  • Immediate Action: If you are still adding the nitrating agent, stop immediately. Ensure your cooling bath is functioning effectively to dissipate heat.

  • Root Cause Analysis:

    • Inadequate Cooling: The temperature of your reaction mixture is likely exceeding the optimal range (0-5 °C). This accelerates the reaction rate and promotes side reactions.

    • Addition Rate is Too Fast: Adding the nitrating mixture too quickly can lead to localized "hot spots" where the temperature spikes, initiating decomposition.

    • Insufficient Stirring: Poor agitation can also lead to localized overheating.

  • Preventative Measures:

    • Use a cooling bath with a large thermal mass (e.g., ice-salt or dry ice-acetone).

    • Add the nitrating mixture dropwise with vigorous stirring, carefully monitoring the internal temperature with a thermometer.

    • Ensure the stirring is efficient enough to maintain a homogenous mixture.

Q2: The yield of my reaction is very low. What are the common causes?

A2: Low yields can stem from several factors, from incomplete reaction to product loss during workup.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the starting material is still present after the planned reaction time, consider extending the reaction duration at a controlled low temperature.

    • Workup Losses: The product can be lost during filtration if the crystals are very fine. Ensure you are using an appropriate filter paper and consider washing the filter cake with a minimal amount of ice-cold solvent to avoid dissolving the product.

    • Incomplete Precipitation: After quenching the reaction on ice, ensure the product has fully precipitated before filtering. Stirring the ice-cold mixture for an extended period can improve precipitation.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A3: The formation of multiple products is a common issue in nitration reactions.

  • Potential Byproducts:

    • Isomeric Products: While the nitro group is expected to add at the 6-position due to the directing effects of the acetyl and methylenedioxy groups, small amounts of other isomers may form.

    • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the aromatic ring.

    • Oxidation Products: The strong oxidizing nature of nitric acid can lead to the oxidation of the starting material or product, especially at elevated temperatures.

    • Hydrolysis of the Benzodioxole Ring: Under very strong acidic conditions, the methylenedioxy bridge can be susceptible to hydrolysis. A milder nitrating system, such as nitric acid in acetic acid, can be employed to mitigate this.[4]

  • Purification Strategy: Column chromatography is often the most effective method for separating the desired product from isomers and other impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point for developing a separation method.

Troubleshooting cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions & Preventions Problem Problem Encountered Runaway Runaway Reaction (Dark color, fumes) Problem->Runaway LowYield Low Yield Problem->LowYield Byproducts Multiple Products (TLC) Problem->Byproducts Temp High Temperature Runaway->Temp Addition Fast Addition Rate Runaway->Addition Stirring Poor Stirring Runaway->Stirring Incomplete Incomplete Reaction LowYield->Incomplete Loss Workup Losses LowYield->Loss Isomers Isomer Formation Byproducts->Isomers Dinitro Dinitration Byproducts->Dinitro Oxidation Oxidation Byproducts->Oxidation Hydrolysis Ring Hydrolysis Byproducts->Hydrolysis ControlTemp Improve Cooling Temp->ControlTemp ControlAddition Slow, Dropwise Addition Addition->ControlAddition VigorousStir Ensure Vigorous Stirring Stirring->VigorousStir Monitor Monitor with TLC Incomplete->Monitor OptimizeWorkup Optimize Workup Procedure Loss->OptimizeWorkup Purify Column Chromatography Isomers->Purify Dinitro->Purify Oxidation->ControlTemp MilderReagents Use Milder Nitrating Agents Hydrolysis->MilderReagents

Caption: Troubleshooting decision tree for common synthesis issues.

III. Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), the methylenedioxy protons (singlet, ~6.2 ppm), and two aromatic protons (singlets, in the aromatic region).
¹³C NMR Resonances for the acetyl carbonyl carbon (~195 ppm), the methylenedioxy carbon (~103 ppm), and aromatic carbons.
IR (KBr) Characteristic peaks for the carbonyl group (C=O) around 1680 cm⁻¹, and strong absorptions for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect proton-containing impurities. Integration of the signals can provide a semi-quantitative measure of purity.

IV. References

  • Organic Syntheses. m-Nitroacetophenone. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]

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Validation & Comparative

A Multi-Modal Spectroscopic Guide to the Structural Validation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the synthesis of a target molecule is only the first chapter of the story. The subsequent, and arguably more critical, chapter is the rigorous and unequivocal confirmation of its chemical structure. The identity and purity of a compound are paramount, as even minor structural ambiguities can lead to vastly different biological activities or material properties. This guide provides an in-depth, multi-technique spectroscopic workflow for the structural validation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (Molecular Formula: C₉H₇NO₅, Molecular Weight: 209.16 g/mol )[1].

This compound, a derivative of the well-known 1-(1,3-benzodioxol-5-yl)ethanone (a common intermediate), incorporates a nitro group, which significantly alters its electronic properties and potential applications[2][3]. Validating its structure requires a synergistic approach, leveraging the unique insights provided by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique acts as a piece of a puzzle; only when assembled do they provide a complete and validated picture of the molecular architecture. This guide is designed for researchers and drug development professionals, offering not just data, but the causal logic behind the experimental choices and interpretation.

Part 1: Infrared (IR) Spectroscopy - Mapping the Functional Groups

Expertise & Experience: Why IR First? Infrared spectroscopy serves as an excellent preliminary characterization technique. It is rapid, requires minimal sample, and provides a distinct "fingerprint" based on the vibrational frequencies of a molecule's functional groups. For a molecule like this compound, IR allows us to quickly confirm the successful incorporation of the key nitro (NO₂) and ketone (C=O) functionalities onto the benzodioxole scaffold.

Expected Spectral Features: The structure contains several IR-active groups whose characteristic absorptions we can predict:

  • Nitro Group (Ar-NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. Conjugation with the benzene ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds[4][5].

  • Aryl Ketone (C=O): The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum. Its conjugation with the aromatic ring is expected to lower its frequency from the typical ~1715 cm⁻¹ of a saturated ketone to below 1700 cm⁻¹[6].

  • Benzodioxole Moiety (C-O-C): The ether linkages of the methylenedioxy bridge produce strong, characteristic C-O stretching bands in the fingerprint region.

  • Aromatic Ring (C=C): Multiple peaks of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon stretching within the benzene ring.

  • C-H Bonds: We anticipate weaker absorptions for aromatic C-H stretching (>3000 cm⁻¹) and aliphatic C-H stretching (<3000 cm⁻¹) from the acetyl methyl group.

Caption: Key functional groups on this compound.

Data Comparison: Target Compound vs. Structural Analogue

To provide context, we compare the expected IR data for our target compound with the known data for a structurally similar molecule, 6-Nitropiperonal . The key difference is the substituent at position 5: an acetyl group (ketone) in our target versus a formyl group (aldehyde) in 6-Nitropiperonal. This substitution directly impacts the carbonyl (C=O) stretching frequency.

Functional GroupExpected Wavenumber (cm⁻¹) for Target CompoundReference Wavenumber (cm⁻¹) for 6-Nitropiperonal[7]Rationale for Interpretation
Aromatic NO₂ (Asymmetric) ~1525 (Strong)1523Confirms the presence of the nitro group conjugated with the aromatic ring.
Aromatic NO₂ (Symmetric) ~1345 (Strong)1347The second key indicator for the nitro functionality.
Aryl Ketone (C=O) ~1680 (Strong, Sharp) N/ADifferentiates from the aldehyde in the reference compound.
Aryl Aldehyde (C=O) N/A~1690 The aldehyde C=O stretch is typically at a slightly higher frequency.
Aromatic C=C Stretch ~1610, ~1480~1600, ~1490Confirms the aromatic core structure.
Benzodioxole C-O-C Stretch ~1260, ~1040 (Strong)~1265, ~1040Confirms the integrity of the methylenedioxy bridge.
Aliphatic C-H Stretch ~2960, ~2870N/A (Aldehyde C-H ~2850, 2750)Indicates the presence of the acetyl methyl group.
Aromatic C-H Stretch ~3100~3110Confirms hydrogens attached to the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final spectrum of absorbance/transmittance vs. wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Part 2: Nuclear Magnetic Resonance (NMR) - Elucidating the Carbon-Hydrogen Framework

Expertise & Experience: The Power of NMR While IR confirms functional groups, NMR spectroscopy maps the precise connectivity and chemical environment of atoms. ¹H NMR reveals the number of different types of protons and their neighboring relationships, while ¹³C NMR identifies all unique carbon atoms. Together, they provide an unparalleled, high-resolution view of the molecular skeleton.

¹H NMR Analysis

Trustworthiness: A Self-Validating System The combination of chemical shift (δ), integration (proton count), and multiplicity (splitting pattern) for each signal must be fully consistent with the proposed structure. Any deviation would immediately invalidate the hypothesis.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The structure of this compound predicts four distinct proton environments.

  • Aromatic Protons (H-4, H-7): The two protons on the benzene ring are in different environments and are isolated from each other (no adjacent protons), so each should appear as a singlet . The proton at H-7 is ortho to the electron-donating dioxole oxygen and para to the electron-withdrawing acetyl group. The proton at H-4 is ortho to the strongly electron-withdrawing nitro group. Therefore, we expect the H-4 signal to be significantly downfield (higher ppm) compared to the H-7 signal.

  • Methylenedioxy Protons (-O-CH₂-O-): These two equivalent protons are characteristic of the benzodioxole moiety and appear as a sharp singlet . Their chemical shift is reliably found in the 6.0-6.2 ppm range[8].

  • Acetyl Methyl Protons (-COCH₃): These three equivalent protons are adjacent to a carbonyl group and will appear as a sharp singlet in the aliphatic region.

Data Comparison: Target Compound vs. Parent Structure

We compare the predicted data against the parent compound, 1,3-Benzodioxole , to illustrate the powerful deshielding effects of the nitro and acetyl substituents.

Proton AssignmentPredicted Data for Target CompoundReference Data for 1,3-Benzodioxole[8]Rationale for Interpretation
H-4 (Aromatic) δ ~7.7 ppm (s, 1H) δ ~6.81 ppm (m, 4H)Strong deshielding by the ortho-nitro group causes a significant downfield shift. Appears as a singlet.
H-7 (Aromatic) δ ~7.1 ppm (s, 1H) δ ~6.81 ppm (m, 4H)Less deshielded than H-4 but still downfield from the parent compound due to the para-acetyl group. Appears as a singlet.
-O-CH₂-O- δ ~6.15 ppm (s, 2H) δ ~5.90 ppm (s, 2H)The electron-withdrawing groups on the ring cause a slight downfield shift compared to the parent compound.
-COCH₃ δ ~2.6 ppm (s, 3H) N/AA characteristic singlet for a methyl ketone, confirming the acetyl group.
¹³C NMR Analysis

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule has 9 unique carbon atoms, and we expect to see a signal for each.

Data Interpretation:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Interpretation
C=O (Ketone) ~195Carbonyl carbons are highly deshielded and appear far downfield.
C-5, C-6 (Aromatic) 145-155Quaternary carbons attached to oxygen and nitrogen are significantly downfield.
C-3a, C-7a (Aromatic) 140-150Quaternary carbons of the dioxole bridge.
C-4 (Aromatic) ~110Aromatic CH carbon ortho to the nitro group.
C-7 (Aromatic) ~109Aromatic CH carbon ortho to the dioxole oxygen.
-O-CH₂-O- ~103A hallmark signal for the methylenedioxy carbon.
-COCH₃ ~30Aliphatic methyl carbon adjacent to a carbonyl.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the purified solid sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field homogeneity is optimized (shimming).

  • ¹H Acquisition: A standard ¹H NMR experiment is run using a 90° pulse. Key parameters include acquisition time (~2-4 s) and relaxation delay (~1-5 s).

  • ¹³C Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., DEPT or standard broadband decoupled) is performed. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Expertise & Experience: The Final Verdict on Mass Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound via the molecular ion peak (M⁺•) and structural clues from its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which can be pieced together to confirm connectivity.

Expected Mass Spectrum (EI):

  • Molecular Ion (M⁺•): The molecular weight is 209.16. We expect a strong peak at m/z 209 .

  • Key Fragmentation Pathways: The initial radical cation is unstable and will fragment in predictable ways. The most likely cleavages occur at the weakest bonds or lead to the formation of stable neutral molecules or radical cations.

fragmentation_pathway cluster_frags M [M]⁺• m/z = 209 frag1 [M - CH₃]⁺ m/z = 194 M->frag1 - •CH₃ frag2 [M - COCH₃]⁺ m/z = 166 M->frag2 - •COCH₃ frag3 [M - NO₂]⁺ m/z = 163 M->frag3 - •NO₂

Caption: Key fragmentation pathways for this compound in EI-MS.

Data Comparison: Differentiating Isomeric Possibilities

The fragmentation pattern is essential for distinguishing the target compound from potential isomers. For instance, an isomer where the nitro and acetyl groups are swapped would likely exhibit a different fragmentation pattern. The loss of a methyl radical (•CH₃) to form a stable acylium ion is a hallmark of a methyl ketone.

IonExpected m/z for Target CompoundCorresponding FragmentRationale for Formation
[M]⁺• 209 C₉H₇NO₅⁺•Molecular Ion. Confirms the molecular formula and weight.
[M-15]⁺ 194 [M - •CH₃]⁺α-cleavage with loss of the methyl radical from the acetyl group. A very common fragmentation for methyl ketones.
[M-43]⁺ 166 [M - •COCH₃]⁺Loss of the entire acetyl radical.
[M-46]⁺ 163 [M - •NO₂]⁺Cleavage of the C-N bond, losing a nitro radical. Common for aromatic nitro compounds.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form a high-energy radical cation (M⁺•).

  • Fragmentation: The excess energy in the M⁺• causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the relative abundance of that ion. The output is a mass spectrum plotting relative abundance versus m/z.

Overall Workflow and Conclusion

The structural validation of a novel compound is a logical, stepwise process where each analytical technique builds upon the last.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synthesis Synthesized Product (e.g., via nitration of precursor) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir IR Spectroscopy (Confirm Functional Groups: C=O, NO₂, C-O-C) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) (Map C-H Framework) purification->nmr ms Mass Spectrometry (Confirm Molecular Weight & Fragmentation) purification->ms data_integration Data Integration & Comparison ir->data_integration nmr->data_integration ms->data_integration structure_confirmed Structure Confirmed: This compound data_integration->structure_confirmed Consistent Data

Caption: A comprehensive workflow for the synthesis and structural validation of the target compound.

Authoritative Grounding & Conclusion The data derived from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, when taken together, form a cohesive and self-validating dataset. The IR spectrum confirms the presence of the requisite nitro, ketone, and benzodioxole functional groups. The ¹H and ¹³C NMR spectra provide an exact map of the proton and carbon skeletons, respectively, confirming the precise substitution pattern on the aromatic ring. Finally, mass spectrometry verifies the correct molecular weight and shows a fragmentation pattern entirely consistent with the proposed structure, particularly the characteristic loss of a methyl radical. This multi-modal approach leaves no room for ambiguity and stands as the gold standard for structural elucidation in modern chemical research.

References

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A Comparative Guide to 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone and Other Nitroaromatic Compounds in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of anticancer agents, nitroaromatic compounds represent a compelling, albeit challenging, class of molecules. Their unique electronic properties, particularly their capacity for bioreductive activation in hypoxic environments, have positioned them as valuable scaffolds in the design of targeted cancer therapies. This guide provides an in-depth comparison of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone with other notable nitroaromatic compounds, offering insights into their mechanisms of action, cytotoxic potential, and the structure-activity relationships that govern their efficacy.

The Nitroaromatic Scaffold: A Double-Edged Sword in Cancer Therapy

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This electron-withdrawing group profoundly influences the molecule's chemical and biological properties.[1] In the context of oncology, the nitro group serves as a "trigger" for selective cytotoxicity.[2][3] Many solid tumors exhibit regions of low oxygen concentration, or hypoxia, a condition that is far less prevalent in healthy tissues.[4][5] Hypoxic cancer cells upregulate the expression of nitroreductase enzymes, which can reduce the nitro group of a prodrug, converting it into a highly cytotoxic species that can induce DNA damage and cell death.[1][4] This hypoxia-selective activation is a key strategy for minimizing off-target toxicity, a major hurdle in conventional chemotherapy.[5]

However, the very reactivity that makes nitroaromatics potent anticancer agents also raises concerns about their potential for toxicity and mutagenicity.[6] Therefore, a deep understanding of the structure-activity relationships (SAR) is paramount in designing nitroaromatic compounds with a favorable therapeutic index.

Featured Compound: this compound

This compound is a synthetic nitroaromatic compound featuring a benzodioxole moiety. While specific experimental data on its cytotoxic activity is not extensively available in peer-reviewed literature, we can infer its potential based on the known biological activities of its constituent functional groups.

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor effects.[7][8] Derivatives of 1,3-benzodioxole have been shown to inhibit tumor growth through various mechanisms.[9] The nitro group at the 6-position, adjacent to the acetyl group, is expected to be the primary driver of its potential hypoxia-selective cytotoxicity. The ethanone (acetyl) group can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Based on its structure, it is hypothesized that this compound could act as a hypoxia-activated prodrug. The workflow for its activation and subsequent cytotoxic effect is likely to follow a multi-step process.

G cluster_0 Normoxic (Normal) Tissue cluster_1 Hypoxic Tumor Microenvironment A This compound (Relatively Inactive) B Nitroreductase Enzymes (Upregulated in Hypoxia) A->B Enters Tumor C Bioreductive Activation (Reduction of Nitro Group) B->C Catalyzes D Formation of Cytotoxic Metabolites (e.g., Nitroso, Hydroxylamine) C->D Leads to E DNA Damage & Cell Death D->E Induces G A Seed Cells in 96-well Plate B Add Test Compound (Serial Dilutions) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A generalized workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound represents an intriguing but understudied molecule at the intersection of two biologically active pharmacophores: the nitroaromatic group and the benzodioxole ring system. While direct experimental evidence of its anticancer activity is lacking, a comparative analysis with structurally related compounds suggests its potential as a hypoxia-activated prodrug. The framework provided in this guide, including the comparative data and experimental protocols, is intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other novel nitroaromatic compounds. Further investigation into the synthesis and biological evaluation of a series of analogs is warranted to elucidate the structure-activity relationships and to identify lead compounds with improved potency and selectivity for the next generation of targeted cancer therapies.

References

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  • Anichina, K., Lumov, N., Bakov, V., Yancheva, D., & Georgiev, N. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3424. [Link]

  • Selected examples of nitroaromatic compounds used as hypoxia molecular sensors. (n.d.). ResearchGate. [Link]

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  • Lopes, M. S., de Andrade Sena, C. F., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Li, Y., Wang, Y., ... & Zhang, J. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry, 105, 117621. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355. [Link]

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  • Mukherjee, A., Dutta, S., Shanmugavel, M., Mondhe, D. M., Sharma, P. R., Singh, S. K., ... & Sanyal, U. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC cancer, 9, 235. [Link]

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  • Hernández-Vázquez, E., G-Buentello, Z., L-D'Sola, M., V-García, L., G-Villas-Boas, L., C-García, J., ... & R-García, J. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry, 19(14), 4235-4243. [Link]

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Comparing the biological activity of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3-benzodioxole scaffold, a key structural motif in many natural products, has garnered significant attention for its diverse pharmacological properties. The introduction of a nitro group to this heterocyclic system can profoundly influence its biological activity, leading to compounds with potent anticancer and antimicrobial activities. This guide provides a comparative analysis of the biological activities of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone and its structural analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships.

The 1,3-Benzodioxole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-benzodioxole moiety is a constituent of numerous natural products, such as safrole, and is recognized as a "privileged structure" in drug design. Its rigid, planar geometry and ability to engage in various non-covalent interactions contribute to its favorable binding characteristics with a range of biological targets. The modification of this core structure, particularly through the introduction of electron-withdrawing groups like the nitro moiety, has been a fruitful strategy in the development of novel therapeutic agents.

Anticancer Activity of Nitrobenzodioxole Derivatives

The cytotoxic potential of 1,3-benzodioxole derivatives against various cancer cell lines has been extensively investigated. The presence and position of the nitro group, along with other substitutions on the benzodioxole ring, play a crucial role in modulating their anticancer efficacy.

Comparative Cytotoxicity

While direct comparative data for this compound is limited in publicly available literature, studies on analogous nitrobenzodioxole structures provide valuable insights into their structure-activity relationships (SAR). For instance, a series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro antitumor activity, with some derivatives exhibiting significant growth inhibition against a panel of human tumor cell lines[1].

Compound IDStructureKey SubstituentsReported Anticancer ActivityReference
This compound Structure of this compound6-Nitro, 5-AcetylPotential intermediate for biologically active compounds.[2]
Nitropropenyl Benzodioxole (NPBD) Structure of Nitropropenyl BenzodioxolePropenyl, NitroBroadly active antimicrobial, also shows anti-tumor effects.[3]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester Not available6-(4-aminobenzoyl), 5-acetic acid methyl esterSignificant growth inhibitory activity on 52 cell lines.[1]
Structure-Activity Relationship (SAR) Insights

From the available literature, several SAR trends for the anticancer activity of nitrobenzodioxole derivatives can be inferred:

  • Position of the Nitro Group: The placement of the nitro group on the benzodioxole ring is critical for activity. Often, substitution at the 6-position appears to be favorable for cytotoxic effects[1].

  • Substitution at the 5-position: The nature of the substituent at the 5-position significantly influences the biological activity. The presence of an acetyl group, as in this compound, suggests its potential as a pharmacophore or a synthetic intermediate for more complex, biologically active molecules[2].

  • Side Chain Modifications: Elaboration of side chains, for example, the introduction of acetic acid esters, has been shown to yield compounds with potent and broad-spectrum anticancer activity[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity of Nitrobenzodioxole Derivatives

Nitro-substituted aromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules, including DNA.

Comparative Antimicrobial Spectrum

Nitrobenzodioxole derivatives have shown promising activity against a range of pathogenic microorganisms. For example, nitropropenyl benzodioxole (NPBD) has demonstrated broad-spectrum antimicrobial activity[3]. The antimicrobial efficacy is influenced by the specific substitution patterns on the benzodioxole ring.

Compound IDStructureKey SubstituentsReported Antimicrobial ActivityReference
This compound Structure of this compound6-Nitro, 5-AcetylPotential intermediate for antimicrobial agents.[2]
Nitropropenyl Benzodioxole (NPBD) Structure of Nitropropenyl BenzodioxolePropenyl, NitroActive against various fungi and bacteria.[3]
Various Schiff's base derivatives of 1,3-benzodioxole General structure not shownSchiff's base moietiesEffective antibacterial activity.[4]
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of nitrobenzodioxole derivatives is dictated by several structural features:

  • The Nitro Group: The presence of the nitro group is generally essential for antimicrobial activity, likely due to its role as a pro-drug that is activated by microbial nitroreductases[5].

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate microbial cell membranes.

  • Side Chain Functionality: The introduction of specific side chains, such as the propenyl group in NPBD or Schiff's base moieties, can enhance the antimicrobial potency and spectrum[3][4].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The growth of the microorganism is assessed after a defined incubation period.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculate Plate: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density.

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanisms of Action

The biological activities of nitrobenzodioxole derivatives are likely mediated by multiple mechanisms.

  • Inhibition of Tubulin Polymerization: Some 1,3-benzodioxole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells.

  • Induction of Oxidative Stress: The nitro group can undergo metabolic reduction to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage in both cancer cells and microorganisms.

  • Enzyme Inhibition: Certain derivatives, such as NPBD, have been identified as inhibitors of protein tyrosine phosphatases, which are key regulators of various cellular signaling pathways[3].

Mechanism_of_Action cluster_0 Nitrobenzodioxole Derivative cluster_1 Cellular Effects cluster_2 Biological Outcome Compound Nitrobenzodioxole Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Enzyme Enzyme Inhibition (e.g., Tyrosine Phosphatases) Compound->Enzyme Apoptosis Apoptosis (Anticancer) Tubulin->Apoptosis ROS->Apoptosis CellDeath Cell Death (Antimicrobial) ROS->CellDeath Enzyme->Apoptosis

Caption: Potential mechanisms of action for nitrobenzodioxole derivatives.

Conclusion

Nitro-substituted 1,3-benzodioxole derivatives represent a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. While direct comparative data for this compound is not extensively available, the broader study of its analogs reveals important structure-activity relationships. The presence and position of the nitro group, in concert with other substituents, are key determinants of biological activity. Future research focused on the synthesis and systematic biological evaluation of a focused library of analogs of this compound is warranted to fully elucidate its therapeutic potential and to identify lead compounds for further preclinical and clinical development.

References

  • Zhaowusoft. 56136-84-6. [Link]

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  • PubMed. Synthesis and antitumor activity of 1,3-benzodioxole derivatives. [Link]

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  • MDPI. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone and its derivatives. As a senior application scientist, the goal is to move beyond mere data reporting and delve into the causality behind experimental choices, ensuring a robust and validated analytical workflow. These compounds, featuring a nitro group and a benzodioxole moiety, are significant intermediates in medicinal chemistry and organic synthesis, making their unambiguous identification paramount.[1]

This guide will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will compare their utility, interpret the spectral data with supporting evidence, and provide standardized protocols for reproducible analysis.

The Analytical Challenge: A Multi-faceted Approach

No single technique can fully elucidate the structure of a complex organic molecule. A synergistic approach, leveraging the strengths of different spectroscopic methods, is essential for comprehensive characterization. The workflow below illustrates the logical progression from initial functional group identification to detailed structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesis of Derivative uv_vis UV-Vis Spectroscopy (Electronic Transitions) synthesis->uv_vis Initial Characterization ir IR Spectroscopy (Functional Groups) synthesis->ir Initial Characterization ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms Initial Characterization nmr NMR Spectroscopy (¹H & ¹³C Connectivity) uv_vis->nmr Informing Detailed Analysis ir->nmr Informing Detailed Analysis ms->nmr Informing Detailed Analysis structure Final Structure Elucidation nmr->structure Confirmation

Caption: A typical workflow for the spectroscopic characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups. The principle lies in the absorption of infrared radiation by molecules, which excites vibrations of specific bonds. For this compound, the IR spectrum provides clear evidence for its defining moieties.

Causality in IR Analysis: The position, intensity, and shape of absorption bands are directly correlated with the bond type, its environment, and the masses of the connected atoms. Conjugation, such as in aromatic systems, tends to lower the frequency of stretching vibrations for groups like C=O and NO₂.[2]

Expected IR Absorptions and Comparative Insights:

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Comparative Notes for Derivatives
Nitro (NO₂) Group Asymmetric Stretch1550–1475The position is sensitive to electronic effects. Electron-donating groups on the ring may shift this to a lower frequency.[3]
Symmetric Stretch1360–1290Both nitro bands are typically strong, making them easy to identify.[2][3]
Ketone (C=O) Group C=O Stretch~1680Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). Substituents on the ring can further tune this frequency.
Benzodioxole Moiety C-O-C Asymmetric Stretch1250–1220A strong and characteristic band for the dioxole ring system.[4]
C-O-C Symmetric Stretch1050–1020Another key indicator of the benzodioxole structure.[5]
Aromatic Ring C=C Stretches1610, 1490Multiple bands are expected in this region, typical for substituted benzenes.
C-H Out-of-Plane Bending900–700The pattern can sometimes suggest the substitution pattern, though the nitro group can complicate this.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Expertise in Ionization: For nitroaromatic compounds, Electron Ionization (EI) is a common technique. It provides a distinct molecular ion peak and a reproducible fragmentation pattern that serves as a molecular fingerprint.[7] However, for derivatives that may be thermally labile, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[7]

Expected Mass Spectrum for this compound:

  • Molecular Formula: C₉H₇NO₅[8]

  • Molecular Weight: 209.16 g/mol [8]

  • Monoisotopic Mass: 209.03242 Da[9]

Data Table: Key Ions and Fragments

m/z Value (Predicted)Ion/FragmentSignificance
209[M]⁺Molecular Ion: Confirms the molecular weight.
194[M - CH₃]⁺Loss of the methyl group from the acetyl moiety.
167[M - NO₂]⁺Loss of the nitro group.
151[M - COCH₃]⁺Loss of the acetyl group.
121[C₇H₅O₂]⁺Fragment corresponding to the benzodioxole ring after losses.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the solution into the GC. The column (e.g., a 30 m RTx-5MS) separates the analyte from any impurities. A typical temperature program might start at 80°C and ramp up to 300°C to ensure elution.[7]

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. For EI, a standard electron energy of 70 eV is used.

  • Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which scans a specified m/z range (e.g., 50-350 amu).

  • Detection and Spectrum Generation: The detector counts the ions at each m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C nuclei.

Trustworthiness through Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), ensuring data is comparable across different instruments.

Caption: Correlation between the structure of this compound and its key NMR and IR signals.

¹H NMR Analysis:

ProtonsEnvironmentExpected δ (ppm)MultiplicityComparative Notes for Derivatives
H-C(7)Aromatic, deshielded by NO₂~7.8Singlet (s)The chemical shift is highly sensitive to substituents.
H-C(4)Aromatic~7.3Singlet (s)
O-CH₂-ODioxole methylene~6.2Singlet (s)A characteristic singlet for the benzodioxole core.
CO-CH₃Acetyl methyl~2.6Singlet (s)Relatively stable chemical shift unless electronic effects are transmitted through the ring.

¹³C NMR Analysis:

The ¹³C NMR spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The presence of the nitro and carbonyl groups will cause significant deshielding (downfield shifts) for the carbons they are attached to.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Internal Standard: Add a small amount of TMS (0.03% v/v) to the solvent to serve as the chemical shift reference (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to maximize homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical. 8 to 16 scans are usually sufficient for a concentrated sample.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. The spectrum is then integrated and calibrated to the TMS signal.

UV-Vis Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for highly conjugated systems like nitroaromatic compounds.

Authoritative Grounding: The absorption maxima (λmax) and intensity are dependent on the molecular structure.[11][12] The addition of nitro groups to an aromatic ring typically results in a bathochromic (red) shift of the absorption bands.[13]

Expected UV-Vis Spectrum:

For this compound, one would expect strong absorption bands in the UV region, likely between 240 nm and 350 nm, corresponding to π → π* electronic transitions within the nitro-substituted aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive characterization of this compound and its derivatives is achieved through the integrated application of multiple spectroscopic techniques. IR spectroscopy provides a rapid confirmation of essential functional groups, while high-resolution mass spectrometry validates the molecular formula. UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system. Ultimately, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution structural map, confirming atomic connectivity. By comparing the spectra of a parent compound with its derivatives, researchers can precisely determine the structural consequences of chemical modifications, a critical step in drug discovery and materials science. This guide provides the foundational protocols and interpretive logic to perform this analysis with scientific rigor and confidence.

References

  • Tyagi, A., et al. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. Available at: [Link]

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  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Chromatography A, 1335, 97-105. Available at: [Link]

  • Panicker, C. Y., et al. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Available at: [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available at: [Link]

  • Al-Ostath, R., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6989. Available at: [Link]

  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260. Available at: [Link]

  • Xie, M., et al. (2019). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Atmospheric Chemistry and Physics, 19(5), 3249-3263. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Dawood, R. S., & Ahmed, S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]

  • Dawood, R. S., & Ahmed, S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. Available at: [Link]

  • Martínez-López, W., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14(15), 10584-10597. Available at: [Link]

  • Martínez-López, W., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. RSC Advances, 14, 10584-10597. Available at: [Link]

  • Panicker, C. Y., et al. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. ProQuest. Available at: [Link]

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • White, C. M. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 56(1), 18-22. Available at: [Link]

  • Jäger, C., & Hites, R. A. (1999). Analysis of nitrated polynuclear aromatic hydrocarbons. Analytical and Bioanalytical Chemistry, 364(5), 453-465. Available at: [Link]

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  • Prabha, B., et al. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 10(5), 6333-6341. Available at: [Link]

  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o394. Available at: [Link]

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A Comparative Guide to Purity Confirmation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and regulatory compliance. For researchers and drug development professionals working with intermediates like 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a robust and multi-faceted approach to purity confirmation is not just a procedural formality, but a cornerstone of scientific integrity. This guide provides a comparative analysis of key analytical methodologies for assessing the purity of this nitroaromatic compound, offering in-depth technical insights and actionable experimental protocols.

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurity profile. For a crystalline organic molecule such as this compound, a combination of chromatographic and spectroscopic methods, alongside a fundamental physical measurement, provides a comprehensive and self-validating system for purity determination.

Comparative Overview of Analytical Methodologies

A strategic combination of orthogonal analytical techniques is essential for a comprehensive purity assessment. This approach ensures that impurities with different chemical properties are detected, providing a high degree of confidence in the final purity value.

Method Principle Strengths Limitations Typical Application
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.Simple, rapid, and cost-effective initial assessment of purity. A sharp melting range is indicative of high purity.[1][2]Insensitive to impurities that form solid solutions or have similar melting points. Not a quantitative method.Preliminary purity check and identity confirmation.
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary and a mobile phase.High sensitivity, specificity, and quantitative accuracy for a wide range of organic compounds.[3]Requires method development and a reference standard for quantitative analysis.Primary method for quantitative purity determination and impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.A primary ratio method that does not require a specific reference standard of the analyte. Provides structural information about impurities.[4][5]Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise.Absolute purity determination and certification of reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio.Excellent for the analysis of volatile and semi-volatile impurities. Provides structural information for identification.[6][7][8]Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.Detection and identification of residual solvents and volatile organic impurities.

Logical Workflow for Purity Confirmation

The following workflow illustrates a systematic approach to confirming the purity of a batch of this compound, integrating the complementary strengths of each analytical technique.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Volatile Impurity Analysis cluster_3 Data Integration & Final Purity Assignment Start Sample of this compound MP Melting Point Analysis Start->MP GC_MS GC-MS Analysis Start->GC_MS HPLC HPLC-UV Analysis MP->HPLC Proceed if sharp melting range observed qNMR Quantitative NMR (qNMR) MP->qNMR Proceed if sharp melting range observed Data_Integration Integrate Data from all Methods HPLC->Data_Integration qNMR->Data_Integration GC_MS->Data_Integration Final_Purity Assign Final Purity Value & Generate Certificate of Analysis Data_Integration->Final_Purity

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and should be validated for their intended use in accordance with relevant guidelines such as those from the International Council for Harmonisation (ICH).

Melting Point Determination

Rationale: The melting point of a pure crystalline solid is a characteristic physical property. Impurities typically depress and broaden the melting range.[1][2] This method provides a rapid and straightforward initial assessment of purity.

Apparatus:

  • Melting point apparatus (e.g., Mettler Toledo MP70 or similar)

  • Capillary tubes (closed at one end)

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack the capillary tube with the sample to a height of 2-3 mm.

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to 10°C/min for a rapid preliminary determination.

  • Observe the approximate melting range.

  • For an accurate determination, repeat the measurement with a fresh sample, setting the initial temperature to 20°C below the approximate melting point and a heating rate of 1-2°C/min.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.

Expected Results: A pure sample of an organic compound will have a sharp melting range, typically less than 2°C. For comparison, the non-nitrated analog, 3',4'-(Methylenedioxy)acetophenone, has a reported melting point of 87-89°C. The introduction of a nitro group is expected to significantly alter the melting point.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase method is proposed, as it is generally suitable for the analysis of moderately polar aromatic compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 320 nm (the nitro group will likely cause a significant UV absorbance at longer wavelengths).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to a final concentration of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, compare the peak area of the sample to that of the reference standard.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections of the standard solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte without the need for an identical reference standard. It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Instrumentation and Reagents:

  • NMR Spectrometer: Bruker Avance III 600 MHz or equivalent, equipped with a high-resolution probe.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Deuterated Solvent: DMSO-d6 or CDCl3, ensuring both the analyte and internal standard are fully soluble.

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This method is particularly useful for detecting and identifying residual solvents from the synthesis and purification process, as well as any volatile by-products.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectra of any observed peaks to a spectral library (e.g., NIST) for identification of potential impurities.

Conclusion

The confirmation of purity for a pharmaceutical intermediate such as this compound requires a rigorous and multi-faceted analytical approach. No single method can provide a complete picture of a compound's purity profile. By strategically combining the simplicity of melting point analysis, the quantitative power and impurity profiling capabilities of HPLC, the absolute quantification of qNMR, and the sensitivity for volatile impurities of GC-MS, researchers can establish a high degree of confidence in the quality of their material. The experimental protocols provided herein serve as a robust starting point for method development and validation, ensuring that the purity of this key intermediate is confirmed with the highest level of scientific rigor.

References

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." [Link]

  • NANOLAB. "Melting Point Determination in Pharmaceutical Industry." [Link]

  • University of Calgary. "Melting point determination." [Link]

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  • ResearchGate. "Purity comparison by NMR and HPLC." [Link]

  • Scribd. "Melting Point Determination Guide | PDF." [Link]

  • Tesis en Xarxa. "Copies of 1H, 13C, 19F NMR spectra." [Link]

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  • CordenPharma. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." [Link]

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  • Restek. "Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS." [Link]

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  • Masaryk University. "Synthesis of 3-nitroacetophenone." [Link]

  • SFA ScholarWorks. "Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes." [Link]

  • MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." [Link]

  • J&H Chemical Co., Ltd. "Ethanone,1-(6-nitro-1,3-benzodioxol-5-yl)- CAS NO.56136-84-6." [Link]

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A Comparative Guide to the Experimental Cross-Validation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a compound of interest in synthetic and medicinal chemistry.[1] Its performance and characteristics are cross-validated against two key alternatives: its direct precursor, 1-(1,3-benzodioxol-5-yl)ethanone, and the structurally related 3'-Nitroacetophenone. This comparison will elucidate the influence of the nitro group and the benzodioxole moiety on the physicochemical properties and potential reactivity of these molecules.

The presence of the nitro group in this compound makes it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.[1] The benzodioxole structure itself imparts specific electronic properties that can significantly influence the compound's behavior in chemical reactions and its potential biological activity.[1]

Molecular Structure: A Comparative Overview

The fundamental differences between this compound and its analogs lie in the nature and position of their substituents on the aromatic ring. These structural variations are expected to have a profound impact on their electronic properties, and consequently, their reactivity and spectroscopic signatures.

Molecular_Structures cluster_0 This compound cluster_1 1-(1,3-benzodioxol-5-yl)ethanone cluster_2 3'-Nitroacetophenone nitro_benzodioxole nitro_benzodioxole benzodioxole benzodioxole nitroacetophenone nitroacetophenone

Caption: Molecular structures of the compared compounds.

Physicochemical and Spectroscopic Data at a Glance

The following table summarizes the key physicochemical and spectroscopic data for the three compounds. It is important to note that while experimental data is available for 1-(1,3-benzodioxol-5-yl)ethanone and 3'-Nitroacetophenone, some data for this compound is predicted, highlighting the need for further experimental validation.

PropertyThis compound1-(1,3-benzodioxol-5-yl)ethanone3'-Nitroacetophenone
CAS Number 56136-84-6[2]3162-29-6121-89-1[3]
Molecular Formula C₉H₇NO₅[2]C₉H₈O₃[4]C₈H₇NO₃[3]
Molecular Weight 209.16 g/mol [5]164.16 g/mol [4]165.15 g/mol [3]
Appearance Off-white to light yellow powderWhite crystalline solidPale yellow solid[3]
Melting Point Not available360–362 K[4]76-78 °C[6]
¹H NMR (CDCl₃) Not available in literatureNot available in literatureδ 8.45 (t, J=1.9 Hz, 1H), 8.30 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 7.95 (dt, J=7.7, 1.3 Hz, 1H), 7.60 (t, J=8.0 Hz, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃) Not available in literatureNot available in literatureδ 196.1, 148.5, 138.8, 134.1, 129.9, 127.3, 122.9, 26.8
IR (KBr, cm⁻¹) Not available in literatureNot available in literature3100 (Ar-H), 1690 (C=O), 1530, 1350 (NO₂)
Mass Spec (m/z) [M+H]⁺: 210.03970 (Predicted)[7]Not available in literature[M]⁺: 165

Experimental Protocols

The following section details the experimental protocols for the synthesis and characterization of the compounds. The synthesis for this compound is a proposed method based on established chemical principles due to the lack of a detailed published procedure.

Synthesis

3.1.1. Proposed Synthesis of this compound

This synthesis involves the nitration of 1-(1,3-benzodioxol-5-yl)ethanone. The regioselectivity is directed by the activating acetyl group and the methylenedioxy bridge.

  • Materials: 1-(1,3-benzodioxol-5-yl)ethanone, Fuming Nitric Acid, Acetic Anhydride, Dichloromethane, Sodium Bicarbonate solution, Magnesium Sulfate.

  • Procedure:

    • Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 eq.) in acetic anhydride at 0°C.

    • Slowly add a solution of fuming nitric acid (1.1 eq.) in acetic anhydride, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2 hours.

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

3.1.2. Synthesis of 3'-Nitroacetophenone

This is a standard electrophilic aromatic substitution reaction.[8]

  • Materials: Acetophenone, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Add concentrated sulfuric acid to a flask and cool to 0°C.

    • Slowly add acetophenone to the cooled sulfuric acid with stirring.

    • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Pour the reaction mixture onto ice and collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and recrystallize from ethanol.

Characterization

The following are general procedures for the characterization of the synthesized compounds.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Characterization Start Synthesized Compound Purification Purification (Chromatography/Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR Infrared (IR) Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (MS) Purification->MS Molecular Weight XRay Single-Crystal X-ray Diffraction (if applicable) Purification->XRay Solid-State Structure

Caption: A typical workflow for the characterization of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples would be analyzed as KBr pellets.

  • Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

  • Single-Crystal X-ray Diffraction: For crystalline materials, single-crystal X-ray diffraction analysis would be performed to determine the precise three-dimensional molecular structure.

Comparative Analysis and Discussion

The comparison of these three molecules provides valuable insights into the effects of substitution on an aromatic ketone.

  • Electronic Effects: The benzodioxole moiety in 1-(1,3-benzodioxol-5-yl)ethanone is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The introduction of a nitro group, a strong electron-withdrawing group, in this compound deactivates the ring, making it less susceptible to further electrophilic attack and influencing the chemical shifts in its NMR spectrum. 3'-Nitroacetophenone also possesses a deactivated ring due to the nitro group, but lacks the electron-donating effect of the methylenedioxy bridge.

  • Structural Features: The crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone reveals a nearly planar molecule.[4] The introduction of the bulky nitro group adjacent to the acetyl group in this compound may introduce steric hindrance, potentially leading to a slight deviation from planarity. This could be confirmed by X-ray crystallography.

  • Reactivity: The presence of the nitro group in this compound and 3'-Nitroacetophenone opens up possibilities for further chemical transformations. The nitro group can be reduced to an amine, providing a handle for the synthesis of a wide range of derivatives.[9] The ketone functionality in all three compounds can undergo various reactions such as reduction to an alcohol, or condensation reactions.

Conclusion

This guide provides a framework for the cross-validation of this compound. The comparison with its non-nitrated analog and 3'-Nitroacetophenone highlights the significant influence of the nitro and benzodioxole functional groups on the properties of the molecule. While a complete experimental dataset for this compound is not yet available in the public domain, the proposed synthetic and characterization protocols provide a clear path for future research. The data presented herein serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling a more informed approach to the utilization of this and related compounds.

References

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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A Comprehensive Benchmarking Guide to 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: A Comparative Analysis Against Certified Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for the comprehensive characterization of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (CAS 56136-84-6), a key intermediate in pharmaceutical and specialized organic synthesis.[1][2] We present a series of robust analytical protocols designed to rigorously benchmark a test sample of this compound against a certified reference material and a structural analogue. The methodologies herein emphasize not only the confirmation of identity and purity but also the underlying scientific principles guiding each experimental choice. This document is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the quality of their starting materials and intermediates.

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is an aromatic ketone featuring a benzodioxole core.[1] The presence of both a nitro group and a ketone functional group makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structural similarity to precursors used in the synthesis of regulated substances, such as 3,4-Methylenedioxymethamphetamine (MDMA), underscores the importance of its precise characterization for both legitimate research and forensic applications.[3][4]

The quality of a synthetic intermediate is paramount; impurities or structural ambiguities can propagate through a synthetic sequence, leading to failed reactions, low yields, and the generation of difficult-to-remove, potentially toxic byproducts. Therefore, verifying the identity and purity of each batch of this compound is not merely a procedural step but a foundational requirement for reproducible and reliable scientific outcomes. This guide establishes a self-validating analytical workflow to achieve that goal.

Rationale for Reference Standard Selection

Objective benchmarking requires comparison against materials of known identity and purity.[5] For this guide, we have selected two distinct reference standards, each serving a specific analytical purpose.

  • Primary Certified Reference Material (CRM): this compound. This is a high-purity standard (>99.5%) obtained from an accredited supplier (e.g., Restek, Sigma-Aldrich).[6][7] It has been thoroughly characterized using orthogonal analytical methods, and its certificate of analysis provides the benchmark values for identity, purity, and physicochemical properties.[8] All data from the test sample will be compared directly to this CRM.

  • Structural Analogue Reference: 1-(1,3-benzodioxol-5-yl)ethanone. This compound, the parent molecule lacking the nitro group, serves as a crucial control. By comparing its analytical data (e.g., NMR, HPLC retention time) to the nitrated test sample, we can unequivocally confirm the presence and position of the nitro group, observing its influence on the molecule's electronic environment and chromatographic behavior.

Caption: Logical workflow for benchmarking the test sample.

Comparative Analysis: Identity Confirmation

The primary goal of this phase is to confirm that the molecular structure of the test sample is, unequivocally, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive data for structural elucidation. By comparing the spectra of the test sample to the CRM and the structural analogue, we can assign every proton and carbon in the molecule.

  • Expertise: The electron-withdrawing nature of the nitro and acetyl groups dramatically influences the chemical shifts of the aromatic protons. In the ¹H NMR spectrum, we expect to see two singlets for the aromatic protons, a singlet for the methylenedioxy (-O-CH₂-O-) protons, and a singlet for the acetyl methyl (CH₃) protons. The absence of the nitro group in the structural analogue will result in a more complex, coupled aromatic system, providing a clear point of comparison. ¹³C NMR will similarly confirm the number of unique carbon environments.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, illustrative)

Protons Test Sample / CRM (ppm) Structural Analogue (ppm) Rationale for Difference
Acetyl CH₃ ~2.6 ~2.5 Minor inductive effect from nitro group.
Methylenedioxy O-CH₂-O ~6.1 ~6.0 Minor change in ring electronics.
Aromatic CH (ortho to acetyl) ~7.5 ~7.3 - 7.5 (multiplet) Deshielded by adjacent carbonyl.

| Aromatic CH (ortho to nitro) | ~7.9 | ~6.8 (doublet) | Strongly deshielded by nitro group. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition.

  • Expertise: The molecular formula of the target compound is C₉H₇NO₅.[9] We will use an electrospray ionization (ESI) source in positive mode to observe the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical exact mass, providing extremely high confidence in the elemental formula.

Table 2: Mass Spectrometry Data

Parameter Expected Result for Test Sample / CRM
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol [9]
Ionization Mode ESI+
Observed Ion [M+H]⁺
Theoretical Exact Mass 210.03970

| Measured Exact Mass | Within 5 ppm of theoretical |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • Expertise: The FTIR spectrum provides a molecular "fingerprint." We will look for characteristic absorption bands corresponding to the critical functional groups. The most telling are the strong, asymmetric and symmetric stretches for the nitro group (NO₂), which will be absent in the structural analogue.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional Group Expected Wavenumber for Test Sample / CRM Present in Analogue?
C=O (Aryl Ketone) ~1680-1700 Yes
NO₂ (Asymmetric Stretch) ~1520-1550 No
NO₂ (Symmetric Stretch) ~1340-1360 No

| C-O-C (Benzodioxole) | ~1250 & ~1040 | Yes |

Sources

A Senior Application Scientist's Guide to Bridging Theory and Experiment: The Case of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This comparative approach serves as a practical workflow for researchers, demonstrating how to synergize existing experimental knowledge with theoretical calculations to gain insights into the molecular properties of a target compound. Such insights are crucial for accelerating drug discovery and the development of new materials.[1]

The Subject Molecule: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

This compound, with the chemical formula C9H7NO5, is an organic compound featuring a benzodioxole moiety functionalized with a nitro group and an ethanone group.[2][3][4] This compound is of significant interest as a potential intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the electronic properties imparted by the nitro group.[3][5][6]

PropertyValue
CAS Number 56136-84-6
Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
Appearance Crystalline solid

The Experimental Benchmark: Crystal Structure of 1-(1,3-Benzodioxol-5-yl)ethanone

To ground our computational predictions in experimental reality, we will utilize the well-characterized crystal structure of the parent compound, 1-(1,3-benzodioxol-5-yl)ethanone. This molecule lacks the nitro group, providing an excellent baseline for assessing the structural impact of this functionalization.

The crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone reveals a nearly planar molecule.[7][8] The dihedral angle between the mean planes of the benzene and dioxole rings is a mere 1.4(8)°. The dioxole group adopts a slightly distorted envelope conformation.[7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative protocol for obtaining single-crystal X-ray diffraction data, based on the published study of 1-(1,3-benzodioxol-5-yl)ethanone.[7]

  • Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For 1-(1,3-benzodioxol-5-yl)ethanone, recrystallization from a solvent like dimethylformamide (DMF) can yield high-quality single crystals.[7]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 200 K) using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. This involves determining the unit cell dimensions, space group, and atomic positions.

Caption: Workflow for Single-Crystal X-ray Diffraction.

The Computational Approach: Predicting the Structure and Properties of this compound

We will now outline a computational methodology using Density Functional Theory (DFT) to predict the geometric and spectroscopic properties of our target molecule. DFT is a robust method for modeling the electronic structure of molecules, providing a good balance between accuracy and computational cost.[10]

Computational Protocol: DFT Calculations
  • Initial Structure Generation: A 3D model of this compound is constructed.

  • Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This predicts the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Analysis: The calculation also yields valuable electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Caption: Workflow for DFT-based Molecular Property Prediction.

Comparative Analysis: Bridging the Gap

This section presents a hypothetical comparison between the experimental data of the parent compound and the predicted data for this compound.

Structural Parameters

The introduction of the electron-withdrawing nitro group is expected to induce notable changes in the molecular geometry.

ParameterExperimental (Parent Compound)Predicted (Nitrated Compound)Expected Changes
Benzene Ring C-C Bond Lengths ~1.38-1.40 ÅExpected to varyThe C-C bonds adjacent to the nitro group may lengthen due to steric hindrance and electronic effects.
C-N Bond Length N/A~1.47 ÅA typical single bond length between an aromatic carbon and a nitro group nitrogen.
N-O Bond Lengths N/A~1.22 ÅCharacteristic of a nitro group.
Dihedral Angle (Benzene-Dioxole) 1.4(8)°Expected to be largerThe steric bulk of the nitro group may cause increased puckering of the five-membered ring.
Vibrational Spectroscopy

The vibrational spectra are highly sensitive to the molecular structure and functional groups present.

Vibrational ModePredicted Frequency (Nitrated Compound)Reference (5-Nitro-1,3-benzodioxole)[11]
Asymmetric NO2 Stretch ~1596 cm-11609 cm-1 (IR)
Symmetric NO2 Stretch ~1427 cm-11437 cm-1 (IR), 1430 cm-1 (Raman)
Aromatic C-H Stretch ~3110-3145 cm-13119 cm-1 (IR)
C-O-C Stretch ~1027-1224 cm-11036, 1066, 1171 cm-1 (IR)

The predicted vibrational frequencies for this compound are expected to be in good agreement with the experimental and computational data for the closely related 5-Nitro-1,3-benzodioxole.[11] The characteristic stretches of the nitro group are particularly diagnostic.

Electronic Properties

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and electronic transitions. The introduction of the strongly electron-withdrawing nitro group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to the parent compound. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a red shift in the UV-Vis absorption spectrum.

Conclusion

This guide has outlined a comprehensive strategy for the comparative analysis of experimental and computational data for this compound. By leveraging the known crystal structure of its parent compound and employing robust computational methods like DFT, we can generate reliable predictions of its structural, vibrational, and electronic properties. This synergistic approach is a powerful tool for modern chemical research, enabling scientists to make informed decisions in the design and synthesis of new molecules with desired functionalities. The presented workflow serves as a template for researchers to bridge the gap between theoretical predictions and experimental observations, ultimately accelerating scientific discovery.

References

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  • Akay, C., Coles, S. J., & Kılıç, A. (2023). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 754-760. [Link]

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A Comparative Guide to the Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Assessing Reproducibility and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is a cornerstone of successful project execution. This guide provides a comprehensive analysis of the synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, a valuable building block in the preparation of various biologically active molecules.[1] We will delve into the prevalent synthetic pathway, critically assess its reproducibility, and compare it with potential alternative routes, offering experimental insights and data to inform your synthetic strategy.

Introduction to this compound

This compound, also known as 3,4-(Methylenedioxy)-6-nitroacetophenone, is an organic compound featuring a benzodioxole moiety with a nitro group and an acetyl group attached to the benzene ring.[1] The presence of the electron-withdrawing nitro group makes it a versatile intermediate for further chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] However, the synthesis of this and related nitro-substituted benzodioxoles can be fraught with challenges, including poor regioselectivity and the formation of byproducts, which can impact yield and reproducibility.

Primary Synthetic Pathway: Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone

The most direct and commonly inferred route to this compound is through the electrophilic nitration of the readily available precursor, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3,4-methylenedioxyacetophenone). This reaction is analogous to the well-documented nitration of piperonal (3,4-methylenedioxybenzaldehyde).[2][3]

Experimental Protocol:

A representative protocol for the nitration of 1-(1,3-benzodioxol-5-yl)ethanone is detailed below. This protocol is a synthesis of established methods for the nitration of similar benzodioxole derivatives.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • Nitric acid (fuming, ≥90%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 equivalent) in acetic anhydride (5-10 volumes) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound as a crystalline solid.

Visualizing the Workflow:

cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Purification Start 1-(1,3-Benzodioxol-5-yl)ethanone in Acetic Anhydride Cooling Cool to 0-5 °C Start->Cooling NitricAcid Add Fuming Nitric Acid (dropwise, <10 °C) Cooling->NitricAcid Stirring Stir at 0-5 °C for 1-2h NitricAcid->Stirring TLC Monitor by TLC Stirring->TLC Quench Pour into Ice/Water TLC->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Assessing Reproducibility: Critical Parameters and Causality

The nitration of activated aromatic rings like the benzodioxole system is notoriously sensitive to reaction conditions. Variations in these parameters can lead to significant differences in yield and purity, impacting the reproducibility of the synthesis.

Key Factors Influencing Reproducibility:

ParameterRationale and Impact on Reproducibility
Nitrating Agent The choice and concentration of the nitrating agent are critical. Fuming nitric acid in acetic anhydride is a common choice. However, variations in the concentration of nitric acid can lead to either incomplete reaction or over-nitration and oxidative side products. The use of mixed acid (HNO₃/H₂SO₄) can be too harsh for the sensitive benzodioxole ring, leading to decomposition.
Temperature Strict temperature control is paramount. Exceeding the optimal temperature range (0-10 °C) can significantly increase the formation of undesired isomers and oxidation byproducts. Inconsistent cooling can lead to batch-to-batch variability.
Reaction Time The optimal reaction time needs to be carefully determined. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation and the formation of impurities.
Purity of Starting Material The purity of the starting 1-(1,3-benzodioxol-5-yl)ethanone is crucial. Impurities can interfere with the reaction and complicate the purification of the final product.
Workup Procedure The quenching and extraction steps must be performed carefully. Inefficient neutralization of the acidic mixture can lead to product degradation during concentration.

The challenges in controlling these parameters are a primary source of irreproducibility. For instance, the nitration of the closely related piperonal has been shown to yield varying amounts of the desired 6-nitro product along with other isomers and byproducts depending on the specific conditions used.[2]

Alternative Synthetic Routes: A Comparative Analysis

While direct nitration is the most straightforward approach, its potential for irreproducibility warrants the consideration of alternative synthetic strategies.

Alternative 1: Synthesis from 6-Nitropiperonal

An alternative pathway involves the conversion of the more readily available 6-nitropiperonal (6-nitro-1,3-benzodioxole-5-carbaldehyde)[4][5] to the target acetophenone. This can be achieved through a two-step process:

  • Grignard Reaction: Reaction of 6-nitropiperonal with a methylmagnesium halide (e.g., CH₃MgBr) to form the corresponding secondary alcohol.

  • Oxidation: Subsequent oxidation of the secondary alcohol to the ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Visualizing the Alternative Workflow:

cluster_0 Starting Material cluster_1 Grignard Reaction cluster_2 Oxidation & Product Start 6-Nitropiperonal Grignard React with CH3MgBr Start->Grignard Alcohol Intermediate Secondary Alcohol Grignard->Alcohol Oxidation Oxidize with PCC or Swern Oxidation Alcohol->Oxidation Product This compound Oxidation->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow. The causality behind each step is explained to empower you, the researcher, with the knowledge to handle not just this specific compound, but others in its class, with confidence and expertise.

Hazard Identification and Risk Assessment: The "Why"

Understanding the inherent risks of a chemical is the first step toward managing it safely. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone belongs to the nitroaromatic class of compounds. The presence of the nitro group (NO2) significantly influences its chemical properties and toxicological profile.[1] The electron-withdrawing nature of this group makes the aromatic ring susceptible to certain reactions but also contributes to the compound's potential toxicity and environmental persistence.[2]

Nitroaromatic compounds are known for their potential toxicity and are often listed as priority pollutants for environmental remediation.[2] Their degradation can be slow, and they can pose long-term risks to aquatic ecosystems.[3] Therefore, uncontrolled release into the environment via drains or regular trash is unacceptable.

Table 1: Chemical Profile and Hazard Summary for this compound

PropertyValueSource
CAS Number 56136-84-6[4]
Molecular Formula C₉H₇NO₅[5]
Molecular Weight 209.16 g/mol [5]
Appearance Solid; Off-white to light yellow powder[4][6]
Known Hazards GHS07: Harmful/Irritant. H315: Causes skin irritation.[4]
Precautionary Phrases P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
Potential Hazards (Class) Like many nitro compounds, it should be handled with care due to potential toxicity and environmental concerns.[1] Similar compounds are harmful if swallowed and toxic to aquatic life with long-lasting effects.[3]

Regulatory Framework: Adhering to the Law

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Under RCRA, a chemical waste can be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8]

While this compound is not specifically a "P" or "U" listed acute hazardous waste, its properties—particularly its potential aquatic toxicity—mean it must be evaluated as a potentially characteristic hazardous waste.[3][8] The most prudent and compliant approach is to manage it as a hazardous waste from the point of generation. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on this classification and the specific state and local regulations that apply.[7][9]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures that the waste is handled safely at every stage within your facility.

Step 1: Point-of-Generation Segregation

  • Causality : Preventing unintended chemical reactions is paramount. Nitroaromatic compounds should not be mixed with other waste streams, especially strong acids, bases, or oxidizing agents, without a full compatibility assessment.[10]

  • Procedure :

    • Designate a specific, sealed waste container exclusively for this compound and materials contaminated with it.

    • Do not mix this waste with other organic or inorganic wastes.[3]

    • Solid waste (e.g., residual powder, contaminated weigh paper, gloves) should be kept separate from liquid waste (e.g., solutions of the compound).

Step 2: Waste Containerization and Labeling

  • Causality : Proper containment and labeling prevent spills and ensure that everyone who handles the container, from lab personnel to waste technicians, understands its contents and associated hazards.

  • Procedure :

    • Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing lid.

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "this compound" and its CAS number "56136-84-6".[4]

    • List all components in the container, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Environmental Hazard).

Step 3: On-Site Storage

  • Causality : Safe temporary storage minimizes the risk of accidents and ensures compliance with facility and regulatory limits on waste accumulation.

  • Procedure :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

    • The storage area must be well-ventilated, cool, and dry.[11]

    • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

    • Follow your institution's EHS guidelines for waste pickup schedules.

Step 4: Final Disposal via Licensed Contractor

  • Causality : The ultimate destruction of hazardous chemical waste requires specialized facilities and processes to ensure complete breakdown and minimal environmental impact. This is not a task for a standard laboratory.

  • Procedure :

    • Arrange for waste pickup through your institution's EHS department.

    • EHS will contract with a licensed hazardous waste disposal company.

    • The most common and effective disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful byproducts like nitrogen oxides (NOx).[3][12]

Decontamination and Spill Management

Accidents happen. A prepared response is a critical safety system.

Decontaminating Glassware and Equipment:

  • Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) to dissolve the compound.

  • Collect this first rinse as hazardous waste in your designated container. Do not pour it down the drain.[3]

  • Subsequent washes with soap and water can then be performed as usual.

Spill Response:

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Protect Yourself : Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13] For large spills of fine powder, respiratory protection may be necessary.[4]

  • Containment : For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. Do not sweep dry powder.

  • Cleanup : Carefully collect the spilled material and absorbent using non-sparking tools. Place all contaminated materials into your hazardous waste container.[12]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container. Follow with a soap and water wash.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G A Waste Generation (e.g., residual solid, contaminated materials, reaction mixture) B Segregate Waste Immediately at Point of Generation A->B C Select Compatible Hazardous Waste Container B->C D Label Container Correctly - Full Chemical Name & CAS - 'Hazardous Waste' - All Components C->D E Store in Designated Satellite Accumulation Area (Secondary Containment) D->E F Is Container Full or Ready for Pickup? E->F F->E No G Arrange Pickup Through Institutional EHS Department F->G Yes H Final Disposal via Licensed Contractor (High-Temperature Incineration) G->H

Caption: Decision workflow for handling this compound waste.

References

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources . Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • This compound . Global Substance Registration System (gsrs). [Link]

  • Biodegradation of nitroaromatic compounds . PubMed. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . National Center for Biotechnology Information (NCBI). [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . The Center for Security, Strategy and Work (CSWAB). [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments . SciELO. [Link]

  • Medicinal Nitroglycerin Management . Defense Centers for Public Health. [Link]

  • Is Nitroglycerin Hazardous Waste? (Find Out Here) . US Bio-Clean. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]

  • HAZARDOUS WASTE STATUS OF E-CIGARETTES UNDER RCRA . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Foreword: A Proactive Stance on Laboratory Safety

As scientists, our primary goal is to advance knowledge, but this pursuit must be anchored in an unwavering commitment to safety. The compound this compound (CAS 56136-84-6), a nitro-aromatic ketone, is a valuable intermediate in organic and medicinal chemistry.[1] However, its chemical structure—specifically the presence of a nitro group—necessitates a cautious and informed approach to handling.[1] This guide moves beyond a simple checklist, offering a detailed rationale for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

Effective safety protocols are built on a thorough understanding of the material's potential hazards. While comprehensive toxicological data for this compound is not fully established, its classification and the nature of its functional groups provide a clear basis for our safety strategy.[2]

  • Chemical Classification: The compound is classified under GHS07 as harmful and an irritant.[3]

  • Primary Hazard: The key documented hazard is H315 - Causes skin irritation.[3] This dictates the necessity of robust skin protection.

  • Inherent Risks of Nitro-Aromatic Compounds: Nitro-aromatic compounds as a class are often associated with potential toxicity and should be handled with care.[1] The reactivity conferred by the nitro group is useful synthetically but also demands respect in handling.[1]

  • Physical Form: This compound is typically a solid, which means the primary exposure risks are from dust inhalation and skin contact with the solid material or solutions.[3][4]

Core Protective Measures: Your Essential Armor

Based on the hazard assessment, a multi-layered PPE approach is mandatory.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Accidental splashes or airborne dust can cause severe eye irritation or injury.

  • Mandatory Equipment: Tightly fitting safety goggles with side-shields that conform to European Standard EN166 or NIOSH standards in the US are required at all times when handling the compound.[5][6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or vigorous reactions), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

Given the compound's classification as a skin irritant, comprehensive skin protection is critical.[3]

  • Laboratory Coat: A clean, flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down to the wrists. This protects against incidental contact and minor spills.

  • Gloves:

    • Material: Nitrile gloves are the standard recommendation for handling most chemical solids and solutions. They provide good chemical resistance and are less likely to cause allergies than latex.

    • Protocol: Always double-glove when handling the neat (solid) compound or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of a potentially contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if contamination is suspected.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Mitigating Inhalation Risks

The fine, crystalline nature of the solid poses an inhalation risk, especially during weighing and transfer operations.

  • Engineering Controls First: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a glove box to minimize airborne particulates.

  • When Respirators are Required: If engineering controls are insufficient or during a large-scale cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is recommended.[2][6] For situations with potential vapor exposure, a full-face respirator with combination organic vapor/particulate cartridges should be used.[5]

Operational Protocols: Integrating Safety into Your Workflow

PPE Donning Sequence (Putting On)

The sequence is designed to minimize contamination of clean PPE.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Respiratory Protection (if required): Put on and perform a seal check for your respirator.

  • Eye/Face Protection: Put on your safety goggles and face shield (if needed).

PPE Doffing Sequence (Taking Off)

This sequence is critical to prevent transferring contaminants from your PPE to your skin or clothing.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out and enclosing the first glove. Dispose of them immediately in the designated chemical waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, ensuring the contaminated exterior does not touch your inner clothing.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Data and Visualizations for Enhanced Clarity

PPE Requirement Summary
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatRequired (in Fume Hood)
Reaction Setup/Workup Safety GogglesDouble Nitrile Gloves, Lab CoatRecommended (in Fume Hood)
Waste Disposal Safety GogglesSingle Nitrile Gloves, Lab CoatNot typically required
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile Gloves, Lab CoatRequired (Particulate Respirator)
Safe Handling and Disposal Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review (Read SDS) Don_PPE 2. Don Correct PPE Prep->Don_PPE Weigh 3. Weigh/Transfer Solid Don_PPE->Weigh React 4. Perform Reaction Weigh->React Decon 5. Decontaminate Glassware React->Decon Waste 6. Dispose of Waste (Sealed Container) Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Doff_PPE->Wash

Caption: Workflow for handling this compound.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and used silica gel, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5] Never discharge this chemical or its containers into sewer systems or general waste streams.[5][7]

By adhering to these rigorous PPE and handling protocols, you build a framework of safety that protects you, your colleagues, and your research. Let this guide serve as your trusted resource for the responsible handling of this compound.

References

  • GSRS. This compound. [Link]

  • LookChem. Ethanone,1-(6-nitro-1,3-benzodioxol-5-yl)- CAS NO.56136-84-6. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.